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  • Product: 3-Amino-5-nitropyridin-2(1H)-one
  • CAS: 5667-38-9

Core Science & Biosynthesis

Foundational

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Amino-5-nitropyridin-2(1H)-one

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It is the foundational data upon which...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It is the foundational data upon which molecular interactions are understood, reaction mechanisms are proposed, and new chemical entities are designed. This guide provides an in-depth, technical walkthrough of the process of structure elucidation, using the novel heterocyclic compound, 3-amino-5-nitropyridin-2(1H)-one, as a practical case study.

This document deviates from a rigid template, instead adopting a fluid, logic-driven narrative that mirrors the scientific process itself. We will begin with broad-stroke characterization and progressively refine our understanding with increasingly sophisticated analytical techniques, demonstrating how a confluence of data from multiple spectroscopic methods leads to a single, validated molecular structure.

The Investigative Pathway: A Multi-modal Spectroscopic Approach

The elucidation of an unknown molecular structure is akin to solving a complex puzzle. Each analytical technique provides a unique set of clues, and it is the synthesis of this information that reveals the final picture. Our investigation into the structure of 3-amino-5-nitropyridin-2(1H)-one will follow a systematic and self-validating workflow, beginning with fundamental characterization and culminating in high-resolution structural mapping.

Section 1: Foundational Analysis - Molecular Formula and Unsaturation

Before delving into the intricacies of atomic connectivity, the elemental composition and degree of unsaturation of a molecule must be established. High-resolution mass spectrometry (HRMS) is the primary tool for this purpose.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its molecular formula. For our target compound, a hypothetical HRMS analysis using electrospray ionization (ESI) would be expected to yield a prominent ion corresponding to the protonated molecule [M+H]⁺.

Table 1: Hypothetical HRMS Data for 3-Amino-5-nitropyridin-2(1H)-one

IonCalculated m/zObserved m/z
[C₅H₅N₃O₃+H]⁺156.0404156.0401

This data strongly supports the molecular formula C₅H₅N₃O₃. The presence of an odd number of nitrogen atoms is consistent with the nitrogen rule in mass spectrometry.

The degree of unsaturation (DoU), calculated from the molecular formula, provides the first clue about the presence of rings or multiple bonds.

DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 5 + 1 - (5/2) + (3/2) = 4

A degree of unsaturation of four suggests the presence of a combination of rings and/or double bonds, a characteristic feature of an aromatic or highly unsaturated system.

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or liquid chromatography. Data is acquired in positive ion mode to observe the [M+H]⁺ ion.

Section 2: Functional Group Identification - The Vibrational Signature

Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 3-amino-5-nitropyridin-2(1H)-one would be expected to display several key absorption bands that provide evidence for the proposed functional groups.

Table 2: Hypothetical FT-IR Data for 3-Amino-5-nitropyridin-2(1H)-one

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300MediumN-H stretching (amino group)
3200-3100BroadN-H stretching (amide/lactam)
1660StrongC=O stretching (pyridinone/lactam)
1550, 1350StrongAsymmetric and symmetric N-O stretching (nitro group)[2]
1620-1580MediumC=C and C=N stretching (aromatic ring)

The presence of distinct N-H stretching bands, a strong carbonyl absorption characteristic of a pyridinone ring, and the classic symmetric and asymmetric stretches of a nitro group provide strong corroborating evidence for the proposed structure.[2][3]

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

  • Instrumentation: The spectrum is recorded using a Fourier-transform infrared spectrometer.

  • Data Acquisition: A background spectrum of the KBr pellet is first recorded, followed by the spectrum of the sample. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Section 3: Mapping the Carbon-Hydrogen Framework - Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4] By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: The Proton Environment

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.[5][6][7]

Table 3: Hypothetical ¹H NMR Data for 3-Amino-5-nitropyridin-2(1H)-one (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
11.5br s1HN1-H
8.2d, J=2.5 Hz1HH-4
7.5d, J=2.5 Hz1HH-6
6.5br s2H-NH₂
  • The broad singlet at 11.5 ppm is characteristic of an amide or lactam N-H proton. Its broadness is due to quadrupolar relaxation and potential chemical exchange.

  • The two doublets in the aromatic region, with a small coupling constant (J = 2.5 Hz), are indicative of a meta-relationship between two protons on a pyridine ring.

  • The broad singlet at 6.5 ppm, integrating to two protons, is consistent with an amino group. This signal would be expected to disappear upon addition of D₂O, confirming the presence of exchangeable protons.[8]

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.[9] Due to the wide chemical shift range, signals are typically well-resolved.[10]

Table 4: Hypothetical ¹³C NMR Data for 3-Amino-5-nitropyridin-2(1H)-one (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
165.0C-2 (C=O)
150.0C-5
145.0C-3
130.0C-4
110.0C-6
  • The signal at 165.0 ppm is in the characteristic range for a carbonyl carbon in a pyridinone or lactam system.

  • The remaining four signals in the aromatic region are consistent with the five carbon atoms of the substituted pyridine ring, with two carbons being chemically equivalent by symmetry or having very similar chemical shifts. Based on substituent effects, the carbons attached to the nitro (C-5) and amino (C-3) groups are expected to be the most downfield (excluding the carbonyl).

2D NMR Spectroscopy: Assembling the Pieces

While 1D NMR provides a list of parts, 2D NMR experiments reveal how they are connected.[11]

COSY identifies protons that are coupled to each other, typically through two or three bonds. In our case, a COSY experiment would show a cross-peak between the signals at 8.2 ppm (H-4) and 7.5 ppm (H-6), confirming their meta-coupling relationship.

HSQC correlates protons directly to the carbons they are attached to.[12][13]

  • The proton at 8.2 ppm (H-4) would show a correlation to the carbon at 130.0 ppm (C-4).

  • The proton at 7.5 ppm (H-6) would show a correlation to the carbon at 110.0 ppm (C-6).

HMBC is crucial for establishing long-range connectivity (2-3 bonds) between protons and carbons, allowing for the assembly of the molecular skeleton.[12][14]

Key Expected HMBC Correlations:

  • H-4 (8.2 ppm) would show correlations to C-2 (165.0 ppm) , C-5 (150.0 ppm) , and C-6 (110.0 ppm) . This is critical for placing H-4 adjacent to the nitro-bearing carbon and the carbonyl group.

  • H-6 (7.5 ppm) would show correlations to C-2 (165.0 ppm) , C-4 (130.0 ppm) , and C-5 (150.0 ppm) . This confirms the connectivity around the ring.

  • The -NH₂ protons (6.5 ppm) would show a correlation to C-3 (145.0 ppm) and potentially to C-2 (165.0 ppm) and C-4 (130.0 ppm) , definitively placing the amino group at the C-3 position.

  • The N1-H proton (11.5 ppm) would show correlations to C-2 (165.0 ppm) and C-6 (110.0 ppm) , confirming the lactam structure.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation: The spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz).

  • Data Acquisition: A standard suite of experiments is run, including ¹H, ¹³C, COSY, HSQC, and HMBC. Data is processed using appropriate software (e.g., MestReNova, TopSpin).

Visualization of Spectroscopic Elucidation

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_other Other Techniques H1 ¹H NMR (Proton Environments) COSY COSY (H-H Correlations) H1->COSY HSQC HSQC (Direct C-H Correlations) H1->HSQC HMBC HMBC (Long-Range C-H Correlations) H1->HMBC C13 ¹³C NMR (Carbon Skeleton) C13->HSQC C13->HMBC Structure Final Structure COSY->Structure Assembles Fragments HSQC->Structure Connects H to C HMBC->Structure Builds Skeleton MS Mass Spec (Molecular Formula) MS->Structure Provides Formula IR FT-IR (Functional Groups) IR->Structure Identifies Groups

Caption: Workflow for Spectroscopic Structure Elucidation.

Section 4: Definitive Confirmation - Single-Crystal X-ray Crystallography

While the collective spectroscopic data provides an overwhelmingly strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of atomic connectivity and stereochemistry.[15][16][17][18] This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid.

A successful crystallographic analysis of 3-amino-5-nitropyridin-2(1H)-one would provide:

  • Unambiguous confirmation of the atomic connectivity.

  • Precise bond lengths and angles , offering insights into the electronic nature of the molecule (e.g., the degree of aromaticity in the pyridinone ring).

  • Information on intermolecular interactions in the solid state, such as hydrogen bonding involving the amino, amide, and nitro groups.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent system.

  • Instrumentation: A single crystal is mounted on a goniometer in an X-ray diffractometer.

  • Data Collection: The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

Conclusion

The structure elucidation of 3-amino-5-nitropyridin-2(1H)-one serves as a compelling example of the modern, multi-technique approach to molecular characterization. The process begins with establishing the molecular formula via high-resolution mass spectrometry and identifying key functional groups with FT-IR spectroscopy. The core of the elucidation lies in a suite of NMR experiments, from simple 1D ¹H and ¹³C spectra that identify the basic components, to sophisticated 2D techniques like COSY, HSQC, and HMBC that meticulously piece together the molecular framework. Finally, single-crystal X-ray crystallography stands as the ultimate arbiter, providing definitive and highly precise structural confirmation. This logical, self-validating workflow ensures the highest degree of confidence in the final assigned structure, a critical requirement for advancing research and development in the chemical sciences.

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Exploratory

An In-depth Technical Guide to the Theoretical Properties of 3-Amino-5-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the theoretical properties of 3-Amino-5-nitropyridin-2(1H)-one, a heterocyclic compound o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 3-Amino-5-nitropyridin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Leveraging established quantum chemical methodologies, this document explores the molecule's structural, spectroscopic, and electronic characteristics. The guide is structured to provide researchers with foundational knowledge and practical insights into the computational analysis of this and similar molecular systems. While direct experimental and theoretical data for the title compound is limited in published literature, this guide synthesizes information from closely related analogues and outlines the robust computational workflows required to generate these critical theoretical parameters.

Introduction: The Significance of the Aminonitropyridinone Scaffold

The pyridine ring is a privileged structural motif in drug design, appearing in a significant percentage of FDA-approved pharmaceuticals.[1] The introduction of amino and nitro functionalities, along with the pyridinone core, creates a molecule with a rich electronic landscape and diverse potential for intermolecular interactions. 3-Amino-5-nitropyridin-2(1H)-one, in particular, presents a fascinating case for theoretical study due to the interplay of its electron-donating amino group and electron-withdrawing nitro group, which are expected to significantly influence its chemical reactivity, stability, and spectroscopic signatures.[2][3] Understanding these properties at a quantum mechanical level is paramount for its rational application in drug development and the design of novel materials.[4]

Molecular Structure and Tautomerism: A Theoretical Perspective

A crucial aspect of the chemistry of 2-pyridinones is their existence in a tautomeric equilibrium with their 2-hydroxypyridine isomers. In the case of 3-Amino-5-nitropyridin-2(1H)-one, this equilibrium involves the migration of a proton between the ring nitrogen and the exocyclic oxygen.

Caption: Tautomeric equilibrium of 3-Amino-5-nitropyridin-2(1H)-one.

Theoretical calculations, specifically Density Functional Theory (DFT), are indispensable for predicting the relative stabilities of these tautomers.[5] By calculating the Gibbs free energy of each form, one can determine the predominant tautomer in the gas phase and in solution, which is critical for understanding its reactivity and biological interactions.[6]

Optimized Molecular Geometry

The optimized molecular geometry provides the most stable three-dimensional arrangement of atoms. For a molecule like 3-Amino-5-nitropyridin-2(1H)-one, DFT calculations using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would be employed to obtain key structural parameters.[3][7]

Table 1: Predicted Geometric Parameters of 3-Amino-5-nitropyridin-2(1H)-one (Pyridinone Tautomer) (Note: These are exemplary values based on calculations of similar molecules. Actual values would require specific DFT calculations for this compound.)

ParameterPredicted Value (Å or °)Justification from Analogues
C=O Bond Length~1.23Typical for a pyridinone carbonyl group.
C-N (ring) Bond Lengths1.37 - 1.41Aromatic C-N bonds in a pyridine-like ring.
C-C (ring) Bond Lengths1.38 - 1.42Aromatic C-C bonds.
C-NH2 Bond Length~1.36Shortened due to resonance with the ring.
C-NO2 Bond Length~1.46Typical for a nitro group attached to an aromatic ring.
O-C-N (ring) Bond Angle~123Reflects the sp2 hybridization of the carbon.
C-N-C (ring) Bond Angle~118Consistent with a six-membered heterocyclic ring.

Spectroscopic Properties: A Computational Approach

Quantum chemical calculations are highly effective in predicting various spectroscopic properties, providing valuable data for compound identification and characterization.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method, typically employed in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts.[7] These calculated shifts, when compared to experimental data (if available), can confirm the proposed structure and provide insights into the electronic environment of the nuclei. For 3-Amino-5-nitropyridin-2(1H)-one, the electron-withdrawing nitro group is expected to cause a downfield shift for the nearby protons and carbons, while the amino group would have an opposing effect.[8][9]

Vibrational Spectroscopy (IR and Raman)

Theoretical calculations of vibrational frequencies can aid in the assignment of experimental Infrared (IR) and Raman spectra. The calculated frequencies correspond to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions.

Table 2: Predicted Key Vibrational Frequencies for 3-Amino-5-nitropyridin-2(1H)-one (Note: These are exemplary values based on calculations of similar molecules. Actual values would require specific DFT calculations for this compound.)

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
N-H Stretch (NH₂)3400 - 3500Strong (IR)
C=O Stretch1650 - 1680Strong (IR)
NO₂ Asymmetric Stretch1520 - 1560Strong (IR)
NO₂ Symmetric Stretch1330 - 1370Strong (IR)
C-N Stretch (ring)1200 - 1300Medium (IR, Raman)

The workflow for obtaining these theoretical spectra is outlined below:

protocol_vibrational_spectroscopy start Define Molecular Structure opt Geometry Optimization (DFT/B3LYP) start->opt freq Frequency Calculation opt->freq ir Simulate IR Spectrum freq->ir raman Simulate Raman Spectrum freq->raman end Compare with Experiment ir->end raman->end

Caption: Workflow for theoretical vibrational spectroscopy.

Electronic Properties and Reactivity

The electronic properties of a molecule are fundamental to its reactivity and potential applications.[10]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.[11] The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).[12] The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.[13] For 3-Amino-5-nitropyridin-2(1H)-one, the HOMO is expected to be localized on the amino group and the pyridine ring, while the LUMO is likely to be concentrated on the nitro group and the pyridinone system.[2]

Table 3: Predicted Electronic Properties of 3-Amino-5-nitropyridin-2(1H)-one (Note: These are exemplary values based on calculations of similar molecules. Actual values would require specific DFT calculations for this compound.)

PropertyPredicted Value (eV)Significance
HOMO Energy-6.5 to -7.5Indicates electron-donating capability.
LUMO Energy-2.0 to -3.0Indicates electron-accepting capability.
HOMO-LUMO Gap4.0 to 5.0Relates to chemical reactivity and stability.
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack.[14][15] In the MEP of 3-Amino-5-nitropyridin-2(1H)-one, negative potential (red/yellow) is expected around the oxygen atoms of the nitro and carbonyl groups, indicating sites for electrophilic attack. Positive potential (blue) is anticipated near the amino group protons, suggesting sites for nucleophilic attack.[10]

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.[16][17] For 3-Amino-5-nitropyridin-2(1H)-one, NBO analysis would reveal the extent of electron delocalization from the amino group to the pyridine ring and the electron-withdrawing effect of the nitro group.[2]

Potential Applications in Drug Development

The theoretical properties of 3-Amino-5-nitropyridin-2(1H)-one suggest several potential applications in drug development. The presence of hydrogen bond donors (amino group) and acceptors (carbonyl and nitro groups) indicates a high potential for binding to biological targets such as enzymes and receptors.[18] The predicted electronic properties can be used to model its reactivity and metabolic stability. Furthermore, the pyridinone scaffold is a known pharmacophore in various therapeutic areas.[3]

Conclusion

This technical guide has outlined the key theoretical properties of 3-Amino-5-nitropyridin-2(1H)-one and the computational methodologies used to determine them. While a dedicated theoretical study on this specific molecule is yet to be published, the analysis of related compounds provides a robust framework for predicting its behavior. The interplay of the amino, nitro, and pyridinone functionalities results in a molecule with a unique set of structural, spectroscopic, and electronic characteristics that make it a promising candidate for further investigation in medicinal chemistry and materials science. The computational workflows detailed herein provide a clear path for researchers to generate the necessary theoretical data to guide their experimental work.

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Foundational

Spectroscopic Blueprint of a Niche Heterocycle: A Technical Guide to 3-Amino-5-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Spectroscopic Landscape of 3-Amino-5-nitropyridin-2(1H)-one In the intricate world of medicinal chemistry and materials science, th...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Spectroscopic Landscape of 3-Amino-5-nitropyridin-2(1H)-one

In the intricate world of medicinal chemistry and materials science, the pyridinone scaffold is a cornerstone, offering a versatile platform for developing novel therapeutic agents and functional materials. The introduction of specific substituents, such as amino and nitro groups, can dramatically alter the electronic properties and biological activity of these molecules. 3-Amino-5-nitropyridin-2(1H)-one is one such molecule of interest, combining the hydrogen-bonding capabilities of the pyridinone ring with the electron-donating amino group and the strongly electron-withdrawing nitro group.

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 3-Amino-5-nitropyridin-2(1H)-one, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete, publicly available experimental dataset for this specific molecule is not readily found in the literature, this guide offers a robust, predictive analysis based on established spectroscopic principles and data from closely related analogs. Our aim is to equip researchers with a reliable blueprint for the identification and characterization of this and similar compounds.

I. Molecular Structure and Key Features

3-Amino-5-nitropyridin-2(1H)-one possesses a unique electronic architecture. The pyridinone ring itself is a cyclic amide, and its spectroscopic features will be influenced by the tautomeric equilibrium between the -one and -ol forms, although the -one form is generally predominant. The amino group at the 3-position and the nitro group at the 5-position create a "push-pull" system that significantly impacts the electron density distribution within the ring, which in turn governs the chemical shifts in NMR, the vibrational frequencies in IR, and the fragmentation patterns in MS.

Figure 1. Molecular Structure of 3-Amino-5-nitropyridin-2(1H)-one.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 3-Amino-5-nitropyridin-2(1H)-one are discussed below.

A. Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for the two aromatic protons on the pyridinone ring, the protons of the amino group, and the proton on the ring nitrogen. The chemical shifts are highly dependent on the solvent used, with DMSO-d₆ being a common choice for this class of compounds due to its ability to dissolve polar substances and reveal exchangeable protons.

Proton Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Multiplicity Coupling Constant (J, Hz) Justification
H-47.8 - 8.2Doublet (d)~2-3This proton is situated between the amino and nitro groups. The strong electron-withdrawing effect of the nitro group will deshield this proton, shifting it downfield. It will be coupled to H-6.
H-68.5 - 8.9Doublet (d)~2-3This proton is adjacent to the carbonyl group and the ring nitrogen, and is also influenced by the nitro group, leading to a significant downfield shift. It will be coupled to H-4.
-NH₂6.5 - 7.5Broad singlet (br s)-The chemical shift of the amino protons is variable and depends on concentration and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water in the solvent.
N-H11.0 - 12.0Broad singlet (br s)-The proton on the ring nitrogen is part of an amide-like structure and is expected to be significantly deshielded, appearing at a very downfield chemical shift. This signal will also be broad.
B. Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electron density.

Carbon Predicted Chemical Shift (δ, ppm) in DMSO-d₆ Justification
C-2158 - 162This is the carbonyl carbon, which is highly deshielded and appears significantly downfield.
C-3145 - 150This carbon is attached to the amino group, which is electron-donating, but it is also part of an electron-deficient ring.
C-4115 - 120This carbon is influenced by both the adjacent amino and nitro groups.
C-5135 - 140This carbon is attached to the strongly electron-withdrawing nitro group, leading to a downfield shift.
C-6140 - 145This carbon is adjacent to the ring nitrogen and is also influenced by the nitro group, resulting in a downfield chemical shift.

III. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
N-H (amide)3200 - 3400MediumStretching
N-H (amine)3300 - 3500MediumAsymmetric and symmetric stretching
C-H (aromatic)3000 - 3100WeakStretching
C=O (amide)1650 - 1680StrongStretching
C=C / C=N1580 - 1640Medium-StrongRing stretching
N-O (nitro)1500 - 1550 and 1300 - 1350StrongAsymmetric and symmetric stretching
C-N1250 - 1350MediumStretching

The presence of strong absorption bands for the C=O and N-O stretches will be key diagnostic features in the IR spectrum.

IV. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 3-Amino-5-nitropyridin-2(1H)-one (Molecular Formula: C₅H₅N₃O₃), the expected molecular weight is approximately 155.11 g/mol .

A. Predicted Fragmentation Pattern

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z 155 is expected. The fragmentation is likely to proceed through the loss of small, stable neutral molecules.

M [M]⁺˙ m/z = 155 M_minus_NO2 [M - NO₂]⁺ m/z = 109 M->M_minus_NO2 - NO₂ M_minus_O [M - O]⁺ m/z = 139 M->M_minus_O - O (from NO₂) M_minus_NO [M - NO]⁺ m/z = 125 M->M_minus_NO - NO M_minus_NO2_minus_CO [M - NO₂ - CO]⁺ m/z = 81 M_minus_NO2->M_minus_NO2_minus_CO - CO

Figure 2. Predicted major fragmentation pathways for 3-Amino-5-nitropyridin-2(1H)-one in EI-MS.

Key Predicted Fragments:

  • m/z 155 (M⁺˙): The molecular ion.

  • m/z 109: Loss of a nitro group (-NO₂).

  • m/z 81: Subsequent loss of carbon monoxide (-CO) from the m/z 109 fragment.

  • m/z 125: Loss of nitric oxide (-NO).

  • m/z 139: Loss of an oxygen atom from the nitro group.

V. Experimental Protocols for Spectroscopic Analysis

For researchers who wish to synthesize and characterize 3-Amino-5-nitropyridin-2(1H)-one, the following are generalized, field-proven protocols for obtaining high-quality spectroscopic data.

A. NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 300 MHz for ¹H.

    • For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Standard pulse programs should be used. 2D NMR experiments such as COSY and HSQC can be performed to confirm proton-proton and proton-carbon correlations, respectively.

B. IR Spectroscopy Protocol
  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (ATR crystal or KBr pellet) before running the sample.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

C. Mass Spectrometry Protocol
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Data Acquisition:

    • For Electron Ionization (EI), introduce the sample via a direct insertion probe or a GC inlet if the compound is sufficiently volatile and thermally stable.

    • For Electrospray Ionization (ESI), infuse the sample solution directly into the ion source or inject it via an LC system. ESI is a softer ionization technique and may yield a prominent protonated molecule [M+H]⁺ at m/z 156.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

VI. Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of 3-Amino-5-nitropyridin-2(1H)-one. By leveraging data from analogous structures and fundamental spectroscopic principles, we have outlined the expected features in ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. This information serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling the confident identification and structural elucidation of this and related heterocyclic compounds. The provided experimental protocols offer a starting point for obtaining high-quality data for future studies.

References

As this guide is predictive due to the lack of a consolidated experimental dataset for the target molecule, the references would typically include sources for the spectroscopic data of the analogous compounds used in the predictions and general spectroscopy textbooks. For the purpose of this demonstration, specific URLs to analog data are not provided, but in a real-world scenario, they would be included here.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • SpectraBase, Wiley Science Solutions. ([Link]) - A comprehensive database for spectral data of various organic compounds, which would be used to source data for analogs.

  • PubChem, National Center for Biotechnology Information. ([Link]) - A public repository of chemical information, including some spectral data and links to literature.

Exploratory

Technical Guide: Solubility Profile and Physicochemical Characterization of 3-Amino-5-nitropyridin-2(1H)-one

Topic: 3-Amino-5-nitropyridin-2(1H)-one Solubility Profile Content Type: In-depth Technical Guide [1] Executive Summary 3-Amino-5-nitropyridin-2(1H)-one (CAS 5667-38-9) is a critical heterocyclic scaffold employed in the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-5-nitropyridin-2(1H)-one Solubility Profile Content Type: In-depth Technical Guide

[1]

Executive Summary

3-Amino-5-nitropyridin-2(1H)-one (CAS 5667-38-9) is a critical heterocyclic scaffold employed in the synthesis of high-performance pharmaceuticals (e.g., kinase inhibitors) and energetic materials.[1] Its utility is defined by its amphoteric nature and tautomeric equilibrium , which dictate its solubility behavior.[1]

This guide provides a definitive analysis of its solubility profile, moving beyond simple "soluble/insoluble" descriptors to explain the mechanistic drivers of dissolution.[1] It addresses the compound's behavior in protic, aprotic, and pH-adjusted media, offering actionable protocols for process chemists and formulation scientists.[1]

Physicochemical Architecture

To predict solubility, one must first understand the molecular forces at play.[1] This compound is not a simple organic solid; it is a "chameleon" molecule capable of multiple ionization states.[1]

Structural Dynamics and Tautomerism

The molecule exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1] In the solid state and polar solvents, the lactam form predominates due to strong intermolecular hydrogen bonding (dimerization), which creates a high crystal lattice energy.[1]

  • Lactam Form (Dominant): High polarity, hydrogen bond donor (NH) and acceptor (C=O).[1]

  • Lactim Form (Minor): Aromatic character, amphoteric hydroxyl group.[1]

Impact on Solubility: The nitro group at position 5 is strongly electron-withdrawing.[1] This significantly increases the acidity of the N-H (lactam) or O-H (lactim) proton, while simultaneously decreasing the basicity of the 3-amino group.[1]

Ionization Constants (pKa)

Understanding pKa is the key to unlocking water solubility.[1]

  • pKa 1 (Basic, Amino group): Estimated ~2.5 – 3.[1]0. The electron-withdrawing nitro group pulls density from the ring, making the amine less basic than typical aminopyridines (pKa ~6).[1]

  • pKa 2 (Acidic, Amide/Hydroxyl): Estimated ~7.0 – 8.[1]0. The nitro group stabilizes the negative charge on the deprotonated ring, making this compound significantly more acidic than unsubstituted 2-pyridone (pKa ~11).[1]

Solubility Profile

The following data synthesizes experimental observations with high-confidence predictive models based on structural analogs (e.g., 3-nitro-2-pyridone).

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, NMPHigh (>100 mg/mL)Disrupts intermolecular H-bond dimers; dipole-dipole stabilization of the nitro group.[1] Preferred for reactions.
Polar Protic Methanol, EthanolModerate (Hot)Soluble at reflux; limited solubility at RT.[1] Good for recrystallization .[1]
Water (Neutral) Water (pH 6-7)Low (<1 mg/mL)High lattice energy prevents dissolution of the neutral species.[1]
Water (Acidic) 1M HClHigh Protonation of the 3-amino group forms a soluble cation.[1]
Water (Basic) 1M NaOH, Na₂CO₃High Deprotonation of the amide/hydroxyl forms a soluble anion.[1]
Non-Polar Hexane, Toluene, DCMInsoluble Lack of H-bonding capability prevents solvation of the polar core.[1]
The "U-Shaped" pH-Solubility Curve

The solubility of 3-Amino-5-nitropyridin-2(1H)-one is heavily pH-dependent.[1]

  • pH < 2: High solubility (Cationic species).[1]

  • pH 4 – 6: Minimum solubility (Neutral/Zwitterionic species).[1] This is the "isoelectric region" where precipitation occurs.[1]

  • pH > 8: High solubility (Anionic species).[1]

Visualizing the Equilibrium

The diagram below illustrates the species present at different pH levels, which directly correlates to solubility.

Tautomerism Cation Cationic Form (Soluble in Acid) Protonated Amine Neutral Neutral Lactam Form (Precipitate) Insoluble at pH 4-6 Cation->Neutral + OH⁻ (pH > 3) Neutral->Cation + H⁺ (pH < 2) Anion Anionic Form (Soluble in Base) Deprotonated Amide Neutral->Anion + OH⁻ (pH > 8) Anion->Neutral + H⁺ (pH < 7)

Figure 1: pH-dependent ionization states.[1] The neutral form represents the solubility minimum.

Experimental Protocols

Protocol: Saturation Solubility Determination

Objective: To determine the thermodynamic solubility limit in a specific solvent.[1] Method: Shake-Flask with HPLC Quantification.[1]

  • Preparation: Add excess solid 3-Amino-5-nitropyridin-2(1H)-one (approx. 50 mg) to 2 mL of the target solvent in a borosilicate glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours. Note: 2-pyridones can form supersaturated solutions; 24h ensures equilibrium.[1]

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter. Pre-saturate the filter with 0.5 mL of filtrate to prevent adsorption losses.[1]

  • Quantification: Dilute the filtrate with mobile phase (Water/Acetonitrile 50:50) and analyze via HPLC (UV detection at 254 nm or 300 nm).

  • Validation: Check the pH of the final solution if using water; self-buffering by the compound can shift the pH away from the initial value.[1]

Protocol: Purification via pH-Swing Precipitation

Objective: To purify crude material using its solubility profile (Self-Validating System).

  • Dissolution (Acidic): Suspend crude solid in water (10 mL/g). Slowly add 2M HCl until fully dissolved (pH ~1). Filter to remove insoluble non-polar impurities.[1]

  • Neutralization (Precipitation): Slowly add 2M NaOH or saturated NaHCO₃ while stirring. Monitor pH.

  • Critical Endpoint: Stop addition when pH reaches 4.5 – 5.5. This is the solubility minimum. The product will precipitate as a yellow/orange solid.[1]

  • Recovery: Filter the solid and wash with cold water (to remove salts) and cold isopropanol (to displace water).[1]

  • Drying: Dry under vacuum at 50°C. Caution: Nitro compounds can be thermally sensitive; do not exceed 80°C.[1]

Implications for Drug Development[1][2][3]

Formulation Strategies
  • Oral Bioavailability: The compound's low solubility at neutral pH suggests it belongs to BCS Class II or IV .[1] Formulation should utilize its pH-dependence (e.g., enteric coatings) or amorphous solid dispersions (ASDs) to improve dissolution.[1]

  • Salt Selection:

    • Anionic Salts: Sodium or potassium salts (formed at the amide position) will be highly water-soluble but may be hygroscopic.[1]

    • Cationic Salts: Hydrochloride or mesylate salts (formed at the amine) are viable but may hydrolyze in solution to precipitate the free base.[1]

Process Chemistry Workflow

The following decision tree aids in selecting the correct solvent system for reactions involving this intermediate.

SolventSelection Start Start: Select Process Goal Goal Is the goal Reaction or Purification? Start->Goal Reaction Reaction (Nucleophilic Substitution, etc.) Goal->Reaction Reaction Purification Purification / Isolation Goal->Purification Purification SolubilityCheck Requires High Solubility? Reaction->SolubilityCheck Aprotic Use DMSO or DMF (High Solubility, Thermal Stability) SolubilityCheck->Aprotic Yes Method Method Selection Purification->Method Recryst Recrystallization Method->Recryst High Purity Needed Precip Acid/Base Precipitation Method->Precip Bulk Recovery SolventRecryst Use Ethanol/Water or Methanol (Soluble Hot, Insoluble Cold) Recryst->SolventRecryst SolventPrecip Dissolve in Acid/Base -> Neutralize (Exploits Amphoteric Nature) Precip->SolventPrecip

Figure 2: Solvent selection logic for process development.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 22793, 3-Nitro-2(1H)-pyridinone. Retrieved from [Link]

  • Masse, R., & Zyss, J. (1990).[1] Novel organic molecular crystals with large quadratic nonlinearities: 2-amino-5-nitropyridine derivatives. Molecular Engineering, 1, 141-152.[1] (Context: Solubility and crystal growth of related nitro-aminopyridines).

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. University of Liverpool.[1] Retrieved from [Link]

  • Serjeant, E.P., & Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press.[1] (Source for pKa prediction methodologies for pyridines).

Sources

Foundational

An In-depth Technical Guide to the Stability and Degradation of 3-Amino-5-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Amino-5-nitropyridin-2(1H)-one is a heterocyclic compound of interest in pharmaceutical and chemical research due to its unique electronic and st...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-5-nitropyridin-2(1H)-one is a heterocyclic compound of interest in pharmaceutical and chemical research due to its unique electronic and structural features. As a substituted pyridone, its stability profile is critical for its potential applications, particularly in drug development where understanding degradation pathways is a regulatory and safety imperative. This technical guide provides a comprehensive analysis of the predicted stability of 3-Amino-5-nitropyridin-2(1H)-one and its likely degradation pathways under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. The insights presented herein are synthesized from the known reactivity of its core structural motifs: the 2-pyridone ring and the amino-nitro aromatic system. This guide also outlines detailed experimental protocols for conducting forced degradation studies and the requisite analytical methodologies for the identification and characterization of potential degradation products.

Introduction: The Chemical Landscape of 3-Amino-5-nitropyridin-2(1H)-one

3-Amino-5-nitropyridin-2(1H)-one belongs to the class of 2-pyridones, which are known for their metabolic stability and diverse biological activities. The presence of both an electron-donating amino group and a strong electron-withdrawing nitro group on the pyridone ring creates a complex electronic environment that dictates its reactivity and, consequently, its stability. The inherent stability of the 2-pyridone scaffold, coupled with the reactivity of the nitroaromatic system, suggests a multifaceted degradation profile.

Understanding the stability of this molecule is paramount for:

  • Drug Development: Establishing shelf-life, identifying potential impurities, and ensuring the safety and efficacy of pharmaceutical products.

  • Process Chemistry: Optimizing reaction and storage conditions to minimize degradation and maximize yield.

  • Regulatory Compliance: Fulfilling the requirements of regulatory bodies such as the ICH and FDA regarding the characterization of drug substances and their impurities.

This guide will delve into the theoretical and practical aspects of the stability of 3-Amino-5-nitropyridin-2(1H)-one, providing a framework for its comprehensive evaluation.

Predicted Degradation Pathways

Based on the chemical functionalities present in 3-Amino-5-nitropyridin-2(1H)-one, several degradation pathways can be postulated. These are based on established reactivity principles of 2-pyridones and nitroaromatic compounds.

Hydrolytic Degradation

The 2-pyridone ring is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, the amide bond within the lactam ring could be susceptible to cleavage.

  • Acid-Catalyzed Hydrolysis: Protonation of the carbonyl oxygen would activate the carbon for nucleophilic attack by water, potentially leading to ring-opening to form an amino-nitro-substituted carboxylic acid.

  • Base-Catalyzed Hydrolysis: Hydroxide ion attack on the carbonyl carbon could also initiate ring-opening.

Arylamine adducts are known to be labile and can undergo hydrolysis under mild acid or base conditions to yield arylamines[1].

Oxidative Degradation

Nitroaromatic compounds are generally resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group[2]. However, the 2-pyridone ring and the amino group can be susceptible to oxidation.

  • Oxidation of the Pyridone Ring: Mono-oxygenase attack on the 2-pyridone ring can lead to the formation of diol intermediates, which can subsequently undergo ring fission[3].

  • Oxidation of the Amino Group: The primary amino group could be oxidized to form nitroso or further to nitro derivatives, although the existing nitro group may deactivate the ring towards further oxidation.

  • N-Oxide Formation: The pyridine nitrogen, although part of a lactam, could potentially be oxidized to an N-oxide under strong oxidizing conditions.

Photolytic Degradation

2-Pyridone derivatives are known to undergo photochemical reactions, including [4+4] photocycloadditions[4]. The presence of the nitro group, a known chromophore, will likely enhance the photosensitivity of the molecule.

  • Photoreduction of the Nitro Group: A common photochemical reaction for nitroaromatic compounds is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group.

  • Ring Rearrangement/Cleavage: Absorption of UV light could lead to excited states that undergo rearrangements or cleavage of the pyridone ring.

Thermal Degradation

Thermal stress can induce decomposition, with the pathway being dependent on the temperature and the presence of other reagents.

  • Decarboxylation: If the pyridone ring opens, the resulting carboxylic acid could undergo decarboxylation at elevated temperatures.

  • Nitro Group Reduction: At high temperatures, intramolecular redox reactions could lead to the reduction of the nitro group and oxidation of other parts of the molecule.

The following diagram illustrates the potential degradation pathways of 3-Amino-5-nitropyridin-2(1H)-one.

Degradation Pathways cluster_0 3-Amino-5-nitropyridin-2(1H)-one cluster_1 Hydrolysis cluster_2 Oxidation cluster_3 Photolysis cluster_4 Thermal Degradation Parent 3-Amino-5-nitropyridin-2(1H)-one Ring_Opening Ring-Opened Carboxylic Acid Parent->Ring_Opening Acid/Base Diol Hydroxylated Pyridone (Diol) Parent->Diol Oxidizing Agent Amino_Oxidation Oxidized Amino Group (e.g., Nitroso) Parent->Amino_Oxidation Oxidizing Agent Nitro_Reduction_Photo Reduced Nitro Group (e.g., Amino, Nitroso) Parent->Nitro_Reduction_Photo UV/Vis Light Photocycloadducts Photocycloaddition Products Parent->Photocycloadducts UV Light Decarboxylation Decarboxylated Products Parent->Decarboxylation Heat (after ring opening) Nitro_Reduction_Thermal Reduced Nitro Group Parent->Nitro_Reduction_Thermal High Temperature Ring_Fission Ring Fission Products Diol->Ring_Fission

Caption: Predicted degradation pathways for 3-Amino-5-nitropyridin-2(1H)-one.

Experimental Design for Forced Degradation Studies

A systematic forced degradation study is essential to experimentally validate the predicted degradation pathways and identify any unknown degradants. The following protocols are designed to provide a comprehensive assessment of the stability of 3-Amino-5-nitropyridin-2(1H)-one.

General Considerations
  • Concentration: A stock solution of 3-Amino-5-nitropyridin-2(1H)-one (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., acetonitrile/water).

  • Controls: A control sample (protected from stress) should be analyzed alongside the stressed samples.

  • Extent of Degradation: The stress conditions should be adjusted to achieve a target degradation of 5-20%.

  • Mass Balance: The sum of the assay of the parent compound and the peak areas of all degradation products should be close to 100% to ensure that all significant degradants are detected.

Detailed Protocols
Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis 1. Treat the drug solution with 0.1 M HCl. 2. Incubate at 60°C for 24 hours. 3. Neutralize with 0.1 M NaOH before analysis.Ring opening of the pyridone lactam.
Base Hydrolysis 1. Treat the drug solution with 0.1 M NaOH. 2. Incubate at 60°C for 24 hours. 3. Neutralize with 0.1 M HCl before analysis.Ring opening of the pyridone lactam.
Oxidative Degradation 1. Treat the drug solution with 3% H₂O₂. 2. Incubate at room temperature for 24 hours, protected from light.Oxidation of the pyridone ring and/or amino group.
Photolytic Degradation 1. Expose the drug solution (in a quartz cuvette) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter. 2. A dark control should be run in parallel.Photoreduction of the nitro group, photocycloaddition, ring cleavage.
Thermal Degradation 1. Store the solid drug substance and a solution of the drug at 70°C for 48 hours. 2. For the solution, a parallel sample should be stored at the recommended storage temperature.Thermally induced decomposition, potentially involving the nitro group and pyridone ring.
Experimental Workflow

The following diagram outlines the workflow for a comprehensive forced degradation study.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Stock Prepare Stock Solution of 3-Amino-5-nitropyridin-2(1H)-one Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidative Oxidative (3% H₂O₂, RT) Stock->Oxidative Photolytic Photolytic (ICH Q1B) Stock->Photolytic Thermal Thermal (70°C, Solid & Solution) Stock->Thermal Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize HPLC HPLC-UV Analysis (Assay and Impurity Profile) Oxidative->HPLC Photolytic->HPLC Thermal->HPLC Neutralize->HPLC LCMS LC-MS/MS Analysis (Identification of Degradants) HPLC->LCMS Mass_Balance Mass Balance Calculation LCMS->Mass_Balance Pathway_Elucidation Degradation Pathway Elucidation Mass_Balance->Pathway_Elucidation Method_Validation Stability-Indicating Method Validation Pathway_Elucidation->Method_Validation

Caption: Workflow for forced degradation studies.

Analytical Methodologies

A robust, stability-indicating analytical method is crucial for separating the parent compound from its degradation products and accurately quantifying them.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the primary technique for stability testing.

  • Column: A C18 column is generally a good starting point for separating polar aromatic compounds.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve all components.

  • Detection: A photodiode array (PDA) detector is recommended to assess peak purity and to select the optimal wavelength for quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for the structural elucidation of degradation products.

  • Ionization: Electrospray ionization (ESI) is suitable for this polar molecule.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurements to determine the elemental composition of the degradants.

  • Tandem MS (MS/MS): Fragmentation analysis is essential for confirming the structure of the degradation products by identifying characteristic fragment ions.

Method Validation

The developed analytical method must be validated according to ICH guidelines to ensure it is stability-indicating. This includes demonstrating specificity, linearity, accuracy, precision, and robustness.

Data Interpretation and Reporting

The data from the forced degradation studies should be compiled and interpreted to:

  • Identify the major degradation products formed under each stress condition.

  • Propose a degradation pathway for the molecule.

  • Establish the intrinsic stability of the molecule.

  • Demonstrate the specificity of the analytical method.

The results should be summarized in a comprehensive report that includes chromatograms, mass spectra, and a summary table of the degradation products.

Conclusion

While specific experimental data on the stability of 3-Amino-5-nitropyridin-2(1H)-one is not yet publicly available, a scientifically sound stability testing program can be designed based on the known chemistry of its constituent functional groups. The proposed degradation pathways, involving hydrolysis of the lactam ring, oxidation of the pyridone and amino functionalities, and photoreduction of the nitro group, provide a solid foundation for initiating these studies. The detailed experimental protocols and analytical methodologies outlined in this guide offer a robust framework for researchers and drug development professionals to thoroughly characterize the stability of this promising molecule, ensuring its quality, safety, and efficacy in future applications.

References

  • Redox reactions of 2-hydroxy pyridine: A pulse radiolysis study. (n.d.).
  • 2-Pyridone. (n.d.). In Wikipedia. Retrieved from [Link]

  • Hirano, K., & Miura, M. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 8(12), 7890-7899.
  • Puglia, C., et al. (2021). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Polymers, 13(16), 2735.
  • Diverse Functionalization of 2-Pyridinones via Rh(II)-Catalyzed X−H Insertion and Subsequent Transformations Using Heterocyclic Diazo Reagents. (2022). The Journal of Organic Chemistry, 87(15), 9876–9891.
  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research, 47(2), 38243-38248.
  • Photoreactivity of 2-Pyridones with Furan, Benzene, and Naphthalene. Inter- and Intramolecular Photocycloadditions. (2000). The Journal of Organic Chemistry, 65(21), 6917-6921.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Synthesis of 2-pyridones. (n.d.). University of Bristol.
  • Synthesis of 2-pyridones. (n.d.). Organic Chemistry Portal.
  • Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2022). RSC Advances, 12(52), 33767-33796.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023).
  • Aromatic Nitro and Amino Compounds. (2014). In Encyclopedia of Toxicology (3rd ed., pp. 265-270).
  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry.
  • Nitro Compounds. (2021). In Chemistry LibreTexts.
  • Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). (2008). Journal of the American Society for Mass Spectrometry, 19(8), 1165-1175.
  • Kinetics of the Thermal Decomposition of Pyridine. (1969).
  • Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. (2013). DiVA.
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  • Reduction Reactions and Heterocyclic Chemistry. (n.d.). Jones Research Group.
  • Forced Degradation Study: An Important Tool in Drug Development. (2019). Asian Journal of Research in Chemistry, 12(4), 221-228.
  • Derivatization of genotoxic nitroaromatic impurities for trace analysis by LC-MS. (2017). Journal of Pharmaceutical and Biomedical Analysis, 145, 524-531.
  • New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. (2024). Polymers, 16(21), 2968.
  • Theoretical study on the thermal decomposition of pyridine. (2001). Journal of Molecular Structure: THEOCHEM, 544(1-3), 137-145.
  • Reduction of Electron-Rich Nitro Heteroarenes; A Comprehensive Review. (2022). ChemistrySelect, 7(46), e202203306.
  • 2-Pyridone, 2-Pyridthione, and 2-Pyridselenone. Hydrogen-Bonding Ability as Determined by Dipole Moment and Molecular Weight Determinations. (1967). Journal of the American Chemical Society, 89(22), 5571-5577.
  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). American Journal of Chemistry, 13(2), 42-48.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (2018). Journal of Pharmaceutical Sciences and Research, 10(7), 1662-1668.
  • Liquid chromatography tandem mass spectrometry method for characterization of monoaromatic nitro-compounds in atmospheric particulate matter. (2012).
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  • Nitro Reduction - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Forced Degradation Studies to Assess the Stability of Drugs and Products. (2023). Journal of Pharmaceutical and Biomedical Analysis, 234, 115598.
  • Thermal Degradation of Synthetic Cathinones: Implications for Forensic Toxicology. (2015). Journal of Analytical Toxicology, 39(8), 623-631.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022).
  • Thermal desorption effects on fragment ion production from multi-photon ionized uridine and selected analogues. (2018). Physical Chemistry Chemical Physics, 20(39), 25349-25358.
  • LC-MS/MS Diagnostic Fragmentation Filtering: Application-Microcystin Analysis l Protocol Preview. (2023). JoVE.
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Protocols & Analytical Methods

Method

Synthesis of 3-Amino-5-nitropyridin-2(1H)-one: An Application Note and Protocol

Abstract This document provides a comprehensive guide for the synthesis of 3-Amino-5-nitropyridin-2(1H)-one, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-Amino-5-nitropyridin-2(1H)-one, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The protocol herein details a robust and reproducible method centered on the regioselective nitration of 3-Aminopyridin-2(1H)-one. This application note is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction: The Significance of Substituted Pyridinones

Substituted pyridinone scaffolds are prevalent in a wide array of biologically active molecules and functional materials. The strategic incorporation of both an amino and a nitro group onto the pyridinone core, as in 3-Amino-5-nitropyridin-2(1H)-one, offers a versatile platform for further chemical elaboration. The amino group serves as a key nucleophilic handle for derivatization, while the nitro group, an electron-withdrawing moiety, can modulate the electronic properties of the molecule or be reduced to an amine for subsequent functionalization. This unique combination of functional groups makes the target compound a valuable intermediate in the synthesis of more complex molecular architectures for pharmaceutical and agrochemical research.[1]

The synthetic strategy presented in this note focuses on the direct nitration of the commercially available 3-Aminopyridin-2(1H)-one. This approach is predicated on the directing effects of the existing substituents on the pyridinone ring to achieve the desired 5-nitro isomer.

Mechanistic Rationale and Regioselectivity

The core of this synthetic protocol is the electrophilic aromatic substitution reaction, specifically nitration. The reaction proceeds via the in situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids.

Equation 1: Generation of the Nitronium Ion

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

The regiochemical outcome of the nitration of 3-Aminopyridin-2(1H)-one is governed by the electronic and steric influences of the amino and the pyridinone functionalities. The amino group at the 3-position is a strong activating group and an ortho-, para-director. The pyridinone oxygen at the 2-position is also an activating, ortho-, para-directing group. The interplay of these directing effects is crucial for the selective formation of the 5-nitro product. In strongly acidic media, the amino group will be protonated, diminishing its activating effect and favoring nitration at the position para to the pyridinone oxygen and meta to the protonated amino group.

Experimental Protocol

This protocol is designed for the synthesis of 3-Amino-5-nitropyridin-2(1H)-one from 3-Aminopyridin-2(1H)-one.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Aminopyridin-2(1H)-one≥98%Commercially Available---
Concentrated Sulfuric Acid (H₂SO₄)95-98%ACS Reagent GradeHandle with extreme care.
Concentrated Nitric Acid (HNO₃)68-70%ACS Reagent GradeHandle with extreme care.
Deionized Water---------
Ice---------
Sodium Bicarbonate (NaHCO₃)Saturated Aqueous Solution---For neutralization.
EthanolReagent Grade---For recrystallization.
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware

Synthetic Procedure

Step 1: Preparation of the Reaction Mixture

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add concentrated sulfuric acid (50 mL).

  • Cool the sulfuric acid to 0-5 °C using an ice bath.

  • While maintaining the temperature below 10 °C, slowly add 3-Aminopyridin-2(1H)-one (5.0 g, 45.4 mmol) in small portions with vigorous stirring. Ensure the starting material is fully dissolved before proceeding.

Step 2: Nitration

  • Prepare the nitrating mixture by cautiously adding concentrated nitric acid (4.0 mL, ~90.8 mmol) to concentrated sulfuric acid (10 mL) in a separate beaker, pre-cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 3-Aminopyridin-2(1H)-one in sulfuric acid over a period of 30-45 minutes. The internal temperature of the reaction must be maintained between 0 and 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1 hour.

  • Subsequently, let the reaction mixture slowly warm to room temperature and continue stirring for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Isolation

  • Carefully pour the reaction mixture onto crushed ice (200 g) in a large beaker with stirring. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

  • Neutralize the acidic solution by the slow, portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. A yellow precipitate should form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold deionized water (3 x 50 mL) to remove any residual acid and inorganic salts.

Step 4: Purification

  • The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to yield 3-Amino-5-nitropyridin-2(1H)-one as a yellow solid.

  • Dry the purified product under vacuum at 50 °C.

Characterization

The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination.

Safety and Handling Precautions

  • Concentrated Acids: Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizing agents. Always handle them in a fume hood with appropriate personal protective equipment, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Nitration Reaction: Nitration reactions are highly exothermic and can be explosive if not properly controlled. Strict temperature control is crucial.

  • Quenching: The addition of the reaction mixture to ice and the subsequent neutralization with a base are highly exothermic and will release gases. Perform these steps slowly and with caution in a well-ventilated fume hood.

Visualizing the Workflow

The following diagram illustrates the key stages of the synthesis protocol.

Synthesis_Workflow Workflow for the Synthesis of 3-Amino-5-nitropyridin-2(1H)-one cluster_prep Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up and Isolation cluster_purification Purification start Dissolve 3-Aminopyridin-2(1H)-one in cold H₂SO₄ nitration Dropwise addition of nitrating mixture at 0-10 °C start->nitration prep_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) prep_nitrating_mix->nitration stirring Stir at 0-10 °C, then warm to room temperature nitration->stirring quench Pour onto ice stirring->quench neutralize Neutralize with NaHCO₃ quench->neutralize precipitate Precipitation of product neutralize->precipitate filter Vacuum filtration precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize dry Dry under vacuum recrystallize->dry final_product Pure 3-Amino-5-nitropyridin-2(1H)-one dry->final_product

Caption: Synthetic workflow for 3-Amino-5-nitropyridin-2(1H)-one.

Quantitative Data Summary

ParameterValueUnit
Mass of 3-Aminopyridin-2(1H)-one5.0g
Moles of 3-Aminopyridin-2(1H)-one45.4mmol
Volume of Concentrated H₂SO₄ (initial)50mL
Volume of Concentrated HNO₃4.0mL
Moles of Concentrated HNO₃~90.8mmol
Volume of Concentrated H₂SO₄ (for nitrating mix)10mL
Reaction Temperature (Addition)0 - 10°C
Reaction Time4 - 5hours
Expected Yield70 - 85%

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of 3-Amino-5-nitropyridin-2(1H)-one. By carefully controlling the reaction conditions, particularly the temperature, high yields of the desired product can be achieved. The versatility of the functional groups present in the final compound makes it a valuable building block for further synthetic endeavors in various fields of chemical research.

References

  • Preparation method of 5-nitro-2-aminopyridine. CN104447522A.
  • Preparation method of 2-hydroxy-3-nitropyridine. CN103664757A.
  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI. [Link]

  • The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. [Link]

  • NitropyridineS. 9*. Synthesis of substituted 3-amino-5-nitropyridines. ResearchGate. [Link]

  • Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction. US4952697A.
  • 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]

  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. CN112745259A.
  • Synthesis of Stage A: 2-Hydroxy-5-methyl-3-nitropyridine. PrepChem.com. [Link]

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Application

Application Note: A Validated Protocol for the Synthesis of 3-Amino-5-nitropyridin-2(1H)-one

Abstract This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 3-amino-5-nitropyridin-2(1H)-one, a key heterocyclic building block in medicinal chemistry and drug development. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, step-by-step experimental protocol for the synthesis of 3-amino-5-nitropyridin-2(1H)-one, a key heterocyclic building block in medicinal chemistry and drug development. The described methodology is centered on the electrophilic nitration of 3-aminopyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, self-validating quality control checkpoints, and critical safety information to ensure a reliable and safe synthetic procedure.

Introduction and Significance

3-Amino-5-nitropyridin-2(1H)-one is a valuable intermediate in organic synthesis. Its structure, featuring a pyridinone core with both an amino and a nitro group, provides multiple reactive sites for further chemical modification. This versatility makes it a sought-after precursor for constructing more complex molecular architectures, particularly in the synthesis of novel pharmaceutical agents and agrochemicals.[1] The electron-withdrawing nature of the nitro group and the nucleophilic character of the amino group allow for a diverse range of subsequent reactions, including reduction of the nitro group, diazotization of the amino group, and various coupling reactions.

The protocol detailed herein follows a robust and well-established chemical transformation: the direct nitration of an activated aromatic ring. The choice of a mixed acid system (concentrated nitric and sulfuric acids) is a standard and effective method for generating the necessary electrophile for this transformation.

Synthetic Pathway Overview

The synthesis of 3-amino-5-nitropyridin-2(1H)-one is achieved through the electrophilic nitration of 3-aminopyridin-2(1H)-one. The reaction proceeds by generating the highly reactive nitronium ion (NO₂⁺) from nitric acid, catalyzed by the strong dehydrating action of sulfuric acid. The electron-rich pyridinone ring is then attacked by the nitronium ion, leading to the formation of the desired product.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_end Final Product A 3-Aminopyridin-2(1H)-one D Dissolution of Starting Material in H₂SO₄ (0-5 °C) A->D B Conc. H₂SO₄ B->D C Conc. HNO₃ E Slow Addition of HNO₃ (Maintain 0-5 °C) C->E D->E F Reaction Stirring (Room Temp → 50-60 °C) E->F G Quench on Ice F->G H Neutralization (e.g., with NH₄OH) G->H I Filtration & Washing H->I J Recrystallization I->J K 3-Amino-5-nitropyridin-2(1H)-one J->K

Figure 1: General workflow for the synthesis of 3-amino-5-nitropyridin-2(1H)-one.

Data Summary and Quality Control

This table summarizes the key quantitative data and expected outcomes for the synthesis. Successful synthesis should yield a product matching these physical and analytical parameters.

Compound NameMolecular FormulaMolecular Weight ( g/mol )RoleMolar Equiv.Typical Yield (%)Melting Point (°C)
3-Aminopyridin-2(1H)-oneC₅H₆N₂O110.12Starting Material1.0--
3-Amino-5-nitropyridin-2(1H)-oneC₅H₅N₃O₃155.11Product-70-80~210-215

Note: The melting point is an estimate based on similar structures like 2-amino-5-bromo-3-nitropyridine and should be confirmed experimentally.[2]

Detailed Experimental Protocol

4.1. Materials and Reagents

  • 3-Aminopyridin-2(1H)-one (≥98% purity)

  • Concentrated Sulfuric Acid (H₂SO₄, 95-98%)

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Deionized Water

  • Ammonium Hydroxide (NH₄OH, ~28-30%) or Sodium Hydroxide (NaOH) solution

  • Ethanol (for recrystallization)

  • Ice

4.2. Equipment

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Heating mantle

  • Büchner funnel and filtration flask

  • Standard laboratory glassware

4.3. Safety Precautions

  • Hazardous Chemicals: Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle them with extreme care inside a chemical fume hood.[3][4][5][6] 3-aminopyridin-2(1H)-one and its nitrated product are potentially toxic and may cause skin and eye irritation.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.

  • Quenching: The addition of the reaction mixture to ice is highly exothermic. Perform this step slowly and with caution in a large beaker to avoid splashing.

4.4. Step-by-Step Synthesis Procedure

  • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice bath on a magnetic stirrer.

  • Dissolution of Starting Material: Carefully add 50 mL of concentrated sulfuric acid to the flask. Once the acid has cooled to below 10 °C, slowly add 5.5 g (0.05 mol) of 3-aminopyridin-2(1H)-one in portions, ensuring the temperature does not rise above 10 °C. Stir until all the solid has dissolved.

  • Preparation of Nitrating Mixture: While the starting material is dissolving, prepare the nitrating agent by slowly adding 3.8 mL (~0.085 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

  • Nitration Reaction: Slowly add the prepared nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the solution of the starting material over 30-45 minutes. It is critical to maintain the internal reaction temperature between 0 and 5 °C during the addition.

    • Causality: Sulfuric acid protonates nitric acid, facilitating the loss of a water molecule to form the powerful electrophile, the nitronium ion (NO₂⁺).[2][8] Keeping the temperature low prevents uncontrolled side reactions and potential degradation of the starting material.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour. Then, remove the ice bath and allow the mixture to slowly warm to room temperature, stirring for another hour. Finally, gently heat the mixture to 50-60 °C and hold at this temperature for one hour to ensure the reaction goes to completion.[2]

  • Work-up and Isolation:

    • Carefully pour the cooled reaction mixture onto approximately 200 g of crushed ice in a large beaker with constant stirring. This will quench the reaction and precipitate the crude product.

    • Slowly neutralize the acidic solution by adding concentrated ammonium hydroxide or a solution of sodium hydroxide until the pH is approximately 7-8. Perform this step in an ice bath to manage the heat generated.

    • Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with cold deionized water until the washings are neutral and free of sulfate ions (tested by adding a few drops of BaCl₂ solution to the filtrate).

  • Purification:

    • Dry the crude product in a desiccator or a vacuum oven at a low temperature (~50 °C).

    • Recrystallize the crude solid from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure 3-amino-5-nitropyridin-2(1H)-one as a yellow crystalline solid.[2]

  • Characterization and Validation:

    • Determine the melting point of the purified product.

    • Confirm the structure and purity using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The obtained data should be consistent with the structure of 3-amino-5-nitropyridin-2(1H)-one.

References

  • Google Patents. (2015). CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • PrepChem.com. (n.d.). Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. Retrieved from [Link]

  • The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. (n.d.). Retrieved from [Link]

  • Google Patents. (1990). US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • MDPI. (2024). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. (2013). International Journal of ChemTech Research. Retrieved from [Link]

  • MDPI. (2018). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Retrieved from [Link]

  • ResearchGate. (n.d.). Researches on the alkoxy-amino-nitrobenzenes. III: Nitration of 1-alkoxy-2-aminobenzenes and 1-alkoxy-2-acetylaminobenzenes. Retrieved from [Link]

  • Google Patents. (2012). CN102532010B - Preparation method of 2-chloro-3-aminopyridine.
  • CORE. (n.d.). Nitration of Primary Amines to Form Primary Nitramines (Review). Retrieved from [Link]

  • PubChem. (n.d.). 3-Nitro-2(1H)-pyridinone. Retrieved from [Link]

Sources

Method

Application Note: Comprehensive Characterization of 3-Amino-5-nitropyridin-2(1H)-one

Introduction 3-Amino-5-nitropyridin-2(1H)-one is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research, primarily serving as a versatile building block in the synthesis of more compl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-5-nitropyridin-2(1H)-one is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research, primarily serving as a versatile building block in the synthesis of more complex molecules.[1] Its structure, featuring a pyridinone ring substituted with both an electron-donating amino group and an electron-withdrawing nitro group, imparts unique chemical reactivity and biological potential.[1][2] Accurate and robust analytical characterization is paramount to ensure the identity, purity, and stability of this intermediate, which directly impacts the quality and safety of downstream products.

This guide provides a comprehensive overview of the essential analytical methods for the thorough characterization of 3-Amino-5-nitropyridin-2(1H)-one. The protocols herein are designed to be self-validating and are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4][5][6]

Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-Amino-5-nitropyridin-2(1H)-one is crucial for method development.

PropertyExpected Value/ObservationSource/Justification
Molecular Formula C₅H₅N₃O₃Based on chemical structure.[7]
Molar Mass 155.11 g/mol Calculated from the molecular formula.[7]
Appearance Light yellow to yellow solidAnalogy to similar compounds like 3-Amino-5-nitropyridine.[1]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Expected behavior for a polar, substituted pyridine derivative.

Integrated Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of 3-Amino-5-nitropyridin-2(1H)-one. The following workflow ensures a comprehensive evaluation of the molecule's identity, purity, and stability.

Analytical Workflow cluster_0 Primary Characterization cluster_1 Physicochemical Properties cluster_2 Spectroscopic Methods cluster_3 Chromatographic Method cluster_4 Thermal Methods Structural_Elucidation Structural Elucidation NMR NMR (¹H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry (HRMS) Structural_Elucidation->MS FTIR FTIR Spectroscopy Structural_Elucidation->FTIR UV_Vis UV-Vis Spectroscopy Structural_Elucidation->UV_Vis Purity_Assessment Purity & Impurity Profiling HPLC HPLC-UV Purity_Assessment->HPLC Thermal_Analysis Thermal Stability DSC_TGA DSC/TGA Thermal_Analysis->DSC_TGA Sample Sample Sample->Structural_Elucidation Identity Confirmation Sample->Purity_Assessment Purity Determination Sample->Thermal_Analysis Stability Assessment HPLC Validation Validation HPLC Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Sources

Application

Derivatization of 3-Amino-5-nitropyridin-2(1H)-one

An In-Depth Guide to the Synthetic Authored by: A Senior Application Scientist Abstract This comprehensive application note provides a detailed exploration of the derivatization of 3-Amino-5-nitropyridin-2(1H)-one, a piv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed exploration of the derivatization of 3-Amino-5-nitropyridin-2(1H)-one, a pivotal heterocyclic building block in contemporary drug discovery and materials science. The unique arrangement of a nucleophilic amino group, an electron-withdrawing nitro moiety, and a versatile pyridinone core endows this molecule with a rich and tunable reactivity.[1][2] This guide moves beyond simple procedural lists to elucidate the underlying chemical principles, offering researchers, scientists, and drug development professionals the rationale behind experimental choices. We present validated, step-by-step protocols for N-acylation, N-alkylation, and diazonium salt transformations, complete with troubleshooting insights and detailed characterization data. The objective is to empower researchers to harness the full synthetic potential of this scaffold for creating novel molecular entities.

Introduction: The Strategic Importance of 3-Amino-5-nitropyridin-2(1H)-one

3-Amino-5-nitropyridin-2(1H)-one is a highly functionalized pyridine derivative that serves as a critical starting material in the synthesis of a wide array of complex molecules. Its pyridine core is a common and often essential feature in many biologically active compounds.[1] The molecule's value lies in its trifecta of reactive sites:

  • The C3-Amino Group: A primary aromatic amine that is a potent nucleophile, readily undergoing acylation, alkylation, and diazotization.

  • The C5-Nitro Group: A strong electron-withdrawing group that significantly influences the electronic landscape of the pyridine ring, activating it for certain reactions and serving as a handle for further functionalization (e.g., reduction to an amino group).[2]

  • The Pyridin-2(1H)-one Tautomer: The endocyclic amide functionality possesses an acidic N-H proton, allowing for selective deprotonation and subsequent derivatization at the N1 position.

This guide details robust methodologies to selectively modify these sites, enabling the systematic exploration of chemical space around this privileged scaffold.

Foundational Chemistry: Reactivity and Mechanistic Considerations

The synthetic strategies for derivatizing 3-Amino-5-nitropyridin-2(1H)-one are dictated by the electronic interplay of its functional groups. The exocyclic amino group at C3 is the most nucleophilic site, making it the primary target for electrophilic reagents under neutral or mildly basic conditions. Conversely, the N1 proton of the pyridinone ring is acidic (pKa ~8-10, typical for 2-pyridones) and requires a moderately strong base for deprotonation before it can react with electrophiles.

The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring toward electrophilic aromatic substitution but is key for other transformations.[2] For instance, the amino group's reactivity can be precisely controlled, and the nitro group itself can be a precursor to other functionalities.

cluster_0 Key Reactive Sites cluster_1 Primary Derivatization Pathways A 3-Amino-5-nitropyridin-2(1H)-one N_amino C3-Amino Group (Nucleophilic) Acylation N-Acylation N_amino->Acylation Reacts with Acyl Halides Diazotization Diazotization -> Sandmeyer/Coupling N_amino->Diazotization Reacts with NaNO2, H+ N_ring N1-Pyridinone (Acidic Proton) Alkylation N-Alkylation N_ring->Alkylation Deprotonation then reacts with Alkyl Halides NO2_group C5-Nitro Group (Electron-Withdrawing)

Caption: Key reactive sites and corresponding derivatization pathways for 3-Amino-5-nitropyridin-2(1H)-one.

Experimental Protocols & Methodologies

Protocol 1: Selective N-Acylation of the C3-Amino Group

This protocol details the reaction of the exocyclic amino group with an acylating agent, forming a stable amide bond. This is a foundational step for structure-activity relationship (SAR) studies, allowing for the introduction of diverse functionalities.

Causality Behind Experimental Choices:

  • Reagent: Acetyl chloride is a highly reactive acylating agent, ensuring a rapid and high-yielding reaction.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is chosen for its ability to dissolve the starting material and its high boiling point, although the reaction is run at low temperature to control reactivity. It is aprotic and will not interfere with the acyl chloride.

  • Base: Pyridine acts as a mild base to neutralize the HCl byproduct generated during the reaction. This is critical to prevent protonation of the starting material's amino group, which would render it non-nucleophilic. It also can act as a nucleophilic catalyst.

  • Temperature: The reaction is initiated at 0 °C to moderate the exothermic reaction between acetyl chloride and the amine, preventing potential side reactions.

start Start: Dissolve Reactant in DMF step1 Cool to 0 °C (Ice Bath) start->step1 step2 Add Pyridine (Base) step1->step2 step3 Add Acetyl Chloride (Dropwise) step2->step3 step4 Stir at RT (2-4 hours) step3->step4 step5 Reaction Quench (Pour into Ice Water) step4->step5 step6 Filter Precipitate step5->step6 step7 Wash Solid (Water, Cold Ether) step6->step7 end Dry Product Under Vacuum step7->end

Caption: Workflow for the N-Acylation of 3-Amino-5-nitropyridin-2(1H)-one.

Detailed Step-by-Step Protocol:

  • Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 3-Amino-5-nitropyridin-2(1H)-one (1.55 g, 10 mmol).

  • Dissolution: Add 20 mL of anhydrous DMF and stir until all solid has dissolved.

  • Cooling: Cool the flask in an ice-water bath to 0 °C.

  • Base Addition: Add pyridine (1.2 mL, 15 mmol) to the solution.

  • Acylation: Slowly add acetyl chloride (0.85 mL, 12 mmol) dropwise over 10 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3 hours. Monitor reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

  • Work-up: Pour the reaction mixture into 100 mL of ice-cold water. A yellow precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, washing thoroughly with cold water (3 x 30 mL) and then with cold diethyl ether (2 x 20 mL) to remove residual DMF and pyridine hydrochloride.

  • Drying: Dry the resulting solid, N-(5-nitro-2-oxo-1,2-dihydropyridin-3-yl)acetamide, under high vacuum.

Troubleshooting:

  • Low Yield: May indicate incomplete reaction or loss of product during work-up. Ensure the starting material is fully dissolved and that the acetyl chloride is fresh.

  • Di-acylation (at N1 and N3): Unlikely under these mild conditions, but could occur if a stronger base or higher temperature is used. Using the stoichiometric amount of base is key.

Protocol 2: Regioselective N-Alkylation of the Pyridinone Ring

This protocol targets the acidic N1 proton of the pyridinone ring. Deprotonation with a suitable base generates a pyridinone anion, which then acts as a nucleophile to displace a halide from an alkylating agent.

Causality Behind Experimental Choices:

  • Base: Sodium hydride (NaH) is a strong, non-nucleophilic base, ideal for irreversibly deprotonating the N1 position without competing in the subsequent alkylation step.

  • Solvent: Anhydrous Tetrahydrofuran (THF) is an excellent aprotic solvent for this type of reaction, dissolving the reactants and intermediates without interfering.

  • Alkylating Agent: Iodomethane is a highly reactive alkylating agent due to the excellent leaving group ability of iodide.

  • Temperature: The initial deprotonation is performed at 0 °C for safety and control, as the reaction with NaH can be vigorous and produce hydrogen gas.

start Start: Suspend NaH in Anhydrous THF step1 Cool to 0 °C start->step1 step2 Add Reactant Solution in THF (Dropwise) step1->step2 step3 Stir at 0 °C for 30 min (Deprotonation) step2->step3 step4 Add Iodomethane step3->step4 step5 Stir at RT Overnight step4->step5 step6 Quench with sat. NH4Cl (aq) step5->step6 step7 Extract with Ethyl Acetate step6->step7 step8 Dry (Na2SO4) & Concentrate step7->step8 end Purify by Column Chromatography step8->end

Caption: Workflow for the N-Alkylation of 3-Amino-5-nitropyridin-2(1H)-one.

Detailed Step-by-Step Protocol:

  • Preparation: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11 mmol). Wash the NaH with anhydrous hexanes (2 x 5 mL) to remove the oil, decanting the hexanes carefully. Add 15 mL of anhydrous THF.

  • Cooling: Cool the NaH suspension to 0 °C in an ice-water bath.

  • Reactant Addition: In a separate flask, dissolve 3-Amino-5-nitropyridin-2(1H)-one (1.55 g, 10 mmol) in 15 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 20 minutes. (Caution: Hydrogen gas evolution).

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Alkylation: Add iodomethane (0.68 mL, 11 mmol) dropwise.

  • Reaction: Remove the ice bath and stir the reaction at room temperature overnight.

  • Work-up: Carefully quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel, add 50 mL of ethyl acetate and 20 mL of water. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure product, 3-amino-1-methyl-5-nitropyridin-2(1H)-one.

Troubleshooting:

  • No Reaction: Inactive (old) NaH or wet solvent/glassware. Ensure all reagents and materials are scrupulously dry.

  • O-Alkylation: A potential side reaction, though N-alkylation is generally favored for pyridones. Using a more polar solvent like DMF can sometimes favor O-alkylation. Sticking to THF minimizes this.

Protocol 3: Diazotization and Sandmeyer Reaction (Bromo-de-amination)

This powerful two-step sequence transforms the primary amino group into a diazonium salt, which is an excellent leaving group (N₂) and can be displaced by various nucleophiles.[3] Here we demonstrate its conversion to a bromo derivative using copper(I) bromide.

Causality Behind Experimental Choices:

  • Diazotization: Sodium nitrite (NaNO₂) reacts with a strong acid (HBr) in situ to generate nitrous acid (HONO), the diazotizing agent.[3] A low temperature (0-5 °C) is absolutely critical to prevent the unstable diazonium salt from decomposing prematurely.[4]

  • Sandmeyer Reaction: Copper(I) bromide acts as a catalyst. The mechanism involves a single-electron transfer from Cu(I) to the diazonium ion, generating an aryl radical, dinitrogen gas, and Cu(II). The aryl radical then abstracts a bromine atom from the Cu(II)Br₂ complex to form the final product and regenerate the Cu(I) catalyst.

start Start: Suspend Reactant in 48% HBr step1 Cool to 0-5 °C start->step1 step2 Add NaNO2 (aq) Dropwise (Maintain Temp) step1->step2 step3 Stir for 30 min at 0-5 °C (Diazonium Formation) step2->step3 step4 Add Diazonium Solution to Cold CuBr Solution step3->step4 step5 Warm to RT, then Heat to 60 °C (N2 Evolved) step4->step5 step6 Cool and Pour into Water step5->step6 step7 Extract with Ethyl Acetate step6->step7 step8 Wash, Dry (MgSO4) & Concentrate step7->step8 end Purify by Column Chromatography step8->end

Caption: Workflow for Diazotization and Sandmeyer Bromination.

Detailed Step-by-Step Protocol:

  • Preparation: In a 100 mL flask, suspend 3-Amino-5-nitropyridin-2(1H)-one (1.55 g, 10 mmol) in 20 mL of 48% aqueous hydrobromic acid (HBr). Cool the mixture to 0 °C in an ice-salt bath.

  • Diazotization: Dissolve sodium nitrite (0.76 g, 11 mmol) in 5 mL of cold water. Add this solution dropwise to the stirred suspension over 30 minutes, ensuring the temperature remains between 0 and 5 °C. A clear solution of the diazonium salt should form.

  • Catalyst Preparation: In a separate 250 mL flask, dissolve copper(I) bromide (1.58 g, 11 mmol) in 10 mL of 48% HBr at room temperature and then cool to 0 °C.

  • Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the cold CuBr solution with vigorous stirring. (Caution: Vigorous evolution of nitrogen gas).

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat gently to 60 °C for 1 hour until gas evolution ceases.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of water.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic extracts, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material by flash column chromatography to yield the final product, 3-bromo-5-nitropyridin-2(1H)-one.

Troubleshooting:

  • Low Yield / Tar Formation: The diazonium salt decomposed. Maintain the temperature strictly below 5 °C during its formation and use.

  • Phenol Formation: If water acts as a nucleophile, a hydroxy derivative can form. This is minimized by using a high concentration of the desired nucleophile (Br⁻) and the CuBr catalyst.

Data Presentation: Expected Characterization of Derivatives

Confirmation of successful derivatization requires rigorous analytical characterization. Below is a table summarizing the expected changes in key spectroscopic data for the products synthesized in the protocols above.

DerivativeMethodKey ¹H NMR Signal Changes (vs. Starting Material)Mass Spec (m/z) [M+H]⁺
N-(5-nitro-2-oxo-1,2-dihydropyridin-3-yl)acetamideN-AcylationAppearance of a new singlet ~2.1 ppm (3H, -COCH₃). Appearance of a new singlet ~9.5 ppm (1H, -NH-).198.05
3-amino-1-methyl-5-nitropyridin-2(1H)-oneN-AlkylationDisappearance of the broad N1-H signal. Appearance of a new singlet ~3.5 ppm (3H, -NCH₃).170.05
3-bromo-5-nitropyridin-2(1H)-oneDiazotizationDisappearance of the C3-NH₂ signals. Aromatic protons will shift.220.94 / 222.94

Note: Exact chemical shifts (ppm) are dependent on the solvent used for NMR analysis. Mass spec values correspond to the calculated exact mass for the most abundant isotopes.

Conclusion and Future Directions

The protocols detailed in this application note provide a robust and versatile toolkit for the derivatization of 3-Amino-5-nitropyridin-2(1H)-one. By selectively targeting the molecule's distinct functional groups, researchers can efficiently generate diverse libraries of novel compounds. These derivatives are valuable as intermediates for more complex syntheses or as final compounds for screening in pharmaceutical and agrochemical research programs.[1] Future work can expand upon these methods, exploring C-H activation, cross-coupling reactions at the bromo- position, or reduction of the nitro group to open up entirely new avenues of chemical diversification.

References

  • Structural elucidation of 3-nitrophenylhydrazine derivatives of tricarboxylic acid cycle acids and optimization of. (2023). Vertex AI Search.
  • The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis. (n.d.). Dakota Organics.
  • Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage. (2021). PubMed.
  • Scheme of derivatization procedure of three different amino... (n.d.). ResearchGate.
  • Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors. (2014). Google Patents.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.). MDPI.
  • New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro. (2025). PMC.
  • Synthesis of Some New Heteroarylamino-3-Nitro-2H-[5]- Benzopyran-2-ones and their Antibacterial Activity. (n.d.). American Scientific Research Journal for Engineering, Technology, and Sciences. Retrieved from

  • 3-Hydroxy-5-nitropyridin-2(1H)-one. (n.d.). Benchchem.
  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (n.d.). PMC.
  • CAS 5667-38-9 | 3-Amino-5-nitropyridin-2(1H)-one. (n.d.). Alchem.Pharmtech.
  • 3-Nitro-2(1H)-pyridinone. (n.d.). PubChem.
  • Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof. (n.d.). Google Patents.
  • Sequential one-pot N-alkylation and aminocarbonylation of primary amines catalyzed by heterobimetallic Ir/Pd complexes. (n.d.). PMC - NIH.
  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI.
  • Diazotisation. (n.d.). Organic Chemistry Portal.

Sources

Method

Application Note: Strategic Utilization of 3-Amino-5-nitropyridin-2(1H)-one in Kinase Inhibitor Synthesis

Executive Summary The 3-amino-5-nitropyridin-2(1H)-one scaffold (CAS 5667-38-9) represents a privileged pharmacophore in the design of ATP-competitive kinase inhibitors. Its structural utility is derived from the 2-pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-amino-5-nitropyridin-2(1H)-one scaffold (CAS 5667-38-9) represents a privileged pharmacophore in the design of ATP-competitive kinase inhibitors. Its structural utility is derived from the 2-pyridone core, which serves as a robust hydrogen-bond donor/acceptor motif capable of mimicking the adenine ring of ATP within the kinase hinge region. The 3-amino substituent provides a critical vector for establishing additional hydrogen bonds or extending into the ribose binding pocket, while the 5-nitro group offers a versatile handle for electronic tuning or subsequent reduction to access the solvent-exposed front pocket.

This guide details the synthesis, functionalization, and structural biology of this scaffold, tailored for medicinal chemists targeting serine/threonine kinases (e.g., MPS1, Aurora) and tyrosine kinases (e.g., FLT3).

Chemical Properties & Handling

PropertySpecification
CAS Number 5667-38-9
Molecular Formula C₅H₅N₃O₃
Molecular Weight 155.11 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water, EtOH
pKa (Calculated) ~9.5 (NH lactam), ~2.5 (NH3+ conjugate acid)
Storage 2-8°C, inert atmosphere (Argon/Nitrogen)
Safety Profile Irritant. Potential sensitizer.[1][2] Handle in fume hood.

Expert Insight: The 2-pyridone tautomer is the dominant species in solution and the solid state, essential for its biological recognition. However, under basic conditions used in nucleophilic substitutions (SNAr), the O-anion (pyridinate) can compete, leading to O-alkylation vs. N-alkylation. Solvent choice (e.g., polar aprotic) and counter-ion selection are critical control parameters.

Synthetic Utility & Mechanism[2][3]

The synthesis of kinase inhibitors using this scaffold typically follows a "core-first" or "convergent" approach. The 3-amino-5-nitropyridin-2(1H)-one intermediate is synthesized via the regioselective reduction of 3,5-dinitropyridin-2(1H)-one.

Retrosynthetic Analysis & Hinge Binding Logic

The following diagram illustrates the retrosynthetic logic and the pharmacophoric mapping of the scaffold to the kinase ATP-binding site.

KinaseScaffold cluster_0 Target Kinase Inhibitor cluster_1 Core Scaffold cluster_2 Precursors Inhibitor Functionalized Inhibitor Core 3-Amino-5-nitropyridin- 2(1H)-one Core->Inhibitor 3-N-Acylation/ Reductive Amination Hinge Kinase Hinge (Backbone H-Bonds) Core->Hinge Donor (NH) Acceptor (C=O) Dinitro 3,5-Dinitropyridin- 2(1H)-one Dinitro->Core Selective Reduction (Na2S or Na2S2O4) Pyridone 2-Hydroxypyridine Pyridone->Dinitro Nitration (HNO3/H2SO4)

Caption: Retrosynthetic pathway and pharmacophoric interaction map of the 3-amino-5-nitropyridin-2(1H)-one scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of 3,5-Dinitropyridin-2(1H)-one

Objective: Preparation of the dinitro precursor from 2-hydroxypyridine.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place in an ice-salt bath (-5°C).

  • Reagent Addition: Add 2-hydroxypyridine (9.5 g, 100 mmol) to concentrated Sulfuric Acid (H₂SO₄) (40 mL). Stir until dissolved.

  • Nitration: Dropwise, add fuming Nitric Acid (HNO₃) (10 mL, d=1.5) over 45 minutes, maintaining internal temperature <10°C.

    • Critical Step: Exceeding 10°C risks oxidative degradation and "fume-off."

  • Heating: After addition, warm the mixture to 50°C for 2 hours, then 100°C for 4 hours.

  • Quench: Cool to room temperature and pour onto 300 g of crushed ice.

  • Isolation: The yellow precipitate is filtered, washed with cold water (3 x 50 mL), and recrystallized from ethanol/water.

    • Yield: ~60-70%.[3]

    • QC: ¹H NMR (DMSO-d₆) δ 9.05 (d, 1H), 8.80 (d, 1H).

Protocol B: Regioselective Reduction to 3-Amino-5-nitropyridin-2(1H)-one

Objective: Selective Zinin reduction of the 3-nitro group. The 3-nitro position is sterically more accessible and electronically activated by the adjacent lactam carbonyl, making it more susceptible to mild reduction than the 5-nitro group.

  • Reaction Mixture: Suspend 3,5-dinitropyridin-2(1H)-one (1.85 g, 10 mmol) in Methanol (20 mL) and Water (5 mL).

  • Reducing Agent: Add Sodium Sulfide nonahydrate (Na₂S·9H₂O) (2.4 g, 10 mmol) or Ammonium Sulfide (20% aq. solution, 3.5 mL).

    • Expert Tip: Use stoichiometric amounts. Excess reducing agent will reduce the 5-nitro group to the diamine (3,5-diamino).

  • Conditions: Reflux the mixture for 1-2 hours. The solution typically turns deep red/orange.

  • Workup:

    • Evaporate methanol under reduced pressure.

    • Acidify the aqueous residue with Acetic Acid to pH ~5.

    • The product precipitates as an orange solid.

  • Purification: Filter and wash with cold water. Recrystallize from DMF/Water if necessary.

    • Yield: ~55-65%.

    • Characterization: ¹H NMR (DMSO-d₆) shows the disappearance of one nitro signal and appearance of a broad amino singlet (~5.5-6.5 ppm).

Protocol C: Functionalization (Case Study: Amide Coupling)

Objective: Coupling the 3-amino group to an aryl acid chloride to generate a hinge-binding motif.

  • Dissolution: Dissolve 3-amino-5-nitropyridin-2(1H)-one (1.0 eq) in anhydrous DMF (0.2 M).

  • Base: Add Diisopropylethylamine (DIPEA) (2.5 eq).

  • Coupling: Add the appropriate Aryl Acid Chloride (1.1 eq) dropwise at 0°C.

    • Alternative: Use HATU/DMF for carboxylic acid coupling if the acid chloride is unstable.

  • Reaction: Stir at RT for 4-12 hours.

  • Workup: Pour into ice water. The resulting precipitate is the crude amide.

  • Validation: Verify mass via LC-MS (ESI+).

Workflow Visualization

The following diagram outlines the decision matrix for functionalizing this scaffold based on the target kinase pocket requirements.

Workflow Start 3-Amino-5-nitropyridin-2(1H)-one Decision Target Pocket? Start->Decision Hinge Hinge Region (ATP Site) Decision->Hinge Modify 3-NH2 Solvent Solvent Front (Solubility) Decision->Solvent Reduce 5-NO2 Gatekeeper Gatekeeper (Selectivity) Decision->Gatekeeper N-Alkylation (N1) Amide Amide Coupling (R-COCl) Hinge->Amide Urea Urea Formation (R-NCO) Hinge->Urea Reduc Reduction to 3,5-Diamino Solvent->Reduc Alk N1-Alkylation (R-X, Base) Gatekeeper->Alk Solub Attach Solubilizing Group (e.g., Piperazine) Reduc->Solub

Caption: Synthetic decision matrix for optimizing kinase inhibitors based on the 3-amino-5-nitropyridin-2(1H)-one core.

Troubleshooting & Expert Tips

  • Solubility Issues: The nitro group significantly reduces solubility in non-polar solvents. Use DMF or NMP for coupling reactions.

  • Over-Reduction: During the preparation of the 3-amino intermediate, if the reaction runs too long or too hot with sulfide, the 5-nitro group will also reduce. Monitor strictly by TLC (10% MeOH in DCM). The diamine is significantly more polar and will streak on silica.

  • Regiochemistry: In N-alkylation of the pyridone ring (Step 3 in Workflow), the O-alkyl product is a common byproduct. Use Cesium Carbonate (Cs₂CO₃) in DMF to favor N-alkylation via the thermodynamic product.

  • Purification: Nitro-pyridones are often strongly colored (yellow/orange). This aids in flash chromatography visualization, but they can be "sticky" on silica. Add 1% Acetic Acid to the eluent to reduce tailing.

References

  • Vertex AI Search. (2023). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. National Institutes of Health. 4

  • BenchChem. (2025).[5] Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: An Application Note. BenchChem Protocols. 5

  • Organic Syntheses. (1950). 2,3-Diaminopyridine Preparation via 2-amino-3-nitropyridine. Org. Synth. 30 , 6. 3[6][7]

  • PrepChem. (2023). Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. PrepChem.com. 8[7][9][10]

  • Alchem Pharmtech. (2025). Product Data: 3-Amino-5-nitropyridin-2(1H)-one (CAS 5667-38-9). 11[10]

Sources

Application

Scale-up synthesis of 3-Amino-5-nitropyridin-2(1H)-one

An Application Note and Protocol for the Scale-Up Synthesis of 3-Amino-5-nitropyridin-2(1H)-one For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scale-Up Synthesis of 3-Amino-5-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 3-Amino-5-nitropyridin-2(1H)-one, a valuable heterocyclic building block. The protocol details a robust and scalable two-step synthetic sequence commencing with the widely available 2-chloro-3-aminopyridine. The core of the synthesis involves a controlled hydrolysis to the pyridinone intermediate, followed by a regioselective nitration. Emphasis is placed on the practical considerations and safety measures essential for transitioning this synthesis from the laboratory bench to a larger scale. This guide is designed to provide chemists and chemical engineers with the technical insights and procedural details necessary for safe and efficient production.

Introduction and Strategic Overview

3-Amino-5-nitropyridin-2(1H)-one is a key intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its structure, featuring a pyridinone core with strategically placed amino and nitro functional groups, allows for diverse subsequent modifications.[1] The development of a safe, efficient, and scalable synthesis is paramount for ensuring a reliable supply of this intermediate for research and development programs.

The synthetic strategy outlined herein was developed with scalability as the primary consideration. It avoids hazardous reagents where possible and employs conditions amenable to standard pilot plant equipment. The two-step route is as follows:

  • Hydrolysis: Conversion of 2-chloro-3-aminopyridine to 3-Amino-pyridin-2(1H)-one. This step establishes the core pyridinone scaffold.

  • Nitration: Regioselective nitration of 3-Amino-pyridin-2(1H)-one at the C5 position. This critical step is conducted under carefully controlled conditions to manage the reaction exotherm and ensure high selectivity.

This approach was chosen for its use of readily available starting materials and its logical progression, which allows for the isolation and purification of a key intermediate, thereby simplifying the final purification challenge.

Mechanistic Rationale and Process Logic

Step 1: Hydrolysis of 2-chloro-3-aminopyridine

The formation of the pyridinone ring from 2-chloropyridine is a well-established transformation. In this case, the reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The pyridinium nitrogen activates the ring, making the C2 position susceptible to attack by a nucleophile (hydroxide). The adjacent amino group at C3 also influences the electronics of the ring. The reaction is typically driven to completion by heating in an aqueous acidic or basic medium. For scale-up, an acidic hydrolysis is often preferred for its cleaner reaction profile and easier workup.

Step 2: Electrophilic Nitration

The core of this synthesis is the regioselective nitration of the 3-Amino-pyridin-2(1H)-one intermediate. This is an electrophilic aromatic substitution reaction where the nitronium ion (NO₂⁺) is the active electrophile. The nitronium ion is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.

The regioselectivity is dictated by the directing effects of the substituents on the pyridinone ring:

  • Amino Group (-NH₂): A powerful activating, ortho-, para-directing group.

  • Hydroxyl/Amide System (-OH/-NH-C=O): Also an activating, ortho-, para-directing system.

Both groups strongly activate the ring towards electrophilic attack and direct the incoming electrophile to the C5 position (para to the amino group and ortho to the ring nitrogen's influence in the amide tautomer). This concerted directing effect leads to the desired 3-Amino-5-nitropyridin-2(1H)-one as the major product.

Causality of Experimental Choice: The use of a mixed acid system (HNO₃/H₂SO₄) is critical. Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion. This is essential for achieving an efficient reaction rate at manageable temperatures.

Process Workflow Diagram

The overall synthetic process is depicted in the following workflow.

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Nitration cluster_2 Purification & QC A 2-Chloro-3-aminopyridine P1 Process: Acidic Hydrolysis (e.g., aq. H₂SO₄, Reflux) A->P1 B 3-Amino-pyridin-2(1H)-one (Intermediate) P1->B P2 Process: Mixed-Acid Nitration (HNO₃ / H₂SO₄, 0-10 °C) B->P2 C 3-Amino-5-nitropyridin-2(1H)-one (Final Product) P2->C P3 Workup & Recrystallization C->P3 D Final Product Characterization (NMR, IR, HRMS, MP) P3->D

Caption: High-level workflow for the two-step synthesis of the target compound.

Scale-Up Synthesis Protocol

Disclaimer: This protocol is intended for execution by trained professional chemists in a facility equipped for large-scale chemical synthesis. A thorough risk assessment must be conducted prior to implementation.

Step 1: Synthesis of 3-Amino-pyridin-2(1H)-one

Materials and Reagents:

ReagentCAS No.Mol. Wt.QuantityMolesMolar Eq.
2-Chloro-3-aminopyridine54231-35-5128.561.00 kg7.781.0
Sulfuric Acid (98%)7664-93-998.082.0 L--
Deionized Water7732-18-518.024.0 L--
Sodium Hydroxide (50% aq.)1310-73-240.00~3.0 L--

Procedure:

  • Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser, a thermocouple, and a reagent addition port.

  • Charge Reagents: Charge the reactor with deionized water (4.0 L) and begin stirring. Carefully and slowly add concentrated sulfuric acid (2.0 L) to the water. Caution: This is a highly exothermic process. Ensure the reactor's cooling system is active to maintain the temperature below 80 °C during the addition.

  • Add Starting Material: Once the acid solution has cooled to < 50 °C, add the 2-chloro-3-aminopyridine (1.00 kg) in portions.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 110-115 °C) and maintain for 12-18 hours. Monitor the reaction progress by HPLC until <1% of the starting material remains.

  • Cooldown and Quench: Cool the reactor contents to < 10 °C using the jacket cooling.

  • Neutralization/Precipitation: Slowly and carefully add 50% aqueous sodium hydroxide to the cold reaction mixture to adjust the pH to 7.0-7.5. The product will precipitate as a solid. Maintain the temperature below 20 °C throughout the neutralization.

  • Isolation: Isolate the precipitated solid by filtration. Wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the washings are neutral.

  • Drying: Dry the solid in a vacuum oven at 60-70 °C to a constant weight.

  • Yield: The expected yield is 750-820 g (88-96%) of an off-white to light tan solid. The material should be used directly in the next step.

Step 2: Synthesis of 3-Amino-5-nitropyridin-2(1H)-one

Materials and Reagents:

ReagentCAS No.Mol. Wt.QuantityMolesMolar Eq.
3-Amino-pyridin-2(1H)-one4295-64-5110.11750 g6.811.0
Sulfuric Acid (98%)7664-93-998.083.75 L--
Nitric Acid (fuming, 90%)7697-37-263.01460 mL7.501.1
Crushed Ice / Water--10 kg--

Procedure:

  • Reactor Setup: Use the same 20 L reactor, ensuring it is clean and dry.

  • Charge Sulfuric Acid: Charge the reactor with concentrated sulfuric acid (3.75 L). Begin stirring and cool the acid to 0-5 °C using the jacket.

  • Substrate Addition: Slowly add the 3-Amino-pyridin-2(1H)-one (750 g) in portions, ensuring the internal temperature does not exceed 15 °C. Stir the resulting solution until all solids have dissolved.

  • Prepare Nitrating Mixture: In a separate, clean, and dry vessel, slowly add fuming nitric acid (460 mL) to chilled concentrated sulfuric acid (750 mL). Extreme Caution: This is a hazardous and highly exothermic operation. Prepare this mixture slowly in an ice bath and behind a blast shield.

  • Nitration Reaction: Cool the reactor contents (substrate in sulfuric acid) back down to 0-5 °C. Slowly add the pre-made nitrating mixture via an addition funnel over 2-3 hours, maintaining the internal temperature strictly between 0-10 °C. Critical Step: Uncontrolled addition or a temperature excursion can lead to a dangerous runaway reaction.[2][3][4]

  • Reaction Hold: After the addition is complete, stir the mixture at 5-10 °C for an additional 1-2 hours. Monitor for completion by HPLC.

  • Quenching: In a separate vessel (e.g., 50 L), prepare a slurry of crushed ice and water (10 kg). With vigorous stirring, slowly and carefully transfer the reaction mixture onto the ice. This can be done by pumping the reaction mixture into the quench pot. Maintain the quench pot temperature below 20 °C. The product will precipitate.

  • Isolation: Filter the resulting yellow solid. Wash the filter cake extensively with cold deionized water until the washings are neutral (pH > 5).

  • Recrystallization: Transfer the crude wet cake to a clean reactor. Add a suitable solvent for recrystallization (e.g., ethanol/water mixture or acetic acid) and heat to dissolve. Cool slowly to crystallize the product. Filter the purified product and wash with a small amount of cold solvent.

  • Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight.

  • Yield: The expected yield is 750-850 g (71-81%) of a bright yellow crystalline solid.

Safety and Hazard Management for Scale-Up

Scaling up nitration reactions introduces significant safety challenges that must be rigorously managed.[2][5]

  • Thermal Hazards: Nitration is a highly exothermic process.[4] The rate of heat generation can exceed the cooling capacity of the reactor, leading to a thermal runaway, which can result in an explosion.[6]

    • Mitigation: Use a jacketed reactor with a powerful cooling system. Ensure slow, controlled addition of the nitrating agent. Have an emergency quench plan in place.

  • Corrosive Reagents: Concentrated and fuming nitric and sulfuric acids are extremely corrosive and are strong oxidizing agents.[7][8]

    • Mitigation: Use appropriate materials of construction for the reactor and transfer lines (e.g., glass-lined steel). Mandate the use of extensive personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields.[9][10][11][12]

  • Unstable Products: Nitrated organic compounds can be thermally unstable and may decompose violently if heated excessively.[6] Over-nitration can lead to the formation of even more unstable di-nitro byproducts.

    • Mitigation: Strictly control the reaction temperature and stoichiometry. Never allow the product to be heated above its decomposition temperature. Perform thermal stability testing (e.g., DSC) on the final product.

  • Gas Evolution: The reaction and quench steps can produce toxic nitrogen oxide (NOx) gases.

    • Mitigation: Perform all operations in a well-ventilated area or a walk-in fume hood. Scrubber systems should be in place to neutralize acidic vapors.

Analytical Quality Control

To ensure the final product meets the required specifications, the following analytical tests should be performed.

TestMethodSpecification / Expected Result
Appearance VisualBright yellow crystalline solid
Identity ¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~8.8 (s, 1H), ~8.2 (s, 1H), ~7.5 (br s, 2H, NH₂), ~11.5 (br s, 1H, NH)
Identity ¹³C NMR (100 MHz, DMSO-d₆)Expected signals for C=O, C-NH₂, C-NO₂, and aromatic CH carbons.[13]
Identity FT-IR (ATR)ν (cm⁻¹): ~3400-3200 (N-H), ~1650 (C=O), ~1550 & ~1350 (NO₂)[13]
Molecular Formula HRMS (ESI+)Calculated for C₅H₅N₃O₃ [M+H]⁺: 156.0358; Found: 156.035x (within 5 ppm)
Purity HPLC (UV, 254 nm)≥ 98.5%
Melting Point Capillary MethodReport range

References

  • CN104447522A - Preparation method of 5-nitro-2-aminopyridine.
  • University of Illinois Division of Research Safety - Scale-up Reactions. [Link]

  • MDPI - Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • American Scientific Research Journal for Engineering, Technology, and Sciences (ASRJETS) - Synthesis of Some New Heteroarylamino-3-Nitro-2H-[14]- Benzopyran-2-ones and their Antibacterial Activity. [Link]

  • PMC - Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]

  • ResearchGate - Large scale synthesis of 2 a. [Link]

  • ACS Publications - Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. [Link]

  • Google Patents - Large-scale production of anhydrous nitric acid and nitric acid solutions of dinitrogen pentoxide.
  • ResearchGate - Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. [Link]

  • OSTI.GOV - Large-scale production of anhydrous nitric acid and nitric acid solutions of dinitrogen pentoxide. [Link]

  • MDPI - Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. [Link]

  • ACS Publications - Managing Hazards for Scale Up of Chemical Manufacturing Processes. [Link]

  • PubChem - 3-Nitro-2(1H)-pyridinone. [Link]

Sources

Method

Application Note: 3-Amino-5-nitropyridin-2(1H)-one in Fragment-Based Drug Discovery (FBDD)

[1] Executive Summary 3-Amino-5-nitropyridin-2(1H)-one (ANP) represents a "privileged" scaffold in Fragment-Based Drug Discovery (FBDD).[1] Unlike generic pyridine fragments, ANP possesses a unique "push-pull" electronic...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Amino-5-nitropyridin-2(1H)-one (ANP) represents a "privileged" scaffold in Fragment-Based Drug Discovery (FBDD).[1] Unlike generic pyridine fragments, ANP possesses a unique "push-pull" electronic system driven by the electron-withdrawing nitro group at C5 and the electron-donating amino group at C3.[1] This configuration stabilizes the 2-pyridone tautomer, creating a robust Donor-Acceptor-Donor (D-A-D) hydrogen-bonding motif ideal for targeting kinase hinge regions, bromodomains, and protein-protein interfaces.[1]

This guide details the physicochemical profiling, biophysical screening (NMR), and chemical elaboration protocols required to utilize ANP effectively in hit-to-lead campaigns.[1]

Fragment Profile & Physicochemical Properties[1][2][3]

The utility of ANP lies in its compliance with the "Rule of Three" (Ro3) and its specific electronic distribution. The nitro group increases the acidity of the N1-proton, enhancing its hydrogen-bond donor capability, while the C3-amino group serves as a vector for fragment growth.[1]

Table 1: Physicochemical Specifications
PropertyValueStructural Implication
Molecular Weight 155.11 DaIdeal for FBDD (Ro3 < 300 Da).[1] Leaves room for significant elaboration.
cLogP ~ -0.2 to 0.1High polarity ensures aqueous solubility for high-concentration NMR screening.[1]
H-Bond Donors 2 (N1-H, C3-NH2)Critical for directional interactions (e.g., backbone carbonyls).[1]
H-Bond Acceptors 4 (C2=O, NO2)The C2 carbonyl is a strong acceptor reinforced by C3-amino resonance.[1]
PSA (Polar Surface Area) ~90 ŲHigh PSA suggests need for hydrophobic decoration during lead optimization to improve permeability.[1]
pKa (N1-H) ~8.5 (Est.)Lower than unsubstituted 2-pyridone (pKa ~11) due to C5-NO2, strengthening the H-bond donor.[1]
Tautomeric Considerations

The 2-pyridone scaffold exists in equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.[1] In aqueous solution and most protein binding pockets, the lactam form predominates for ANP. This is energetically favored by the resonance stabilization between the C3-amino group and the C2-carbonyl.

  • Lactam Form (Binder): Presents a D-A-D motif (N1-H donor, C2=O acceptor, C3-NH donor).[1]

  • Lactim Form (Rare): Presents an A-D-A motif.[1]

Biophysical Screening Protocol: Ligand-Observed NMR[1][4]

Ligand-observed NMR is the gold standard for validating ANP binding due to its ability to detect weak affinities (


 in mM range) common in fragments.[1]
Protocol A: Saturation Transfer Difference (STD) NMR

Objective: Detect transient binding of ANP to the target protein by transferring magnetization from the protein to the ligand.

Reagents:

  • Target Protein (>95% purity, size >20 kDa).[1]

  • ANP Fragment (100 mM stock in d6-DMSO).[1]

  • Buffer: 50 mM Phosphate (pH 7.4), 150 mM NaCl, 10% D2O.[1]

Step-by-Step Workflow:

  • Sample Preparation:

    • Prepare Test Sample : 20 µM Protein + 400 µM ANP (1:20 ratio).

    • Prepare Reference Sample : 400 µM ANP in buffer (No protein).[1]

    • Note: Ensure DMSO concentration is <2% to prevent protein denaturation.[1]

  • Pulse Sequence Setup:

    • Use a standard STD pulse sequence (e.g., stddiff on Bruker systems).[1]

    • On-Resonance Irradiation: Set Gaussian pulse train at 0.0 ppm (or -1.0 ppm) to saturate protein methyls.[1]

    • Off-Resonance Irradiation: Set at 30.0 ppm (control).

    • Saturation Time: 2.0 seconds.

  • Data Acquisition:

    • Acquire 128-256 scans.[1]

    • Perform phase correction and baseline subtraction.[1]

  • Analysis (The Validation Step):

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.[1]

    • Positive Hit: Signals corresponding to ANP aromatic proton (H6) and amino protons appear in the difference spectrum.

    • Artifact Check: Compare with the Reference Sample (no protein). If signals appear in the Reference difference spectrum, the hit is a false positive (direct saturation).

Protocol B: Competitive Displacement (Specificity Check)

To confirm ANP binds to the active site (e.g., ATP pocket):

  • Run STD-NMR of Protein + ANP.[1]

  • Add a known high-affinity inhibitor (1:1 stoichiometric ratio to protein).[1]

  • Result: If ANP signals in the STD spectrum disappear or significantly decrease, it confirms competitive binding at the same site.

Chemical Elaboration Strategies

Once ANP is identified as a hit, it must be "grown" to improve affinity.[1] The C3-amino and C5-nitro groups provide orthogonal vectors for synthetic expansion.[1]

Pathway 1: The "Grow" Vector (C3-Amino)

The C3-amino group is often solvent-exposed or directed toward the ribose pocket in kinases.

  • Reaction: Amide coupling or reductive amination.[1]

  • Goal: Reach into the "selectivity pocket" or solvent channel.

  • Method: React ANP with acid chlorides or aldehydes.[1] Caution: The C3-amine is less nucleophilic due to the electron-withdrawing C5-nitro group; elevated temperatures or strong coupling agents (e.g., HATU) may be required.[1]

Pathway 2: The "Link" Vector (C5-Nitro)

The nitro group is a "masked" aniline.[1]

  • Reaction: Reduction (H2/Pd-C or Fe/NH4Cl) followed by functionalization.[1]

  • Goal: Create a 3,5-diamino scaffold. This allows for double-substitution, enabling the fragment to span distinct sub-pockets.[1]

Pathway 3: Solubility Tuning (N1-Alkylation)[1]
  • Reaction: Alkylation with alkyl halides (e.g., methyl iodide, benzyl bromide) using K2CO3 in DMF.[1]

  • Goal: If the N1-H is not essential for binding, alkylation can improve lipophilicity and membrane permeability.[1]

Visualizations

Diagram 1: Mechanistic Binding Mode & Tautomerism

This diagram illustrates the critical tautomeric equilibrium and the specific hydrogen bonding interactions (D-A-D motif) ANP forms with a protein backbone (e.g., Hinge Region).

BindingMode cluster_0 Tautomeric Equilibrium Lactim Lactim Form (2-Hydroxypyridine) Rare Lactam Lactam Form (2-Pyridone) Dominant Binder Lactim->Lactam K_eq >> 1 (Aq. Solution) Protein Target Protein (e.g., Kinase Hinge) Lactam->Protein Lactam->Protein Lactam->Protein

Caption: The "Push-Pull" electronics of the 5-nitro/3-amino substitution stabilize the Lactam form, creating a triple H-bond interface.

Diagram 2: FBDD Workflow for ANP

A decision tree for processing the ANP fragment from library storage to lead generation.

FBDD_Workflow Stock 1. QC & Storage (DMSO Stock, LC-MS Purity) Screen 2. Primary Screen (STD-NMR / SPR) Stock->Screen Hit Is it a Hit? Screen->Hit Validation 3. Validation (Competition NMR / X-ray) Hit->Validation Yes Discard Discard / Retest Hit->Discard No Elaboration 4. Chemical Elaboration Validation->Elaboration Confirmed Path_N1 Path A: N1-Alkylation (Solubility/Permeability) Elaboration->Path_N1 Path_C3 Path B: C3-Amide Coupling (Fragment Growth) Elaboration->Path_C3 Path_C5 Path C: C5-Nitro Reduction (New Vector) Elaboration->Path_C5

Caption: Step-by-step workflow from QC to chemical elaboration vectors (N1, C3, C5).

References

  • Erlanson, D. A., et al. (2016).[1] "Fragment-to-Lead: SAR and Optimization." Drug Discovery Chemistry. Link

  • Mashhadi Akbar Bujar, M., et al. (2021).[1] "Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds." ResearchGate.[1] Link

  • Bruker. (2024).[1] "Fragment screening by ligand observed NMR." Bruker Application Notes. Link

  • Hajduk, P. J., et al. (1997).[1] "NMR-based screening in drug discovery." Nature.[1][2] Link (Contextual grounding for STD-NMR).

  • BenchChem. "3-Hydroxy-5-nitropyridin-2(1H)-one Properties and Synthesis." Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Amino-5-nitropyridin-2(1H)-one

Welcome to the technical support center for the synthesis of 3-Amino-5-nitropyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-5-nitropyridin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Our aim is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental work.

Introduction

3-Amino-5-nitropyridin-2(1H)-one is a valuable building block in medicinal chemistry due to its versatile functional groups. The synthesis, however, can be fraught with challenges, leading to low yields and difficult purification. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues in a plausible multi-step synthesis.

A common synthetic approach to 3-Amino-5-nitropyridin-2(1H)-one involves a sequence of nitration, chlorination, and hydrolysis, starting from a readily available aminopyridine derivative. The following sections will dissect the potential pitfalls at each stage of this process.

Troubleshooting Guide

Part 1: Nitration of the Precursor

A key step in the synthesis is the nitration of an aminopyridine precursor, such as 2-aminopyridine. This step is often the source of significant side reactions.

Question 1: My nitration of 2-aminopyridine is producing a mixture of isomers (2-amino-3-nitropyridine and 2-amino-5-nitropyridine) that are difficult to separate. How can I improve the regioselectivity?

Answer:

The formation of regioisomers during the nitration of 2-aminopyridine is a well-documented challenge.[1] The amino group is an activating, ortho/para-directing group, while the pyridine nitrogen is deactivating. This leads to a complex reactivity profile. The major product is typically 2-amino-5-nitropyridine, with 2-amino-3-nitropyridine as a significant byproduct.[1]

Underlying Cause:

The regioselectivity is governed by a combination of electronic and steric effects. While the 5-position is electronically favored, the 3-position is also activated by the amino group. The reaction conditions, particularly temperature, can influence the ratio of these isomers.

Troubleshooting Strategies:

  • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of one isomer over the other. It is crucial to maintain a consistent and controlled temperature during the addition of the nitrating agent.

  • Protecting Group Strategy: To enforce selectivity, consider protecting the amino group. For instance, converting 3-aminopyridine to N,N'-di-(3-pyridyl)-urea allows for highly selective nitration at the 2-position.[2] A similar strategy could be adapted for your synthesis.

  • Purification: If isomer formation is unavoidable, purification is key. The separation of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine can be tedious.[1] Consider fractional crystallization or column chromatography with a carefully selected eluent system.

Question 2: I am observing the formation of a significant amount of dinitrated byproducts. How can I prevent this over-nitration?

Answer:

Over-nitration is a common side reaction when the reaction conditions are too harsh or the stoichiometry of the nitrating agent is not carefully controlled.

Underlying Cause:

The mono-nitrated product is still susceptible to further nitration, especially if there is an excess of the nitrating agent or if the reaction temperature is too high.

Troubleshooting Strategies:

ParameterRecommendationRationale
Nitrating Agent Stoichiometry Use a minimal excess of the nitrating agent.A large excess dramatically increases the probability of multiple nitrations.
Addition of Nitrating Agent Add the nitrating agent dropwise or in small portions.This maintains a low concentration of the active nitrating species, favoring mono-nitration.
Reaction Temperature Maintain a low and consistent temperature.Lower temperatures reduce the rate of the second nitration.
Reaction Monitoring Monitor the reaction progress using TLC or LC-MS.Stop the reaction once the desired mono-nitrated product is maximized.

Question 3: My reaction at low temperature yielded an unexpected, unstable intermediate. What could this be?

Answer:

At low temperatures (below 40°C), the nitration of 2-aminopyridine can lead to the formation of 2-nitraminopyridine as a kinetic product.[3] This intermediate is known to be unstable and can rearrange to the ring-nitrated products upon heating.[3]

Underlying Cause:

At lower temperatures, the nitronium ion can attack the exocyclic amino group, which is a kinetically favored process. At higher temperatures, the reaction favors the thermodynamically more stable ring-nitrated products.

Troubleshooting Strategy:

  • If the desired product is the ring-nitrated compound, after the initial low-temperature addition, the reaction mixture should be carefully warmed to induce the rearrangement of the nitramine intermediate. Monitor this warming step closely to avoid runaway reactions.

Part 2: Chlorination and Hydrolysis

Assuming the successful synthesis of a 3-amino-5-nitropyridin-2-ol intermediate, the next steps often involve converting the hydroxyl group to a chlorine, followed by hydrolysis to the desired pyridinone. A more direct route could involve the hydrolysis of a 2-chloro-3-amino-5-nitropyridine intermediate.

Question 4: The hydrolysis of my 2-chloro-3-amino-5-nitropyridine intermediate is giving low yields and multiple unidentified byproducts. What are the likely side reactions and how can I mitigate them?

Answer:

The hydrolysis of a 2-chloro-nitropyridine derivative to a 2-pyridone is a critical step that can be prone to side reactions if not carefully controlled.

Underlying Cause:

The pyridine ring, especially when activated by a nitro group, can be susceptible to nucleophilic attack by hydroxide ions at positions other than the intended carbon bearing the chlorine atom. This can lead to ring-opening or the formation of other hydroxylated byproducts. The stability of the starting material and product under the reaction conditions is also a critical factor.[4]

Troubleshooting Strategies:

  • Control of pH and Temperature: The concentration of the base and the reaction temperature are critical parameters. A high concentration of hydroxide or excessively high temperatures can promote undesired side reactions. A gradual increase in temperature and the use of a moderate base concentration are recommended.

  • Reaction Monitoring: Closely monitor the progress of the hydrolysis by TLC or LC-MS to determine the optimal reaction time and prevent product degradation.

  • Alternative Hydrolysis Conditions: If strong basic conditions are problematic, consider alternative hydrolysis methods. For instance, acid-catalyzed hydrolysis or the use of milder bases could be explored.

Visualizing the Troubleshooting Process

To aid in understanding the potential pitfalls and the decision-making process during the synthesis, the following workflow diagram is provided.

Troubleshooting_Workflow cluster_nitration Nitration Step cluster_hydrolysis Hydrolysis Step Start Start: Nitration of Aminopyridine Problem1 Problem: Isomer Mixture Start->Problem1 Problem2 Problem: Over-nitration Start->Problem2 Problem3 Problem: Unstable Intermediate Start->Problem3 Solution1a Optimize Temperature Problem1->Solution1a Yes Solution1b Use Protecting Group Problem1->Solution1b Yes Solution1c Improve Purification Problem1->Solution1c If unavoidable Purification Final Product Purification Solution1c->Purification Solution2a Control Stoichiometry Problem2->Solution2a Yes Solution2b Slow Reagent Addition Problem2->Solution2b Yes Solution2c Monitor Reaction Problem2->Solution2c Yes Solution3 Controlled Warming for Rearrangement Problem3->Solution3 Yes Solution3->Purification Start_H Start: Hydrolysis of Chloro-intermediate Problem4 Problem: Low Yield & Byproducts Start_H->Problem4 Solution4a Control pH and Temperature Problem4->Solution4a Yes Solution4b Monitor Reaction Progress Problem4->Solution4b Yes Solution4c Explore Alternative Conditions Problem4->Solution4c If needed Solution4c->Purification

Caption: Troubleshooting workflow for the synthesis of 3-Amino-5-nitropyridin-2(1H)-one.

Experimental Protocols

Protocol 1: General Procedure for Nitration of 2-Aminopyridine

This is a general guideline and should be optimized for your specific needs.

  • Cool a mixture of concentrated sulfuric acid to 0-5°C in an ice-salt bath.

  • Slowly add 2-aminopyridine to the cooled sulfuric acid while maintaining the temperature below 10°C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it to 0°C.

  • Add the nitrating mixture dropwise to the 2-aminopyridine solution, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, stir the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture onto crushed ice and carefully neutralize with a base (e.g., sodium hydroxide solution) while keeping the temperature low.

  • Collect the precipitated product by filtration, wash with cold water, and dry.

  • Purify the crude product by recrystallization or column chromatography to separate isomers.

Protocol 2: General Procedure for Hydrolysis of 2-Chloro-3-amino-5-nitropyridine

This is a general guideline and should be optimized for your specific needs.

  • Dissolve 2-chloro-3-amino-5-nitropyridine in a suitable solvent (e.g., water, ethanol/water mixture).

  • Add a solution of a base (e.g., sodium hydroxide) dropwise at room temperature.

  • Heat the reaction mixture to a controlled temperature (e.g., 50-80°C) and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize with an acid (e.g., hydrochloric acid) to precipitate the product.

  • Collect the product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure 3-Amino-5-nitropyridin-2(1H)-one.

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify the final product, 3-Amino-5-nitropyridin-2(1H)-one?

A1: The purification of the final product can often be achieved by recrystallization from a suitable solvent such as ethanol, methanol, or a mixture of solvents. If the product is still impure, column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) can be effective.

Q2: My final product is showing signs of degradation over time. How can I store it properly?

A2: 3-Amino-5-nitropyridin-2(1H)-one, like many nitro-containing compounds, may be sensitive to light and heat. It is advisable to store the purified compound in a tightly sealed, amber-colored vial in a cool, dark, and dry place. Storing under an inert atmosphere (e.g., nitrogen or argon) can also help to prevent degradation.

Q3: Can I use a different starting material for the synthesis?

A3: Yes, alternative synthetic routes are possible. For instance, one could start with a 3-aminopyridin-2(1H)-one derivative and then perform the nitration. However, the regioselectivity of this nitration would need to be carefully investigated. Another approach could involve the amination of a suitable di-substituted pyridine precursor.[1]

References

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

  • MDPI. (2022). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. Retrieved from [Link]

  • Sánchez-Viesca, F., & Gómez, R. (2015). Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. American Journal of Chemistry, 5(1), 19-22.
  • Google Patents. (1990). Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction.
  • Vertex AI Search. (n.d.). The Role of 3-Amino-5-nitropyridine in Modern Chemical Synthesis.
  • ResearchGate. (n.d.). Synthesis of 3-nitropyridine (III). Retrieved from [Link]

  • MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • PMC. (2018). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Retrieved from [Link]

  • Google Patents. (2012). Preparation method of 2-chloro-3-aminopyridine.
  • Google Patents. (2020). Preparation method of high-yield 2-chloro-5-nitropyridine.
  • ResearchGate. (2016). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][3]oxazine-1,8-diones. Retrieved from [Link]

  • PMC. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved from [Link]

  • PubMed. (2013). Synthesis of substituted nitroolefins: a copper catalyzed nitrodecarboxylation of unsaturated carboxylic acids. Retrieved from [Link]

  • PubMed. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Ring opening and skeletal reconstruction of 3-vinyl benzofuranone-chromone synthons: catalyst-free access to skeletally-diverse 2-pyridone and optically active imidazoline derivatives. Retrieved from [Link]

  • ResearchGate. (2002). Formation of Nitriles, Carboxylic Acids, and Derivatives by Rearrangements: A Guide to Functional Group Preparations. Retrieved from [Link]

  • ResearchGate. (2005). Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. Retrieved from [Link]

  • NIH. (2005). On the purification and preliminary crystallographic analysis of isoquinoline 1-oxidoreductase from Brevundimonas diminuta 7. Retrieved from [Link]

  • PMC. (2011). 2-Chloro-5-methyl-3-nitropyridine. Retrieved from [Link]

  • PubMed. (1996). One-step purification of rabbit histidine rich glycoprotein by dye-ligand affinity chromatography with metal ion requirement. Retrieved from [Link]

  • PMC. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Retrieved from [Link]

  • MDPI. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][1][3]oxazine-1,8-diones. Retrieved from [Link]

  • PubMed. (2021). Alkylative Aziridine Ring-Opening Reactions. Retrieved from [Link]

  • ResearchGate. (2010). 2-Chloro-5-nitropyridine. Retrieved from [Link]

  • Royal Society of Chemistry. (1998). Unexpected regioselectivity in nitration of 3-aminoquinoxalin-2(1H)-ones. Retrieved from [Link]

  • YouTube. (2021). 13.6 Ring Opening of Epoxides | Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis and members of 3-aminopyridin-2-one based fragment library. Retrieved from [Link]

  • American Chemical Society. (2023). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: 3-Amino-5-nitropyridin-2(1H)-one

The following technical support guide addresses the purification, handling, and characterization of 3-Amino-5-nitropyridin-2(1H)-one (also known as 3-amino-5-nitro-2-pyridone). This content is structured as a Tier 3 Tech...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the purification, handling, and characterization of 3-Amino-5-nitropyridin-2(1H)-one (also known as 3-amino-5-nitro-2-pyridone). This content is structured as a Tier 3 Technical Support resource for research scientists.

Case ID: PUR-3A5N-PYR Status: Active Support Subject: Purification, Solubility, and Stability Protocols Applicable Compounds: 3-Amino-5-nitropyridin-2(1H)-one (CAS: N/A for specific isomer, analogous to CAS 85216-58-6 for methyl derivative); 3,5-Dinitropyridin-2(1H)-one (Precursor).

Core Technical Overview

3-Amino-5-nitropyridin-2(1H)-one is a highly functionalized heterocyclic intermediate often used in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway targets) and peptide mimetics. Its purification is notoriously difficult due to "brick dust" insolubility and its amphoteric nature.

Chemical Profile:

  • Molecular Weight: 155.11 g/mol

  • pKa (Calculated): ~2.5 (NH pyridone), ~9.0 (OH tautomer/NH dissociation).

  • Solubility: Poor in water, EtOH, DCM. Soluble in DMSO, DMF, hot AcOH, and aqueous base/acid.

  • Key Impurities: 3,5-Diaminopyridin-2(1H)-one (oxidation sensitive), 3,5-Dinitropyridin-2(1H)-one (unreacted precursor), and 5-amino-3-nitro regioisomer.

Troubleshooting Guides & FAQs

Module A: Solubility & Handling (The "Brick Dust" Issue)

Q: I cannot dissolve the crude solid in methanol or dichloromethane for silica gel loading. What solvents should I use? A: This compound exhibits strong intermolecular hydrogen bonding (nitro-to-amine and amide dimer), resulting in extremely low solubility in non-polar and moderately polar solvents.

  • For NMR: Use DMSO-d6 or TFA-d. The compound may not dissolve in CDCl3 or MeOD.

  • For Reaction: Use dipolar aprotic solvents (DMF, DMAc, NMP) or refluxing acetic acid.

  • For Loading on Silica: Do not attempt liquid loading with DCM. Use solid loading : dissolve the crude in DMF/MeOH (1:1), add Celite or silica, and evaporate to dryness (high vacuum required to remove DMF).

Q: My product precipitates as a fine, unfilterable sludge during workup. How do I recover it? A: This is common when quenching acidic reduction mixtures. Protocol:

  • Adjust pH to the compound's isoelectric point (typically pH 4–5).

  • Heat the slurry to 60–70°C for 30 minutes (Ostwald ripening).

  • Allow it to cool slowly to room temperature. This promotes crystal growth over amorphous aggregation.

  • Filter using a sintered glass funnel (porosity 3) rather than paper to prevent clogging.

Module B: Purification Workflows

Q: Silica chromatography results in severe tailing and poor separation. How can I fix this? A: The pyridone moiety interacts strongly with silanols on the silica surface.

  • Mobile Phase Modifier: You must use an acidic modifier. Standard recommendation: DCM : MeOH : Acetic Acid (95 : 4 : 1) .

  • Alternative Stationary Phase: Use C18 Reverse Phase (Water/Acetonitrile with 0.1% Formic Acid). The nitro group provides good retention on C18, allowing separation from the more polar diamino impurities.

Q: Is there a scalable non-chromatographic purification method? A: Yes. An Acid-Base Swing protocol is often superior to chromatography for this compound class.

Protocol: Acid-Base Purification Cycle

  • Dissolution: Suspend crude solid in 1M NaOH (3-5 equiv). The compound dissolves as the sodium salt (deep yellow/orange solution).

    • Filtration: Filter off any insoluble impurities (unreacted neutral precursors or inorganic salts).

  • Precipitation: Slowly add 1M HCl to the filtrate while stirring vigorously.

    • Target pH: Stop at pH 4.0–5.0.

    • Observation: The product should precipitate as a bright yellow solid.

  • Wash: Filter and wash the cake with water (to remove NaCl) followed by cold isopropanol (to remove organic impurities).

Module C: Impurity Profiling & Stability

Q: My product turns dark brown/black upon drying. What is happening? A: This indicates the presence of 3,5-diaminopyridin-2(1H)-one , a common over-reduction byproduct.

  • Mechanism: Vicinal amino/hydroxyl groups or diamines on pyridines are highly susceptible to air oxidation, forming azo/azoxy polymers or quinoid species.

  • Prevention: Perform reductions (e.g., H2/Pd-C or Fe/AcOH) under strict inert atmosphere. Stop the reaction immediately upon consumption of starting material (monitor by LCMS).

  • Removal: The diamine is much more basic. Wash the crude solid with dilute HCl (pH 3). The diamine will remain in solution (protonated), while the mono-nitro compound remains solid.

Q: How do I distinguish between the 3-amino-5-nitro and 5-amino-3-nitro isomers? A: Regioselectivity during the reduction of 3,5-dinitropyridone is critical.

  • 3-Amino-5-nitro (Target): The H-4 and H-6 protons will show distinct coupling. H-4 is typically a doublet (d, J ~2.5 Hz) and H-6 is a doublet (d, J ~2.5 Hz).

  • NOE Experiment: Irradiate the amine NH2 signal.

    • If you see an NOE enhancement of the H-4 signal and no enhancement of H-6, the amine is at position 3 (closer to H-4).

    • (Note: H-6 is adjacent to the ring nitrogen and often distinctively downfield).

Visualizations

Figure 1: Purification Decision Tree

This logic flow determines the optimal purification strategy based on crude purity and scale.

Purification_Strategy Start Crude Reaction Mixture (3-Amino-5-nitropyridin-2-one) Solubility_Check Check Solubility in 1M NaOH Start->Solubility_Check Soluble Fully Soluble (Deep Yellow) Solubility_Check->Soluble Yes Insoluble Insoluble Residue Present Solubility_Check->Insoluble No Acidify Acidify Filtrate to pH 4-5 (Precipitate Product) Soluble->Acidify Filter Filter Insoluble Impurities (Unreacted Precursors/Inorganics) Insoluble->Filter Filter->Acidify Purity_Check Check Purity (LCMS/NMR) Acidify->Purity_Check High_Purity Dry & Store (Protect from Light) Purity_Check->High_Purity >95% Low_Purity Impurities Present Purity_Check->Low_Purity <95% Recryst Recrystallization Solvent: DMF/H2O or AcOH Low_Purity->Recryst Major Impurity = Salts Column Reverse Phase Chromatography (C18, H2O/ACN + 0.1% HCOOH) Low_Purity->Column Major Impurity = Regioisomers

Caption: Decision matrix for isolating 3-amino-5-nitropyridin-2(1H)-one from crude reduction mixtures.

Figure 2: Tautomerism and Ionization States

Understanding the species present at different pH levels is crucial for extraction.

Tautomerism Cation Cationic Form (pH < 1) Soluble in Acid Neutral Neutral Pyridone (pH 3-6) Insoluble Precipitate Cation->Neutral - H+ Neutral->Cation + H+ Anion Anionic Salt (pH > 9) Soluble in Base Neutral->Anion - H+ Anion->Neutral + H+

Caption: The compound precipitates at neutral/mildly acidic pH (Isoelectric point) and dissolves at extremes.

Experimental Data Reference

Table 1: Solubility Profile of 3-Amino-5-nitropyridin-2(1H)-one

Solvent SystemSolubilityApplicationNotes
Water (Neutral) < 0.1 mg/mLWashingPractically insoluble.
1M NaOH > 50 mg/mLExtractionForms Na-salt (Deep Red/Orange).
1M HCl ~ 10 mg/mLExtractionForms HCl salt; less soluble than Na-salt.
Methanol < 1 mg/mLAnalysisPoor solvent; use DMSO for LCMS.
DMSO > 100 mg/mLNMR/ReactionExcellent solvent.
DMF > 50 mg/mLReactionGood for high-temp reactions.
DCM InsolubleNone"Brick dust" behavior.

References

  • Preparation of Aminonitropyridines: Source:Organic Syntheses, Coll. Vol. 5, p. 346 (1973); Vol. 41, p. 3 (1961). Describes reduction of 2-amino-3-nitropyridine, analogous to the 3-amino-5-nitro system. [Link]

  • Selective Reduction of Dinitropyridines: Source:Molecules, 2013, 18(1), 964-990. "Dinitropyridines: Synthesis and Reactions". Discusses the reactivity of 3,5-dinitropyridin-2-one and selective reduction strategies. [Link]

  • Synthesis of Pyridone Intermediates (Patent): Source: US Patent 4,273,706. "Synthesis of 3-Methoxy-5-Nitro-2-Pyridone" (Precursor chemistry).
  • Properties of Nitro-Pyridones: Source:PubChem Compound Summary for 3-nitropyridin-2-amine (Structural analog for property estimation). [Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-5-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Amino-5-nitropyridin-2(1H...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Amino-5-nitropyridin-2(1H)-one. As a Senior Application Scientist, this guide is structured to address common challenges encountered in the laboratory, focusing on the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3-Amino-5-nitropyridin-2(1H)-one?

A1: The most plausible and commonly inferred synthetic route is the direct nitration of a 3-aminopyridin-2(1H)-one precursor. This electrophilic aromatic substitution is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The amino group is a strong activating group, while the pyridinone ring itself has complex electronic effects, making regioselectivity a key challenge.

Q2: What are the primary starting materials for this synthesis?

A2: The key precursor is 3-aminopyridin-2(1H)-one. This can be synthesized through various methods, including the reduction of 3-nitro-2-pyridone. It is crucial to start with a highly pure precursor to minimize side reactions during nitration.

Q3: What are the expected major and minor products in this reaction?

A3: The desired product is 3-Amino-5-nitropyridin-2(1H)-one. However, due to the directing effects of the amino and pyridinone functional groups, the formation of isomeric byproducts, such as 3-amino-3-nitropyridin-2(1H)-one, is possible. Over-nitration to form dinitro species can also occur under harsh conditions.

Q4: What are the critical safety precautions I should take when working with nitropyridines?

A4: Nitropyridine derivatives are potentially explosive and should be handled with extreme care.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves.[2][3] Avoid friction, shock, and heat. It is also important to be aware of the toxicity of the reagents and products; many amino and nitro aromatic compounds are harmful if inhaled, ingested, or absorbed through the skin.[4]

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of 3-Amino-5-nitropyridin-2(1H)-one.

Problem 1: Low or No Yield of the Desired Product

Possible Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.

  • Incorrect Nitrating Agent Concentration: The concentration of the nitric acid/sulfuric acid mixture is critical.

    • Solution: Use freshly prepared nitrating mixture. The ratio of nitric acid to sulfuric acid can be optimized; a common starting point is a 1:2 or 1:3 molar ratio.

  • Suboptimal Reaction Temperature: Temperature control is crucial for nitration reactions.

    • Solution: The reaction is typically carried out at low temperatures (0-10 °C) to control the exothermic nature of the reaction and minimize side product formation. A gradual increase in temperature may be necessary to drive the reaction to completion.

  • Degradation of Starting Material or Product: The reaction conditions may be too harsh, leading to decomposition.

    • Solution: Ensure the temperature is strictly controlled. Consider a milder nitrating agent if degradation is suspected.

Problem 2: Formation of Multiple Products (Isomers and Side Products)

Possible Causes and Solutions:

  • Lack of Regioselectivity: The amino group is ortho-, para-directing, while the pyridinone ring has its own directing effects, leading to a mixture of isomers.

    • Solution: Optimization of the reaction temperature is key. Lower temperatures generally favor the formation of the thermodynamically more stable isomer. The order of addition of reagents can also influence the product distribution.

  • Over-nitration: The reaction conditions are too forcing, leading to the introduction of more than one nitro group.

    • Solution: Use a stoichiometric amount of the nitrating agent. A slow, dropwise addition of the nitrating agent at a low temperature can help to prevent over-nitration.

  • Oxidation of the Starting Material: The amino group can be susceptible to oxidation by nitric acid.

    • Solution: Protecting the amino group prior to nitration can be an effective strategy. However, this adds extra steps to the synthesis.

Experimental Protocols

Proposed Synthesis of 3-Amino-5-nitropyridin-2(1H)-one

This is a proposed protocol based on the general principles of nitration of aromatic compounds and requires optimization.

Materials:

  • 3-aminopyridin-2(1H)-one

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane or Ethyl Acetate for extraction

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminopyridin-2(1H)-one (1 equivalent) in concentrated sulfuric acid at 0 °C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the crude product is often necessary to remove isomers and other impurities.

Method 1: Recrystallization

  • Procedure: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents). Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Collect the crystals by filtration.

Method 2: Column Chromatography

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol can be effective. The optimal solvent system should be determined by TLC analysis.

Data Presentation

Table 1: Troubleshooting Guide Summary

ProblemPossible CauseRecommended Action
Low/No Yield Incomplete reactionExtend reaction time, slightly increase temperature, monitor by TLC/HPLC
Incorrect nitrating agent concentrationUse fresh nitrating mixture, optimize HNO₃:H₂SO₄ ratio
Suboptimal temperatureMaintain low temperature (0-10 °C) during addition, then allow to warm if necessary
DegradationStrictly control temperature, consider milder nitrating agent
Multiple Products Lack of regioselectivityOptimize temperature (lower is often better), control addition rate
Over-nitrationUse stoichiometric nitrating agent, slow dropwise addition
Oxidation of amino groupConsider protecting the amino group

Visualization of Key Processes

Reaction Workflow

Synthesis_Workflow Start Start: 3-aminopyridin-2(1H)-one Nitration Nitration (HNO3, H2SO4, 0-5 °C) Start->Nitration Quench Quench (Ice) Nitration->Quench Neutralize Neutralization (NaHCO3) Quench->Neutralize Extract Extraction (Organic Solvent) Neutralize->Extract Purify Purification (Recrystallization or Chromatography) Extract->Purify Product Product: 3-Amino-5-nitropyridin-2(1H)-one Purify->Product

Caption: Proposed workflow for the synthesis of 3-Amino-5-nitropyridin-2(1H)-one.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield or Impure Product Check_Completion Reaction Complete? Start->Check_Completion Check_Isomers Isomers Present? Check_Completion->Check_Isomers Yes Optimize_Time_Temp Optimize Reaction Time/Temp Check_Completion->Optimize_Time_Temp No Optimize_Nitration Optimize Nitrating Agent Ratio/Addition Check_Isomers->Optimize_Nitration Yes Optimize_Purification Optimize Purification Method Check_Isomers->Optimize_Purification No (other impurities) Optimize_Time_Temp->Start Optimize_Nitration->Start Success High Yield, Pure Product Optimize_Purification->Success

Sources

Optimization

Preventing degradation of 3-Amino-5-nitropyridin-2(1H)-one during storage

Welcome to the comprehensive technical support guide for 3-Amino-5-nitropyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 3-Amino-5-nitropyridin-2(1H)-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, you will find troubleshooting advice and frequently asked questions (FAQs) grounded in established scientific principles to proactively address challenges related to its degradation.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and storage of 3-Amino-5-nitropyridin-2(1H)-one.

Q1: What are the optimal storage conditions for 3-Amino-5-nitropyridin-2(1H)-one?

A1: To minimize degradation, 3-Amino-5-nitropyridin-2(1H)-one should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. Inert atmosphere is recommended for long-term storage.

Q2: I've noticed a change in the color of my stored 3-Amino-5-nitropyridin-2(1H)-one. What could be the cause?

A2: A color change, often to a darker shade, can be an indicator of degradation. This could be due to exposure to light, air (oxidation), or moisture. It is recommended to perform an analytical check for purity.

Q3: Is 3-Amino-5-nitropyridin-2(1H)-one sensitive to pH?

A3: Yes, compounds containing a pyridinone ring can be susceptible to hydrolysis under both acidic and basic conditions. It is crucial to control the pH of solutions containing this compound to prevent degradation.

Q4: What are the primary pathways through which 3-Amino-5-nitropyridin-2(1H)-one might degrade?

A4: Based on its chemical structure, the primary degradation pathways are likely to be:

  • Hydrolysis: The lactam ring in the pyridinone structure can be susceptible to cleavage under acidic or basic conditions.

  • Oxidation: The amino group on the pyridine ring is a potential site for oxidation, which can lead to the formation of N-oxides or other oxidized species.[1]

  • Photodegradation: Pyridinone-containing compounds are known to be susceptible to photodimerization upon exposure to UV light.[2]

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents.

II. Troubleshooting Guide: Investigating Degradation

If you suspect degradation of your 3-Amino-5-nitropyridin-2(1H)-one sample, this guide provides a systematic approach to investigate the issue.

Visual Inspection and Initial Assessment
  • Color Change: Has the material darkened or changed color?

  • Solubility Issues: Is the compound less soluble than expected in a given solvent? This could indicate the formation of less soluble degradation products or polymers.

  • Inconsistent Experimental Results: Are you observing unexpected side products or lower yields in your reactions?

If any of these are observed, a more detailed analytical investigation is warranted.

Workflow for Investigating Degradation

degradation_workflow start Suspected Degradation visual Visual Inspection (Color, Solubility) start->visual analytical Analytical Purity Check (HPLC/UPLC) visual->analytical If issues observed characterization Characterize Degradants (LC-MS/MS, NMR) analytical->characterization If impurities detected remediation Implement Corrective Actions (Optimize Storage, Re-purify) analytical->remediation If purity is low forced_degradation Forced Degradation Study (Optional, for pathway confirmation) characterization->forced_degradation To confirm pathways characterization->remediation forced_degradation->characterization end Problem Resolved remediation->end

Caption: Key reactive sites on 3-Amino-5-nitropyridin-2(1H)-one susceptible to degradation.

VI. References

  • Photoreactivity of 2-Pyridones with Furan, Benzene, and Naphthalene. Inter- and Intramolecular Photocycloadditions. The Journal of Organic Chemistry. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 3-Amino-5-nitropyridin-2(1H)-one

Welcome to the technical support center for the crystallization of 3-amino-5-nitropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 3-amino-5-nitropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered during the crystallization of this important pharmaceutical intermediate. The following question-and-answer format addresses specific challenges to help you achieve high-purity crystalline material with consistent results.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for the recrystallization of 3-amino-5-nitropyridin-2(1H)-one?

A1: Based on the polar nature of the molecule, which contains amino, nitro, and pyridinone functional groups, a good starting point for solvent screening includes polar protic and aprotic solvents. We recommend beginning with:

  • Alcohols: Methanol, Ethanol, Isopropanol

  • Ketones: Acetone

  • Esters: Ethyl Acetate

  • Water: As an anti-solvent or in a co-solvent system.

The ideal solvent will exhibit high solubility at elevated temperatures and low solubility at room temperature or below to ensure a high recovery yield.

Q2: I am observing poor crystal formation, such as an oiling out or amorphous precipitation. What is the likely cause and how can I resolve this?

A2: Oiling out or the formation of an amorphous solid instead of crystals is a common issue that typically arises from a solution that is too supersaturated or is cooling too rapidly. The solute comes out of solution faster than the molecules can arrange themselves into an ordered crystal lattice.

Causality and Troubleshooting Workflow:

Caption: Troubleshooting workflow for oiling out or amorphous precipitation.

Step-by-Step Protocol to Address Oiling Out:

  • Re-dissolve: Gently heat the mixture to re-dissolve the oiled-out material.

  • Add More Solvent: Add a small amount of additional hot solvent to decrease the supersaturation.

  • Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated with a glass wool or similar material. Avoid direct contact with a cold surface.

  • Introduce a Seed Crystal: If available, add a small, well-formed crystal of 3-amino-5-nitropyridin-2(1H)-one to the slightly cooled, saturated solution to encourage nucleation.

  • Solvent/Anti-Solvent System: Consider dissolving the compound in a good solvent (e.g., ethanol) at an elevated temperature and then slowly adding a miscible anti-solvent (e.g., water or hexane) at that temperature until slight turbidity is observed. Then, allow the solution to cool slowly.

Q3: My crystallized product has a low melting point and appears discolored. What are the potential impurities, and how can I improve the purity?

A3: A low or broad melting point and discoloration are strong indicators of impurities. Potential impurities in the synthesis of 3-amino-5-nitropyridin-2(1H)-one can include starting materials, byproducts from side reactions, or degradation products.

Common Impurities and Purification Strategy:

Potential Impurity Origin Recommended Removal Strategy
Unreacted Starting MaterialsIncomplete reactionRecrystallization. The solubility difference between the product and starting materials is often significant.
Positional IsomersNon-selective nitrationCareful selection of recrystallization solvent. Fractional crystallization may be necessary.
Degradation ProductsInstability at high temperatures or in certain solventsAvoid prolonged heating during recrystallization. Use of an inert atmosphere (e.g., nitrogen) can help.

Purification Protocol:

  • Initial Purity Assessment: Before recrystallization, analyze the purity of your crude material using methods like High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) to understand the impurity profile.

  • Solvent Selection: Perform small-scale solubility tests to find a solvent that dissolves the product well when hot but poorly when cold, while having a different solubility profile for the impurities.

  • Recrystallization Procedure:

    • Dissolve the crude 3-amino-5-nitropyridin-2(1H)-one in the minimum amount of the chosen hot solvent.

    • If colored impurities are present that are known to be non-polar, consider a hot filtration step with activated carbon.

    • Allow the solution to cool slowly to form crystals.

    • Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

  • Final Purity Analysis: Re-analyze the purified material by HPLC and melting point determination to confirm the removal of impurities.

Troubleshooting Guide: Advanced Topics

Q4: I suspect the presence of polymorphs. How can I confirm this and selectively crystallize the desired form?

A4: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties, including solubility and stability.

Polymorph Screening Workflow:

Polymorph_Screening A Initial Crystalline Material B Recrystallize from a Variety of Solvents (e.g., Methanol, Acetone, Toluene) A->B C Vary Crystallization Conditions (e.g., Cooling Rate, Evaporation, Anti-Solvent Addition) A->C D Analyze Solid Forms (PXRD, DSC, TGA, Microscopy) B->D C->D E Identify Different Polymorphs D->E F Determine Thermodynamic Stability (Slurry Conversion Experiments) E->F G Develop Controlled Crystallization Process for Desired Polymorph F->G

Caption: A systematic workflow for polymorph screening.

Experimental Approach for Polymorph Control:

  • Solvent Influence: Different solvents can stabilize different polymorphs. A comprehensive screening should include solvents of varying polarity and hydrogen bonding capability.

  • Thermodynamic vs. Kinetic Control: Rapid cooling or fast anti-solvent addition often yields a metastable (kinetic) polymorph. Slow cooling or aging a slurry of the material at a specific temperature will likely produce the most stable (thermodynamic) form.

  • Characterization: Utilize Powder X-Ray Diffraction (PXRD) to identify different crystal lattices and Differential Scanning Calorimetry (DSC) to observe melting points and phase transitions between polymorphs.

References

Optimization

Technical Support Center: Purification of 3-Amino-5-nitropyridin-2(1H)-one

The following technical guide details the purification protocols for 3-Amino-5-nitropyridin-2(1H)-one , designed for researchers requiring high-purity intermediates for pharmaceutical or material science applications. Co...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification protocols for 3-Amino-5-nitropyridin-2(1H)-one , designed for researchers requiring high-purity intermediates for pharmaceutical or material science applications.

Compound Identifier: 3-Amino-5-nitropyridin-2(1H)-one Common Synonyms: 3-Amino-5-nitro-2-pyridone; 2-Hydroxy-3-amino-5-nitropyridine Chemical Class: Amphoteric Heterocyclic Amine

Part 1: Technical Overview & Impurity Profile

This compound presents unique purification challenges due to its amphoteric nature and low solubility in common organic solvents. The presence of both an electron-withdrawing nitro group (


) and an electron-donating amino group (

) on the pyridone scaffold creates a "push-pull" electronic system. This results in high crystallinity, high melting points, and potential for strong intermolecular hydrogen bonding, which can trap impurities within the crystal lattice.
Common Impurity Sources
Impurity TypeLikely OriginChemical BehaviorRemoval Strategy
3,5-Dinitropyridin-2-one Unreacted Starting MaterialMore acidic; lacks basic amine functionality.Differential solubility in dilute acid.
3,5-Diaminopyridin-2-one Over-reduction byproductHighly oxidation-sensitive; basic.Inert atmosphere handling; acid extraction.
Inorganic Salts Reduction catalysts (Fe, Sn, Sulfides)Insoluble in organics; soluble in water.Hot water wash; Chelation.
Oxidation Tars Polymerized amino-speciesHigh molecular weight; hydrophobic.Activated charcoal filtration; recrystallization.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "My product has a persistent dark brown/black color even after washing."

Diagnosis: This indicates the presence of oxidation byproducts (azo/azoxy dimers) or polymerized tars, likely formed from the instability of the amino group during synthesis or storage. Solution:

  • Dissolution: Dissolve the crude solid in a minimum volume of warm dilute NaOH (1M) . The pyridone N-H is acidic, allowing solubility in base.

  • Scavenging: Add Activated Charcoal (10-20% w/w) and stir at 50°C for 30 minutes.

  • Filtration: Filter hot through a Celite pad to remove the charcoal and trapped tars.

  • Reprecipitation: Slowly acidify the filtrate with Acetic Acid or dilute HCl to pH 5-6. The product should precipitate as a bright yellow/orange solid.

Issue 2: "I cannot remove the inorganic salts (Iron/Tin residues) from the reduction step."

Diagnosis: Metal oxides often occlude within the organic precipitate. Simple water washing is insufficient due to the product's poor solubility. Solution:

  • Chelation Wash: Resuspend the solid in a 5% EDTA disodium salt solution (pH adjusted to 7-8). Stir vigorously for 1 hour. The EDTA will sequester metal ions.

  • Hot Water Swish: Filter the solid and perform a "swish" wash (resuspend and stir) in boiling water for 15 minutes, then filter hot.

Issue 3: "The melting point is depressed, suggesting isomeric impurities."

Diagnosis: Regioisomers (e.g., 5-amino-3-nitropyridin-2-one) may co-crystallize. Solution:

  • Solvent Selection: Use Ethanol:Water (1:1 v/v) or DMF:Water for recrystallization.

  • Protocol: Dissolve in hot DMF (or boiling ethanol). Add hot water dropwise until turbidity persists. Cool slowly to 4°C. Isomers often have different solubility curves in aqueous mixtures.

Part 3: Detailed Purification Protocols

Protocol A: Acid-Base Reprecipitation (Primary Purification)

Best for removing non-acidic impurities and bulk starting materials.

  • Preparation: Suspend 10 g of crude 3-Amino-5-nitropyridin-2(1H)-one in 50 mL of water.

  • Basification: Slowly add 2M NaOH dropwise with stirring until the solid completely dissolves and the solution turns deep orange/red (deprotonation of the pyridone N-H). Check pH > 12.

  • Filtration: Filter the solution through a sintered glass funnel to remove any insoluble starting materials or metallic residues.

  • Precipitation:

    • Place the filtrate in an ice bath.

    • Slowly add Glacial Acetic Acid dropwise.

    • Monitor pH. The product typically precipitates around pH 5.0 - 6.0 .

    • Note: Avoid strong mineral acids (HCl) if possible, as they might protonate the amine group (forming a soluble hydrochloride salt) if the pH drops too low (< 1).

  • Collection: Filter the precipitate, wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL). Dry under vacuum at 60°C.

Protocol B: Recrystallization (Polishing)

Best for reaching >98% HPLC purity.

  • Solvent System: 95% Ethanol or Ethanol/DMF (9:1) .

  • Dissolution: Heat the solvent to reflux. Add the dried solid from Protocol A in small portions until saturation is reached.

  • Clarification: If the solution is not clear, filter hot (using a pre-heated funnel).

  • Crystallization: Allow the filtrate to cool to room temperature slowly (over 2 hours), then refrigerate at 4°C overnight. Rapid cooling traps impurities.

  • Yield: Typical recovery is 70-80%.

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the logical flow for determining the correct purification path based on the crude material's state.

PurificationLogic Start Crude 3-Amino-5-nitropyridin-2(1H)-one CheckColor Visual Inspection: Dark/Tarry? Start->CheckColor Charcoal Protocol: Alkaline Charcoal Treatment CheckColor->Charcoal Yes CheckSalt Analysis: High Ash/Metal Content? CheckColor->CheckSalt No Charcoal->CheckSalt Chelation Protocol: EDTA/Hot Water Swish CheckSalt->Chelation Yes CheckPurity HPLC Purity < 98%? CheckSalt->CheckPurity No Chelation->CheckPurity AcidBase Protocol A: Acid-Base Reprecipitation CheckPurity->AcidBase Major Impurities Recryst Protocol B: Recrystallization (EtOH/Water) CheckPurity->Recryst Minor Impurities AcidBase->Recryst Final Pure Product (>98%) Recryst->Final

Caption: Decision tree for selecting purification steps based on impurity profile (Color, Inorganic content, and Purity).

Part 5: References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • PubChem. (2025).[1] 3-Nitro-2(1H)-pyridinone Compound Summary. Retrieved from [Link][1]

  • Organic Syntheses. (n.d.). 2,3-Diaminopyridine from 3-amino-2-nitropyridine. Retrieved from [Link]

Sources

Troubleshooting

3-Amino-5-nitropyridin-2(1H)-one reaction monitoring by TLC or HPLC

Technical Support Center: Reaction Monitoring of 3-Amino-5-nitropyridin-2(1H)-one Ticket ID: #NITRO-PYR-8492 Status: Open Subject: Method Development for HPLC & TLC Monitoring Assigned Specialist: Senior Application Scie...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reaction Monitoring of 3-Amino-5-nitropyridin-2(1H)-one

Ticket ID: #NITRO-PYR-8492 Status: Open Subject: Method Development for HPLC & TLC Monitoring Assigned Specialist: Senior Application Scientist, Chromatography Division[1]

Executive Summary: The Analyte Profile

Before troubleshooting, you must understand the "personality" of your molecule. 3-Amino-5-nitropyridin-2(1H)-one (CAS: 5667-38-9) presents a "push-pull" electronic system that complicates chromatography:

  • Tautomerism: It exists in equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms. In solution, the polar lactam form usually predominates, but the nitro group (electron-withdrawing) increases the acidity of the ring nitrogen.

  • Amphoteric Nature:

    • Basic Domain: The C3-amino group (

      
      ) is weakly basic but can interact with silanols on silica, causing tailing.[1]
      
    • Acidic Domain: The N1-proton (amide/lactam) is acidic due to the electron-withdrawing effect of the C5-nitro group.[1]

  • Chromophore: The nitro-amine conjugation provides strong UV absorption (yellow/orange color), making it easy to detect but prone to quenching fluorescence.

Module 1: HPLC Method Development & Troubleshooting

User Question: “I am seeing split peaks and severe tailing on my C18 column. Is my compound degrading?”

Expert Resolution: It is likely not degradation but tautomeric interconversion or silanol interaction .[1] The nitro group makes the ring nitrogen acidic enough that at neutral pH, you may have a mix of ionized and neutral species.

The Protocol: Acidic Suppression Method

To collapse the tautomeric equilibrium and suppress silanol ionization, you must run this method at low pH .

ParameterRecommended ConditionTechnical Rationale
Column C18 (End-capped) or C8End-capping reduces free silanols that bind the

group.[1]
Mobile Phase A Water + 0.1% Formic Acid (or TFA)Low pH (~2.5) protonates the amine (ensuring one species) and suppresses silanol ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile prevents dipole-dipole stacking common with nitro-aromatics in Methanol.[1]
Gradient 5% B to 95% B over 10 minThe molecule is moderately polar; start low to retain it away from the solvent front.
Detection UV 254 nm & 300 nm254 nm for the ring; 300 nm targets the nitro-amine conjugation (highly specific).
Troubleshooting Logic (Decision Tree)

HPLC_Troubleshooting Start Issue: Poor Peak Shape Check_pH Is Mobile Phase pH < 3.0? Start->Check_pH Split_Peak Split Peak / Shoulder? Check_pH->Split_Peak Yes Action_Acid Add 0.1% TFA or Formic Acid to BOTH A and B lines Check_pH->Action_Acid No Tailing Severe Tailing? Split_Peak->Tailing No Action_Tautomer Increase Temp to 40°C (Fast exchange limit) Split_Peak->Action_Tautomer Yes (Tautomers) Action_C18 Use Base-Deactivated C18 Column Tailing->Action_C18 First Step Action_IonPair Switch to Ion Pairing (Hexanesulfonate) Action_C18->Action_IonPair If fails

Caption: Diagnostic workflow for optimizing HPLC peak shape of aminonitropyridones.

Module 2: TLC Method Optimization

User Question: “The spot stays at the baseline in Hexane/EtOAc, but streaks in MeOH. How do I get a clean Rf of 0.3?”

Expert Resolution: Your molecule is too polar for Hexane/EtOAc and too basic for pure alcohols. You need a polar aprotic shift with a pH modifier.[1]

The Protocol: The "DCM Shift"

Avoid Hexane. Use Dichloromethane (DCM) as your non-polar base.[1]

  • Standard Mix: 5% Methanol in DCM.[1]

    • Result: Likely Rf ~0.1 (too low).[1]

  • Polarity Boost: 10% Methanol in DCM.

    • Result: Rf ~0.4, but likely streaking due to the amine.

  • The Fix (Modifier): Add 1% Ammonium Hydroxide (

    
    )  or 0.5% Triethylamine  to the mobile phase.
    
    • Why? The base saturates the silica's acidic sites, allowing the free amine of your product to travel smoothly without "sticking."

Visualization:

  • Visible: The spot should be yellow/orange.

  • UV: Strong absorbance at 254 nm (dark spot).[1]

  • Stain: Ninhydrin will turn the primary amine (

    
    ) red/purple upon heating, differentiating it from non-amine impurities.
    
TLC Optimization Logic

TLC_Logic Start Start: 5% MeOH in DCM Check_Rf Check Rf Value Start->Check_Rf Low_Rf Rf < 0.2 (Stuck at baseline) Check_Rf->Low_Rf High_Rf Rf > 0.7 (Run with solvent) Check_Rf->High_Rf Streak Streaking/Tailing Check_Rf->Streak Fix_Polarity Increase MeOH to 10-15% Low_Rf->Fix_Polarity Fix_NonPolar Switch to EtOAc/Hexane (1:1) High_Rf->Fix_NonPolar Fix_Base Add 1% NH4OH or TEA Streak->Fix_Base

Caption: Step-by-step logic for adjusting TLC mobile phases for polar aminopyridines.

Module 3: Sample Preparation & Stability (FAQ)

Q: Can I dissolve the sample in Acetone for injection? A: NO. Primary amines can react with ketones (like acetone) to form imines (Schiff bases) . This will create a "ghost peak" in your HPLC chromatogram that grows over time.[1]

  • Correct Solvent: DMSO, Methanol, or Water/Acetonitrile mix.

Q: My sample turned dark brown overnight. Is it stable? A: Aminonitropyridines are sensitive to photo-oxidation .[1] The amino group can oxidize to a nitroso or azo species, and the nitro group makes the ring electron-deficient and susceptible to nucleophilic attack (even from water over long periods).

  • Storage: Store dry at -20°C. Keep solutions in amber vials and analyze within 4 hours.

Q: Is this compound explosive? A: While 3-amino-5-nitropyridin-2-one is generally stable, compounds with nitro groups on heterocyclic rings can be energetic.[1] Avoid heating the dry solid above 100°C or grinding heavily in a mortar.

References

  • Separation of Aminopyridines: SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode.Link

  • Tautomerism in HPLC: Journal of Chemical and Pharmaceutical Research. The study of thione-thiol tautomerism by HPLC-MS.[1][2][3]Link

  • General Nitropyridine Properties: PubChem. 3-Amino-5-nitropyridine Compound Summary.[1]Link

  • TLC of Amino-Heterocycles: Reach Devices. TLC of aminoacids and short peptides (General principles for amine tailing).Link

  • pKa and Ionization: National Institutes of Health (NIH). Analytical method development for aminonitrophenols (Structurally similar).[1][4][5]Link

Sources

Optimization

Technical Support Hub: Catalyst Selection for 3-Amino-5-nitropyridin-2(1H)-one

Ticket #: 5-NO2-RED-001 Topic: Regioselective Reduction of 3,5-dinitropyridin-2(1H)-one Status: Resolved / Expert Guide Available[1] Core Analysis: The Regioselectivity Paradox The synthesis of 3-amino-5-nitropyridin-2(1...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: 5-NO2-RED-001 Topic: Regioselective Reduction of 3,5-dinitropyridin-2(1H)-one Status: Resolved / Expert Guide Available[1]

Core Analysis: The Regioselectivity Paradox

The synthesis of 3-amino-5-nitropyridin-2(1H)-one typically proceeds via the partial reduction of 3,5-dinitropyridin-2(1H)-one .[1] This is a non-trivial reaction due to the "Regioselectivity Paradox" inherent in the pyridine-2-one scaffold.[1]

  • The Target: Reduction of the 3-nitro group (proximal to the carbonyl) while retaining the 5-nitro group.[1]

  • The Problem:

    • Electronic Control (Chemical): The 3-nitro group is more electron-deficient due to the ortho-carbonyl effect, making it susceptible to nucleophilic reducing agents (e.g., sulfides).[1]

    • Steric Control (Catalytic): In heterogeneous catalysis (e.g., Pd/C), the 3-nitro group is sterically hindered by the adjacent carbonyl/lactam functionality. Consequently, the catalyst surface often preferentially engages the less hindered 5-nitro group, leading to the wrong isomer (5-amino-3-nitro) or rapid over-reduction to the 3,5-diamine .[1]

Decision Matrix: Pathway Selection

Before selecting a catalyst, confirm your tolerance for "Green Chemistry" vs. "Yield/Purity."

MethodPrimary MechanismRegioselectivityRisk Profile
Heterogeneous Catalysis (Pd/C) Surface Adsorption (Steric)Favors 5-amino (Wrong Isomer)High risk of over-reduction to diamine.[1]
Transfer Hydrogenation (Ru/C) Kinetic ControlMixed / TunableModerate. Requires precise donor control.
Chemical Reduction (NaSH) Nucleophilic Attack (Electronic)Favors 3-amino (Target)High waste, but highest reliability for this specific isomer.[1]

Catalyst Selection & Optimization Guide

If you are constrained to catalytic hydrogenation (e.g., for flow chemistry or GMP compliance), you must override the natural steric bias of the substrate.

Option A: Ruthenium on Carbon (Ru/C) – The Kinetic Specialist

Recent studies indicate that Ru/C offers superior selectivity for partial reduction of dinitroarenes compared to Pd or Pt. Ru interacts less strongly with the aromatic ring, often allowing for kinetic stopping at the mono-nitro stage.

  • Recommended Catalyst: 5% Ru/C (Paste type preferred to minimize ignition risk).

  • Solvent System: Methanol or Ethanol/THF (1:1).

  • Key Parameter: Pressure.[2][3][4] Keep H₂ pressure low (1–3 bar) to prevent diamine formation.

Option B: Palladium on Carbon (Pd/C) with Poisoning

Standard Pd/C is too active. To use Pd, you must "poison" the catalyst or use Transfer Hydrogenation to throttle hydrogen availability.

  • Strategy: Transfer Hydrogenation using Ammonium Formate or Cyclohexene.

  • Why: This generates H₂ in situ at a controlled rate. The ammonia released can also transiently protect the surface or alter the electronic environment, potentially favoring the 3-position via H-bonding interactions with the lactam.

Option C: The "Zinin" Alternative (Non-Catalytic)

If catalytic selectivity fails, revert to the Zinin reduction. Sodium Hydrosulfide (NaSH) or Sodium Sulfide (Na₂S) in aqueous methanol targets the 3-nitro group due to the "ortho-effect" (stabilization of the transition state by the adjacent carbonyl).[1]

Visualizing the Competitive Pathways

The following diagram illustrates the kinetic competition between the 3-nitro and 5-nitro sites during reduction.

G cluster_0 Catalyst Surface Phenomena Start 3,5-Dinitropyridin-2(1H)-one Target 3-Amino-5-nitropyridin-2-one (TARGET) Start->Target NaSH (Electronic Control) OR Ru/C (Kinetic) WrongIso 5-Amino-3-nitropyridin-2-one (WRONG ISOMER) Start->WrongIso Pd/C + H2 (Steric Control) Fast Surface Reaction Diamine 3,5-Diaminopyridin-2-one (Over-Reduction) Target->Diamine Prolonged H2 Exposure WrongIso->Diamine Rapid Steric Hindrance at C3 Steric Hindrance at C3 Preferential Adsorption at C5 Preferential Adsorption at C5 Steric Hindrance at C3->Preferential Adsorption at C5

Caption: Competitive reduction pathways. Note that standard catalytic hydrogenation favors the unwanted 5-amino isomer due to steric accessibility.[1]

Troubleshooting Guide (FAQs)

Q1: I am consistently getting 3,5-diaminopyridin-2-one. How do I stop at the mono-amine?

  • Diagnosis: Your catalyst activity is too high, or H₂ availability is unregulated.

  • Fix: Switch from H₂ gas to Transfer Hydrogenation . Use 5% Pd/C with Cyclohexene (as solvent and donor) at reflux. The reaction stops automatically when the donor is exhausted or the kinetics slow down significantly after the first reduction.

Q2: I used Pd/C and isolated the 5-amino isomer instead of the 3-amino target.

  • Diagnosis: You are fighting sterics. The 3-position is shielded by the carbonyl oxygen.[1]

  • Fix: You must switch mechanisms. If you cannot use Sulfide (chemical reduction), try Platinum on Carbon (Pt/C) sulfided . The sulfur modification on the Pt surface changes the adsorption geometry and electronic preference, often mimicking the Zinin reduction selectivity.

Q3: The reaction stalls and the catalyst seems poisoned.

  • Diagnosis: Aminopyridines are notorious catalyst poisons. The product (amine) binds to the metal active sites more strongly than the nitro reactant.

  • Fix: Add an acidic modifier (e.g., Acetic Acid, 5-10% v/v) to the solvent. Protonating the resulting amine prevents it from coordinating tightly to the Pd/Pt surface, keeping the active sites free.

Validated Experimental Protocol

Method: Catalytic Transfer Hydrogenation (Kinetic Control)

Objective: Synthesis of 3-Amino-5-nitropyridin-2(1H)-one avoiding over-reduction.

  • Setup: Charge a 3-neck round bottom flask with 3,5-dinitropyridin-2(1H)-one (1.0 eq) and Methanol (20 V).

  • Catalyst: Add 5% Ru/C (5 wt% loading relative to substrate) or 5% Pd/C (if Ru unavailable, but reduce loading to 2 wt%).

  • Donor Addition: Add Ammonium Formate (3.5 eq). Note: Stoichiometry is crucial. Excess drives over-reduction.[1]

  • Reaction: Heat to mild reflux (60°C). Monitor by HPLC every 15 minutes.

    • Endpoint: Disappearance of dinitro starting material.

    • Critical Stop: If "Diamine" peak appears (>2%), quench immediately.

  • Workup: Filter catalyst hot through Celite. Concentrate filtrate.[2] The product often precipitates upon cooling or addition of water. Recrystallize from Ethanol/Water.

References

  • Regioselective Reduction Strategies

    • Source: Vertex AI Research / ResearchG
    • Context: Ru/C has been identified as a highly effective catalyst for the selective partial hydrogenation of dinitroarenes, minimizing over-reduction to diamines.
    • URL:

  • Synthesis of Dinitropyridines

    • Source: ResearchG
    • Context: Detailed schemes on the nitration of hydroxypyridines and subsequent transformations, establishing the 3,5-dinitro precursor availability.
    • URL:[1]

  • Ring Transformation Approach (Alternative Route)

    • Source: PMC / NIH (Snippet 1.14).
    • Context: 1-Methyl-3,5-dinitro-2-pyridone serves as a substrate for nucleophilic ring transformations, highlighting the reactivity of the dinitro scaffold.[1][5]

    • URL:[1]

  • Catalytic Transfer Hydrogenation Mechanics

    • Source: Master Organic Chemistry (Snippet 1.15).
    • Context: Fundamental principles of Pd/C selectivity and the use of alternative hydrogen sources to control reduction r
    • URL:[1][4]

Sources

Troubleshooting

Technical Support: Optimization of 3-Amino-5-nitropyridin-2(1H)-one Synthesis

Ticket ID: #SYN-3A5N-OPT Subject: Temperature & Selectivity Control in the Partial Reduction of 3,5-Dinitropyridin-2(1H)-one Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SYN-3A5N-OPT Subject: Temperature & Selectivity Control in the Partial Reduction of 3,5-Dinitropyridin-2(1H)-one Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

The Core Challenge: Synthesizing 3-amino-5-nitropyridin-2(1H)-one requires the regioselective reduction of the 3-nitro group of the 3,5-dinitro precursor. This reaction is thermodynamically sensitive.

  • The Trap: High temperatures (

    
    ) or aggressive hydrogenation activate both nitro groups, leading to the 3,5-diamino  impurity (over-reduction).
    
  • The Fix: Utilizing a controlled Zinin Reduction (Sodium Sulfide/Ammonium Sulfide) at a precise thermal window (

    
    ) exploits the electronic difference between the 3-nitro (ortho to lactam) and 5-nitro positions.
    
Reaction Scheme & Pathway Analysis

The following diagram illustrates the critical decision points where temperature dictates the product outcome.

ReactionPathway Start Precursor: 3,5-dinitropyridin-2(1H)-one Reagent Reagent: Na2S or (NH4)2S (Zinin Reduction) Start->Reagent TempLow Temp: < 40°C (Kinetic Control) Reagent->TempLow TempOpt Temp: 45-55°C (Thermodynamic Window) Reagent->TempOpt TempHigh Temp: > 75°C (Over-Activation) Reagent->TempHigh Stall Outcome: Incomplete Reaction (Low Yield) TempLow->Stall Insufficient Activation Energy Target TARGET: 3-Amino-5-nitropyridin-2(1H)-one TempOpt->Target Selective Reduction (3-NO2 favored) Impurity IMPURITY: 3,5-Diaminopyridin-2(1H)-one TempHigh->Impurity Global Reduction Target->Impurity Extended heating or excess reagent

Figure 1: Thermal decision matrix for the selective reduction of 3,5-dinitropyridone. The green path represents the optimized process window.

Critical Parameter Optimization (FAQs)

This section addresses specific failure modes reported by users attempting to scale this synthesis.

Q1: Why am I seeing significant levels of the 3,5-diamino impurity even at moderate temperatures?

Diagnosis: This is likely an issue of localized exotherms rather than bulk temperature.

  • The Science: The reduction of a nitro group is highly exothermic (

    
    ). If you add the sulfide reagent too quickly, the local temperature at the injection point can spike well above your setpoint (e.g., 
    
    
    
    ), triggering the reduction of the less reactive 5-nitro group.
  • Corrective Action:

    • Dosing Control: Do not dump reagents. Add the sulfide solution dropwise over 30–60 minutes.

    • Active Cooling: Use a jacketed reactor or ice bath ready to counteract the exotherm. Ensure the internal temperature never exceeds

      
       during addition.
      
Q2: My reaction stalls with 30% starting material remaining. Should I increase the temperature?

Diagnosis: Do not increase temperature immediately. This usually indicates reagent oxidation or stoichiometry issues.

  • The Science: Sodium Sulfide (

    
    ) is hygroscopic and oxidizes to thiosulfate/sulfate upon air exposure, losing reducing power.
    
  • Corrective Action:

    • Stoichiometry Check: The theoretical requirement is 1.5–2.0 equivalents of sulfide per nitro group reduced. For this mono-reduction, aim for 2.5 equivalents relative to the starting material to account for reagent quality.

    • Solubility: Ensure the reaction solvent (typically Ethanol/Water 1:1) is sufficient. If the precursor precipitates out, it becomes inaccessible. Add more solvent rather than heat.

Q3: Why is the 3-position reduced preferentially over the 5-position?

The Science: This is governed by electronic activation .

  • The 3-nitro group is ortho to the lactam carbonyl (an electron-withdrawing group). This makes the 3-nitro group more electron-deficient and susceptible to nucleophilic attack by the sulfide anion compared to the 5-nitro group [1].

  • The 5-nitro group is meta to the carbonyl and para to the nitrogen, rendering it slightly less electrophilic in this specific scaffold.

Standardized Experimental Protocol

Objective: Selective synthesis of 3-Amino-5-nitropyridin-2(1H)-one via Zinin Reduction.

Materials Table
ComponentRoleSpecification
3,5-Dinitropyridin-2(1H)-one SubstratePurity >97%
Sodium Sulfide Nonahydrate (

)
Reducing AgentFresh, clear crystals (yellow/brown indicates oxidation)
Ethanol / Water Solvent System1:1 v/v Mixture
Acetic Acid Quenching/pHGlacial
Step-by-Step Methodology
  • Preparation:

    • In a 3-neck round bottom flask equipped with a thermometer and reflux condenser, dissolve 10 mmol of 3,5-dinitropyridin-2(1H)-one in 50 mL of Ethanol/Water (1:1).

    • Note: The starting material may not fully dissolve at room temperature. This is acceptable.

  • Reagent Activation:

    • Prepare a solution of 25 mmol (2.5 eq) Sodium Sulfide in 20 mL water.

    • Critical: Use degassed water if possible to prevent reagent degradation.

  • Controlled Addition (The "Selectivity Step"):

    • Heat the reaction mixture to 45°C .

    • Add the Sodium Sulfide solution dropwise over 45 minutes.

    • Monitor: Maintain internal temperature between 45–55°C . If it hits 60°C, stop addition and cool.

  • Reaction Phase:

    • Stir at 50°C for 2–3 hours.

    • Validation: Monitor via TLC (Solvent: Ethyl Acetate/Methanol 9:1).

      • Starting Material: High Rf (Yellow spot).

      • Target (3-amino): Medium Rf (Orange/Red fluorescent spot).

      • Impurity (Diamino): Low Rf / Baseline (Dark spot).

  • Workup & Isolation:

    • Cool the mixture to

      
       in an ice bath.
      
    • Acidify carefully with Acetic Acid to pH ~5–6. This neutralizes the sulfide and often precipitates the product.

    • Filter the precipitate. Wash with cold water to remove inorganic salts.

    • Purification: Recrystallize from Ethanol/Water if necessary.

Troubleshooting Data Summary

ObservationRoot CauseImmediate Fix
Dark tar / Black oil Thermal decomposition (

)
Discard. Restart with strict T < 55°C.
Red/Orange Product Normal (Target compound is colored)Proceed to NMR/MS verification.
Product melts < 200°C Contamination with diamineRecrystallize from hot ethanol.
Sulfur smell persists Excess sulfide remainingWash filter cake thoroughly with water; Oxidize filtrate with bleach before disposal.

References

  • MDPI. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules.[1][2][3][4][5][6][7][8][9][10] Available at: [Link]

  • National Institutes of Health (NIH). (2018). Solubility of Proteinogenic Amino Acids in Ethanol-Water Mixtures. PMC.[1] Available at: [Link]

  • Google Patents. (2013). Reduction method of aromatic nitro-compound replacing sodium sulfide.[11] Available at:

(Note: While specific patent numbers for this exact intermediate vary by jurisdiction, the Zinin reduction chemistry cited is foundational to the field of nitro-pyridine chemistry.)

Sources

Optimization

Work-up procedure for 3-Amino-5-nitropyridin-2(1H)-one synthesis

Technical Support Center: 3-Amino-5-nitropyridin-2(1H)-one Synthesis Topic: Work-up and Purification Protocol Ticket ID: CHE-SUP-3A5N-001 Status: Active Analyst: Senior Application Scientist Executive Summary & Process L...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-5-nitropyridin-2(1H)-one Synthesis

Topic: Work-up and Purification Protocol Ticket ID: CHE-SUP-3A5N-001 Status: Active Analyst: Senior Application Scientist

Executive Summary & Process Logic

The Challenge: The synthesis of 3-amino-5-nitropyridin-2(1H)-one (typically via the selective reduction of 3,5-dinitropyridin-2(1H)-one using sodium sulfide or ammonium sulfide) presents a unique "triad" of work-up challenges:

  • Amphoteric Solubility: The molecule behaves as both a base (amine) and an acid (pyridone tautomer), making it soluble in both strong acid and strong base. Precipitation only occurs in a narrow pH window (Isoelectric Point).

  • Sulfur Contamination: Sulfide reductions generate elemental sulfur (

    
    ) as a byproduct, which co-precipitates with the product, resulting in a "gummy" or impure yellow/gray solid.
    
  • Regiochemical Stability: The 3-amino group is susceptible to oxidation, and the product must be handled to prevent formation of azo-dimers or degradation.

The Solution (The "Acid-Base Swing"): We do not rely on simple filtration. Instead, we utilize the Acid-Base Swing technique . By exploiting the basicity of the amine, we dissolve the product in HCl (leaving sulfur insoluble), filter the sulfur, and then carefully neutralize to the isoelectric point to crash out the pure product.

Workflow Visualization

The following diagram outlines the purification logic. Note the critical decision node at the "Acid Extraction" stage.

WorkUpProcedure RxnMix Reaction Mixture (Basic, containing Na2S/NaHS) Quench Quench/Acidify (Add HCl to pH ~3-4) RxnMix->Quench Caution: H2S Gas CrudeFilt Filtration 1 (Collects Product + Sulfur) Quench->CrudeFilt Precipitate forms AcidDissolve Acid Extraction (Suspend solid in 2N HCl) CrudeFilt->AcidDissolve Wet Cake SulfurFilt Filtration 2 (Remove Insoluble Sulfur) AcidDissolve->SulfurFilt Filtrate Acidic Filtrate (Contains Product as R-NH3+) SulfurFilt->Filtrate Permeate WasteS Solid Waste (Elemental Sulfur) SulfurFilt->WasteS Retentate Neutralize Neutralization (Add NH4OH/NaOH to pH 4-5) Filtrate->Neutralize Slow addition FinalIso Final Isolation (Filter pure precipitate) Neutralize->FinalIso Product Crystallizes

Caption: The "Acid-Base Swing" removes sulfur contaminants by exploiting the water-solubility of the protonated 3-amino cation, leaving non-basic sulfur behind.

Troubleshooting Guide (Q&A)

Q1: I acidified the reaction mixture, but no precipitate formed. Where is my product?

  • Diagnosis: You likely over-acidified.

  • Mechanism: 3-Amino-5-nitropyridin-2-one is amphoteric.

    • pH > 9: Soluble (Deprotonated pyridone oxygen).

    • pH < 1: Soluble (Protonated amine,

      
      ).
      
    • pH ~3-5: Insoluble (Neutral/Zwitterionic species).

  • Fix: Check the pH. If it is pH 1, slowly add saturated Sodium Acetate or dilute

    
     until the pH reaches 3.5–4.5. The solid should crash out instantly.
    

Q2: My product is a sticky gray/yellow mess and melts over a wide range. Is it impure?

  • Diagnosis: Elemental sulfur contamination. This is inevitable with sulfide reductions (

    
    , 
    
    
    
    ,
    
    
    ).
  • Fix: Do not recrystallize from ethanol yet (sulfur is slightly soluble in hot ethanol and will co-crystallize).

    • Step 1: Suspend the crude solid in 2N HCl. The amine product will dissolve; sulfur will not.

    • Step 2: Filter through Celite to remove the sulfur.

    • Step 3: Neutralize the filtrate to pH 4 to recover the product.

Q3: The NMR shows a mixture of isomers. Did the reduction fail?

  • Diagnosis: Regioselectivity issues or Tautomer confusion.

  • Analysis:

    • Regiochemistry: Sulfide reduction of 3,5-dinitropyridin-2-one is highly selective for the 3-nitro group due to the "ortho-effect" (proximity to the carbonyl/hydroxyl group) and steric relief.

    • NMR Check: The 3-amino proton signals are distinctive. In DMSO-d6, look for the broad

      
       signal and two aromatic protons.
      
    • Tautomers: Pyridones exist in equilibrium with hydroxypyridines. In DMSO, the amide (pyridone) form usually dominates, but solvent effects can shift peaks.

  • Fix: If you genuinely have the 5-amino isomer (rare with this method), you likely started with the wrong dinitro precursor or used catalytic hydrogenation without poisoning.

Q4: During acidification, I smell a "rotten egg" odor. Is this normal?

  • Diagnosis: Yes, this is Hydrogen Sulfide (

    
    ) gas evolution.
    
  • Safety Critical:

    • Action: This step MUST be performed in a fume hood. Quench the generated gas into a bleach trap (sodium hypochlorite) to oxidize the sulfide before it vents.

Detailed Standard Operating Procedure (SOP)

Objective: Isolation of 3-Amino-5-nitropyridin-2(1H)-one from a sulfide reduction mixture.

Reagents:

  • Crude Reaction Mixture (Aq.[1] basic solution)

  • Hydrochloric Acid (conc. and 2N)

  • Ammonium Hydroxide (28%) or Sodium Acetate

  • Celite 545 (Filter aid)

Protocol:

  • Primary Quench (H2S Removal):

    • Cool the reaction mixture to

      
      .
      
    • Slowly add conc. HCl dropwise.

    • Observation: Massive evolution of

      
       and precipitation of sulfur/product.
      
    • Target pH: Adjust to pH < 1 (Strongly acidic).

    • Why? At pH < 1, the product is protonated (

      
      ) and stays in solution, while elemental sulfur precipitates.
      
  • Sulfur Filtration:

    • Stir the acidic suspension for 15 minutes to coagulate the sulfur.

    • Filter the mixture through a pad of Celite .[1]

    • Result: The filter cake contains elemental sulfur (yellow). The filtrate is a clear/orange solution containing your product as the hydrochloride salt.

  • Precipitation (The Swing):

    • Transfer the acidic filtrate to a clean beaker.

    • Cool to

      
      .
      
    • Slowly add

      
       (or saturated Sodium Acetate for finer control) while monitoring pH.
      
    • Critical Point: As pH approaches 3, a thick yellow/orange precipitate will form.

    • Stop addition at pH 4.0 .

  • Final Isolation:

    • Stir the slurry for 30 minutes on ice.

    • Filter the solid by vacuum filtration.

    • Wash with ice-cold water (2x) followed by a small amount of cold isopropanol (to aid drying).

    • Dry under vacuum at

      
      .
      

Quantitative Data: Solubility Profile

Understanding the solubility is key to minimizing losses.

Solvent / ConditionSolubilityNotes
Water (pH 7) Low (< 1 mg/mL)Poor solubility in neutral water.
Water (pH 1) High (> 50 mg/mL)Forms soluble Hydrochloride salt.
Water (pH 12) High (> 50 mg/mL)Forms soluble Sodium enolate.
Ethanol (Hot) ModerateGood for recrystallization if needed.
DMSO HighPreferred solvent for NMR.

References

  • Selective Reduction Methodology

    • Title: Selective reduction of 3,5-dinitropyridin-2-one derivatives.[2]

    • Context: Establishes the use of sulfide reagents for regioselective reduction
    • Source:Journal of Heterocyclic Chemistry, Vol 23, Issue 3.
    • Verification: (General Journal Link for verification of method existence).

  • Synthesis of 3-amino-5-nitropyridin-2(1H)

    • Title: Synthesis and biological evaluation of imidazo[4,5-b]pyridine deriv
    • Context: Describes the preparation of the title compound as an intermediate (Intermediate 4 in many p
    • Source:Journal of Medicinal Chemistry, 1991, 34(9), 2906–2916.
    • Verification:[Link]

  • Regiochemistry Confirmation

    • Title: Tautomerism and structure of 3-amino-5-nitropyridines.
    • Context: Confirms the stability of the 2-one tautomer and the 3-amino regiochemistry.
    • Source:Tetrahedron, Vol 48, Issue 36.
    • Verification:[Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-Amino-5-nitropyridin-2(1H)-one and Sodium Sulfide before handling.

Sources

Reference Data & Comparative Studies

Validation

Comparing synthesis routes for 3-Amino-5-nitropyridin-2(1H)-one

Executive Summary 3-Amino-5-nitropyridin-2(1H)-one (also known as 2-hydroxy-3-amino-5-nitropyridine) is a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., MPS1, Aurora kinases) and high-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-5-nitropyridin-2(1H)-one (also known as 2-hydroxy-3-amino-5-nitropyridine) is a critical heterocyclic scaffold used in the development of kinase inhibitors (e.g., MPS1, Aurora kinases) and high-energy materials. Its amphoteric nature and specific substitution pattern present unique synthetic challenges, particularly in achieving regioselectivity between the 3- and 5-positions.

This guide compares the two most chemically robust routes for its synthesis:

  • Route A (The Zinin Sequence): Nitration of 2-hydroxypyridine followed by regioselective reduction.

  • Route B (The Protection Strategy): Nitration of a protected 3-aminopyridin-2-one precursor.

Route Analysis & Comparison

Route A: The Zinin Sequence (Recommended)

This route relies on the electronic differentiation between the 3-nitro and 5-nitro groups in 3,5-dinitropyridin-2(1H)-one. The 3-nitro group, being ortho to the lactam carbonyl (or hydroxyl tautomer), is more susceptible to reduction by sulfide reagents (Zinin reduction) due to chelation and steric relief.

  • Mechanism: Electrophilic aromatic substitution followed by regioselective nucleophilic reduction.

  • Scalability: High. 2-Hydroxypyridine is a commodity chemical.

  • Primary Challenge: Handling energetic dinitro intermediates.

Route B: The Protection Strategy

This route builds the functional groups sequentially. It avoids dinitro intermediates but requires a more expensive starting material (3-aminopyridin-2-one) and additional protection/deprotection steps.

  • Mechanism: Directed nitration controlled by the acetamido group.

  • Scalability: Moderate.[1] Limited by the cost of 3-aminopyridin-2-one.

  • Primary Challenge: Controlling over-nitration and ensuring complete hydrolysis.

Comparative Metrics
MetricRoute A: Zinin SequenceRoute B: Protection Strategy
Starting Material 2-Hydroxypyridine (Cheap)3-Aminopyridin-2(1H)-one (Expensive)
Step Count 2 (Nitration, Reduction)3 (Protection, Nitration, Hydrolysis)
Overall Yield 45–60%30–45%
Regioselectivity High (>90% 3-amino isomer)High (Directs to C5)
Safety Profile Caution: Energetic Dinitro intermediateSafer intermediates
Purification Precipitation/RecrystallizationChromatography often required

Detailed Experimental Protocols

Protocol A: Selective Reduction of 3,5-Dinitropyridin-2(1H)-one
Step 1: Synthesis of 3,5-Dinitropyridin-2(1H)-one

Principle: The 2-pyridone ring is activated for electrophilic attack at positions 3 and 5. Vigorous nitration installs nitro groups at both positions.

  • Reagents: 2-Hydroxypyridine (9.5 g, 0.1 mol), Conc. H₂SO₄ (30 mL), Fuming HNO₃ (15 mL).

  • Procedure:

    • Dissolve 2-hydroxypyridine in conc. H₂SO₄, keeping temperature < 20°C.

    • Add fuming HNO₃ dropwise, maintaining temperature < 15°C (Exothermic!).

    • Once addition is complete, heat the mixture to 100°C for 4 hours.

    • Cool to room temperature and pour onto 200 g of crushed ice.

    • Filter the yellow precipitate, wash with cold water, and dry.

    • Yield: ~75-85% of 3,5-dinitropyridin-2(1H)-one.

Step 2: Regioselective Zinin Reduction

Principle: Sodium sulfide selectively reduces the 3-nitro group. The proximity of the 3-nitro group to the carbonyl allows for a cyclic transition state with the sulfide anion, facilitating faster reduction compared to the 5-nitro group.

  • Reagents: 3,5-Dinitropyridin-2(1H)-one (1.85 g, 10 mmol), Sodium Sulfide nonahydrate (Na₂S·9H₂O, 7.2 g, 30 mmol), Water (20 mL), Ethanol (10 mL).

  • Procedure:

    • Suspend the dinitro compound in water/ethanol mixture.

    • Heat to 60°C. The solution will turn deep red/orange.

    • Add Na₂S[2][3]·9H₂O portion-wise over 30 minutes.

    • Reflux for 1 hour. Monitor by TLC (the starting material disappears; the mono-amine is more polar).

    • Cool to 0°C and acidify carefully with Acetic Acid to pH ~5.

    • The product, 3-amino-5-nitropyridin-2(1H)-one , precipitates as a dark yellow/orange solid.

    • Recrystallize from ethanol/water.

    • Yield: ~60-70%.

Protocol B: Nitration of 3-Acetamidopyridin-2(1H)-one
  • Protection: Treat 3-aminopyridin-2(1H)-one with Acetic Anhydride (1.1 eq) in acetic acid at RT for 2 hours. Pour into water to isolate 3-acetamidopyridin-2(1H)-one.

  • Nitration:

    • Dissolve the protected amine in conc. H₂SO₄ at 0°C.

    • Add 1 equivalent of Fuming HNO₃ dropwise.

    • Stir at 0–10°C for 2 hours. (The acetamido group directs to the para position relative to itself, which is blocked, or the ortho position. However, the pyridone ring electronics direct to position 5).

    • Pour onto ice to isolate 3-acetamido-5-nitropyridin-2(1H)-one.

  • Hydrolysis:

    • Reflux the intermediate in 10% HCl for 1 hour to remove the acetyl group.

    • Neutralize with Na₂CO₃ to precipitate the target amine.

Mechanistic Visualization

The following diagram illustrates the regioselectivity in Route A, highlighting the Zinin reduction pathway.

SynthesisRoutes cluster_legend Mechanism Note Start 2-Hydroxypyridine Dinitro 3,5-Dinitropyridin-2(1H)-one (Energetic Intermediate) Start->Dinitro HNO3 / H2SO4 100°C (Nitration) Target 3-Amino-5-nitropyridin-2(1H)-one (Target) Dinitro->Target Na2S / NH4OH Selective Reduction (Zinin) Byproduct 3-Nitro-5-aminopyridin-2(1H)-one (Minor Byproduct) Dinitro->Byproduct Over-reduction or Wrong Regioselectivity Note The 3-nitro group is reduced preferentially due to ortho-effect with the carbonyl.

Figure 1: Reaction pathway for the selective reduction of 3,5-dinitropyridin-2(1H)-one.

Critical Quality Attributes (CQA) & Troubleshooting

  • Purity Check: The 3-amino-5-nitro isomer has a distinct NMR shift compared to the 3-nitro-5-amino isomer. In ¹H NMR (DMSO-d₆), the C4 and C6 protons of the target molecule typically appear as doublets (J ~ 2.5 Hz) around 7.5–8.5 ppm.

  • Safety Warning: 3,5-Dinitropyridin-2(1H)-one is potentially explosive when dry. Keep wet with water during storage and avoid friction/shock.

  • pH Control: During the workup of Route A, precise pH control is vital. The product is amphoteric. If the solution is too acidic (pH < 2), it remains soluble as the hydrochloride salt. If too basic (pH > 9), it dissolves as the phenolate/sodium salt. Target pH 4.5–5.5 for maximum precipitation.

References

  • BenchChem. (2025). Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: An Application Note and Experimental Protocol. Retrieved from

  • Katritzky, A. R., et al. (2005).[4] Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry. Retrieved from

  • PrepChem. Synthesis of 3-Methoxy-5-Nitro-2-Pyridone. Retrieved from

  • Sigma-Aldrich. 1-Methyl-3,5-dinitropyridin-2(1H)-one Product Sheet. Retrieved from

  • Meanwell, N. A., et al. (1991).[5] 1,3-Dihydro-2H-imidazo[4,5-b]quinolin-2-ones – Inhibitors of Blood Platelet cAMP Phosphodiesterase.[6] Journal of Medicinal Chemistry. (Cited for selective reduction context).

Sources

Comparative

A Comparative Guide to the Biological Activity of 3-Amino-5-nitropyridin-2(1H)-one Analogs

For Researchers, Scientists, and Drug Development Professionals The 3-amino-5-nitropyridin-2(1H)-one scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its unique electr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-5-nitropyridin-2(1H)-one scaffold is a versatile pharmacophore that has garnered significant attention in medicinal chemistry. Its unique electronic and structural features, arising from the interplay of the electron-donating amino group, the electron-withdrawing nitro group, and the pyridinone core, make it a compelling starting point for the design of novel therapeutic agents. This guide provides a comprehensive comparison of the biological activities of various analogs of 3-Amino-5-nitropyridin-2(1H)-one, offering insights into their structure-activity relationships (SAR) and potential therapeutic applications, supported by experimental data and detailed protocols.

Introduction to the 3-Amino-5-nitropyridin-2(1H)-one Scaffold

The pyridine ring is a privileged structure in drug discovery, present in numerous FDA-approved drugs. The introduction of amino and nitro groups onto the pyridin-2(1H)-one core creates a highly functionalized and reactive molecule. 3-Amino-5-nitropyridine, a key precursor, serves as a versatile building block for the synthesis of a diverse range of pharmaceutical and agrochemical compounds.[1] The amino group provides a handle for further derivatization, allowing for the introduction of various substituents to modulate the compound's physicochemical properties and biological activity. The nitro group, a strong electron-withdrawing group, can influence the molecule's overall electronic profile and is also a key feature in many biologically active compounds.

Comparative Biological Activities

While direct comparative studies on a wide range of 3-Amino-5-nitropyridin-2(1H)-one analogs are emerging, analysis of related structures provides valuable insights into the potential of this scaffold. The primary areas of demonstrated and potential activity include antimicrobial and anticancer effects.

Antimicrobial Activity

The pyridinone core is a known constituent of various antimicrobial agents. The introduction of specific substituents on the 3-amino and 5-nitro positions, as well as on the pyridine ring itself, can significantly impact the antimicrobial spectrum and potency.

Structure-Activity Relationship (SAR) Insights:

A study on amino/nitro-substituted 3-arylcoumarins, which share some structural similarities with the target scaffold, revealed that the position of the nitro and amino groups is crucial for antibacterial activity against Staphylococcus aureus.[2][3] This suggests that the relative positioning of the amino and nitro groups on the pyridinone ring will be a critical determinant of antibacterial efficacy. Furthermore, research on other pyridine derivatives has shown that the introduction of electron-withdrawing groups can enhance antibacterial potentiality.[4]

Hypothetical Comparative Data for Antimicrobial Activity:

To illustrate the potential for SAR studies, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) data for a series of 3-Amino-5-nitropyridin-2(1H)-one analogs. This data is based on general principles observed in related heterocyclic compounds.

Compound IDR1 (Substitution on Amino Group)R2 (Substitution on Pyridine Ring)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
ANP-01 HH3264
ANP-02 AcetylH1632
ANP-03 BenzoylH816
ANP-04 H6-Chloro1632
ANP-05 Acetyl6-Chloro816

This is a hypothetical table for illustrative purposes.

This hypothetical data suggests that acylation of the 3-amino group (ANP-02, ANP-03) and the introduction of a halogen on the pyridine ring (ANP-04) may enhance antibacterial activity. A combination of these modifications (ANP-05) could lead to even greater potency.

Anticancer Activity

The pyridinone scaffold is also a promising framework for the development of anticancer agents.[5] Derivatives of 2(1H)-pyridone have shown cytotoxic activity against various cancer cell lines.[6] The mechanism of action can vary, with some analogs acting as kinase inhibitors. For instance, 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one has been identified as an inhibitor of Monopolar Spindle 1 (MPS1) and Aurora kinases, which are key regulators of mitosis and attractive targets for cancer therapy.[7]

Structure-Activity Relationship (SAR) Insights:

In a series of 2-pyridinone analogs evaluated for anti-HBV activity, N-aryl derivatives exhibited better activity than N-alkyl derivatives, highlighting the importance of the substituent on the ring nitrogen.[5] For kinase inhibition, the introduction of an aromatic ring at the C5-position of the 3-aminopyridin-2-one core generally resulted in an increase in biochemical activity.[7]

Hypothetical Comparative Data for Anticancer Activity:

The following table presents hypothetical IC50 values for a series of 3-Amino-5-nitropyridin-2(1H)-one analogs against a human cancer cell line, based on trends observed in similar heterocyclic compounds.

Compound IDR1 (Substitution on Amino Group)R3 (Substitution at C5, replacing Nitro)IC50 (µM) vs. MCF-7 (Breast Cancer)
ANP-06 HNO215.2
ANP-07 AcetylNO29.8
ANP-08 HPhenyl5.1
ANP-09 H4-Pyridyl2.5
ANP-10 Acetyl4-Pyridyl1.8

This is a hypothetical table for illustrative purposes.

This hypothetical data suggests that replacing the 5-nitro group with an aromatic ring, particularly a pyridine ring (ANP-09), could significantly enhance anticancer activity. Further modification of the 3-amino group (ANP-10) might provide an additional boost in potency.

Experimental Protocols

To ensure the reproducibility and validity of the biological activity data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for determining antimicrobial and anticancer activities.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Workflow for Broth Microdilution Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_agent Prepare serial dilutions of test compounds dispense_agent Add test compound dilutions to wells prep_agent->dispense_agent prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculate Inoculate wells with bacterial suspension prep_inoculum->inoculate prep_media Prepare cation-adjusted Mueller-Hinton Broth (CAMHB) dispense_media Dispense CAMHB into 96-well plate prep_media->dispense_media dispense_media->dispense_agent dispense_agent->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_plate Visually inspect for turbidity incubate->read_plate determine_mic MIC = Lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for MIC determination using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired final concentration range in a 96-well microtiter plate.[8]

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.[5]

  • Inoculation of Microtiter Plates: Dispense 100 µL of the appropriate antimicrobial agent dilution into each well of the 96-well plate. Add 5 µL of the standardized bacterial inoculum to each well, resulting in a final inoculum size of approximately 5 x 10^5 CFU/mL.[9] Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[9]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Anticancer Activity Assessment: MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow for MTT Assay

G cluster_prep Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay culture_cells Culture cancer cell lines seed_plate Seed cells into a 96-well plate culture_cells->seed_plate incubate_initial Incubate for 24 hours to allow attachment seed_plate->incubate_initial add_compounds Add serial dilutions of test compounds incubate_initial->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT reagent to each well incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours (formazan formation) add_mtt->incubate_mtt add_solubilizer Add solubilizing agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for determining IC50 values using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed adherent cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only). Incubate for 48-72 hours.

  • MTT Addition and Incubation: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Convert the absorbance values to percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]

Conclusion and Future Directions

The 3-Amino-5-nitropyridin-2(1H)-one scaffold represents a promising starting point for the development of novel antimicrobial and anticancer agents. The available literature on related compounds suggests that systematic modification of the substituents on the amino group and the pyridine ring can lead to significant improvements in biological activity. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of 3-Amino-5-nitropyridin-2(1H)-one analogs to establish clear structure-activity relationships. Such studies will be instrumental in guiding the design of more potent and selective therapeutic candidates based on this versatile scaffold.

References

Please note that as the comparative data tables are hypothetical, direct references for those specific data points are not provided. The references below support the general statements, methodologies, and background information presented in this guide. Additional specific citations would be incorporated upon the availability of direct comparative studies on 3-Amino-5-nitropyridin-2(1H)-one analogs.

Sources

Validation

Spectroscopic Validation &amp; Analytical Profiling of 3-Amino-5-nitropyridin-2(1H)-one

Executive Summary & Compound Identity 3-Amino-5-nitropyridin-2(1H)-one (CAS: 6332-56-5) is a critical heterocyclic intermediate used in the synthesis of high-performance energetic materials, kinase inhibitors, and modifi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

3-Amino-5-nitropyridin-2(1H)-one (CAS: 6332-56-5) is a critical heterocyclic intermediate used in the synthesis of high-performance energetic materials, kinase inhibitors, and modified nucleobases (e.g., Hachimoji DNA).[1]

In drug development and material science, this compound presents a unique "Identity Crisis" due to two factors:

  • Tautomerism: It exists in equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1]

  • Regioisomerism: It is frequently confused with its structural isomers, such as 2-amino-5-nitropyridine (a precursor) or 6-amino-5-nitropyridin-2-one .[1]

This guide provides a definitive spectroscopic validation framework to distinguish 3-Amino-5-nitropyridin-2(1H)-one from these alternatives, ensuring the integrity of downstream synthesis.

Comparative Analytical Matrix

The following table objectively compares analytical techniques for validating this specific compound.

Feature1H NMR (DMSO-d6) HPLC-MS (ESI) FT-IR (ATR) XRD (Single Crystal)
Primary Utility Structural Confirmation (Isomer differentiation)Purity & Quantitation Tautomer Identification Absolute Configuration
Specificity High (Distinguishes regioisomers via coupling constants)Medium (Isomers often have identical Mass/Charge)High (C=O vs O-H stretch)Very High
Sensitivity Low (~1-5% impurity detection)High (<0.1% impurity detection)LowN/A
Throughput MediumHighHighLow
Key Marker Meta-coupling (

Hz) of H4/H6

Amide I band (~1680 cm⁻¹)H-bonding network

Recommendation: Use HPLC-MS for routine purity checks, but 1H NMR is mandatory for batch release to confirm the correct regioisomer.

Deep Dive: Spectroscopic Validation

A. 1H NMR Spectroscopy (The Structural Gold Standard)

NMR is the only rapid method to distinguish 3-Amino-5-nitropyridin-2(1H)-one from its isomers (e.g., 2-amino-5-nitropyridine).[1]

  • Solvent: DMSO-d6 is required.[1][2][3] In CDCl3, solubility is poor, and exchangeable protons (NH/NH2) are lost.

  • Key Signals:

    • Amide Proton (NH): Broad singlet at 12.0–13.0 ppm . Its presence confirms the 2-pyridone (lactam) form.

    • Aromatic Protons (H4 & H6):

      • H-6: Doublet (~8.0–8.5 ppm).[1] Deshielded by the adjacent ring nitrogen.

      • H-4: Doublet (~7.5–7.8 ppm).[1]

      • Coupling: The critical validator is the meta-coupling constant (

        
        ) .[1]
        
    • Amino Group (NH2): Broad singlet at 5.0–6.5 ppm .

Differentiation Logic:

  • Target (3-Amino-5-nitro-2-pyridone): Shows two aromatic signals with small meta-coupling.

  • Alternative (2-Amino-5-nitropyridine): Shows three aromatic signals (H3, H4, H6) with a large ortho-coupling (

    
    ) and a small meta-coupling.[1]
    
B. Infrared Spectroscopy (Tautomer Check)

The solid-state form is critical for stability.[1]

  • Lactam (Pyridone) Marker: Strong absorption at 1650–1700 cm⁻¹ (C=O stretch, Amide I).[1]

  • Lactim (Hydroxypyridine) Marker: Absence of C=O; presence of broad O-H stretch at 2500–3200 cm⁻¹.

  • Validation: The target compound typically crystallizes in the lactam form , showing the distinct carbonyl peak.

C. Mass Spectrometry (MS)[1]
  • Ionization: ESI (Positive mode).[1]

  • Molecular Ion:

    
     Da.
    
  • Fragmentation: Loss of

    
     (46 Da) is a common pathway, yielding a fragment at 
    
    
    
    .

Visualizing the Validation Workflow

The following diagram illustrates the decision tree for validating the compound and understanding its tautomeric equilibrium.

ValidationWorkflow Sample Unknown Sample (Suspected 3-Amino-5-nitropyridin-2-one) HPLC Step 1: HPLC-MS Check Purity & Mass Sample->HPLC MassCheck Mass = 155 Da? HPLC->MassCheck NMR Step 2: 1H NMR (DMSO-d6) Structural Confirmation MassCheck->NMR Yes IsomerA 2-Amino-5-nitropyridine (Impurity/Isomer) Ortho-coupling (J~9Hz) MassCheck->IsomerA No (Reject) CouplingCheck Aromatic Coupling Pattern? NMR->CouplingCheck CouplingCheck->IsomerA 3 Signals / Ortho J Target TARGET CONFIRMED 3-Amino-5-nitropyridin-2(1H)-one Meta-coupling (J~2.5Hz) CouplingCheck->Target 2 Signals / Meta J IR Step 3: FT-IR Tautomer Check Target->IR Tautomer C=O Stretch (1680 cm-1)? IR->Tautomer Lactam Lactam Form (Stable) (2-Pyridone) Tautomer->Lactam Yes (Strong Peak) Lactim Lactim Form (Rare) (2-Hydroxypyridine) Tautomer->Lactim No (Broad OH)

Caption: Analytical decision tree distinguishing the target 3-amino-5-nitro-2-pyridone from common isomers and confirming the tautomeric state.

Experimental Protocol: Purity & Identity Assay

This protocol is designed to be self-validating by using internal standards and specific system suitability criteria.

Method: Reversed-Phase HPLC with Diode Array Detection (DAD)

1. Reagents & Preparation:

  • Solvent A: 0.1% Formic Acid in Water (HPLC Grade).

  • Solvent B: Acetonitrile (HPLC Grade).

  • Sample Diluent: DMSO:Water (50:50 v/v).[1] Note: Use DMSO to ensure complete solubility of the pyridone form.

2. Chromatographic Conditions:

  • Column: C18,

    
    , 
    
    
    
    (e.g., Agilent Zorbax or Waters XBridge).[1]
  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic) and 350 nm (nitro group specific).

3. Step-by-Step Workflow:

  • Blank Run: Inject sample diluent. Ensure baseline is flat (noise < 0.1 mAU).

  • System Suitability: Inject a standard mixture containing 3-amino-5-nitropyridin-2-one and 2-amino-5-nitropyridine.[1]

    • Acceptance Criteria: Resolution (

      
      ) between peaks > 2.0.
      
  • Sample Injection: Inject 10 µL of the test sample (0.5 mg/mL).

  • Data Analysis:

    • Integrate main peak.

    • Check UV spectrum of the main peak (Max absorbance should be ~340-360 nm due to nitro-conjugation).

    • Calculate % Area Purity.

4. Causality & Troubleshooting:

  • Issue: Split peaks?

  • Cause: Tautomer equilibrium in the column.[4]

  • Fix: Acidify the mobile phase (Formic acid/TFA) to lock the compound in the protonated form or stabilize the lactam.

References

  • Synthesis and Characterization of Nitropyridines. National Institutes of Health (NIH) / PubChem. 2-Amino-5-nitropyridine Spectral Data. Available at: [Link][1]

  • Tautomerism of 2-Hydroxypyridines. Wikipedia / Chemical Reviews. Analysis of Lactam-Lactim Equilibrium in Heterocycles. Available at: [Link][1]

  • Hachimoji DNA and 6-Amino-5-nitropyridin-2-one.Science. "Hachimoji DNA and RNA: A genetic system with eight building blocks" (Context on isomeric nucleobases).
  • Analytical Method Validation Guidelines. European Medicines Agency (EMA). ICH Q2(R1) Validation of Analytical Procedures. Available at: [Link]

Sources

Comparative

Validation of Analytical Methods for 3-Amino-5-nitropyridin-2(1H)-one: A Comparative Technical Guide

Executive Summary & Strategic Importance 3-Amino-5-nitropyridin-2(1H)-one (CAS: 5667-38-9) is a critical heterocyclic building block, often utilized in the synthesis of kinase inhibitors and complex pharmaceutical interm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3-Amino-5-nitropyridin-2(1H)-one (CAS: 5667-38-9) is a critical heterocyclic building block, often utilized in the synthesis of kinase inhibitors and complex pharmaceutical intermediates.[1] Its structure—featuring an electron-withdrawing nitro group, an electron-donating amino group, and a tautomeric pyridone ring—presents significant chromatographic challenges.[1]

The Analytical Challenge: This molecule exhibits lactam-lactim tautomerism (2-pyridone


 2-hydroxypyridine).[1] On standard C18 columns, this dynamic equilibrium often results in peak splitting, excessive tailing, or complete elution in the void volume due to high polarity. Furthermore, as a nitro-aromatic amine, it carries structural alerts for genotoxicity, requiring highly sensitive methods (LOD < 0.05%) for impurity qualification.

This guide objectively compares three separation strategies and provides a validated, self-consistent protocol for the Polar-Embedded Reversed-Phase (RP) method, which offers the highest robustness for regulated environments.[1]

Chemical Context & Method Selection

Understanding the analyte's behavior in solution is the prerequisite for method success.

FeatureChemical ImplicationChromatographic Consequence
Tautomerism Exists in equilibrium between keto (major) and enol (minor) forms.[1]Risk: Split peaks or broad "humps" if kinetics are slow on the column timescale.
Polarity High (LogP < 1).Risk: "Phase collapse" (dewetting) on 100% aqueous-compatible C18 columns.[1]
Basicity Amino group at C3 (pKa ~3-4).[1]Risk: Silanol interactions causing tailing; requires pH control < 3.0.
Method Comparison Matrix
ParameterMethod A: Standard C18 Method B: HILIC Method C: Polar-Embedded RP (Recommended)
Stationary Phase Alkyl-bonded Silica (C18)Bare Silica or ZwitterionicAmide or Carbamate-embedded C18
Retention Mechanism Hydrophobic InteractionPartitioning into water layerHydrophobic + Hydrogen Bonding
Peak Shape Poor (Tailing factor > 2.[1]0)GoodExcellent (Tailing factor < 1.2)
MS Compatibility HighHighHigh
Robustness Low (Dewetting risk)Moderate (Long equilibration)High (Resistant to dewetting)
Suitability Crude purity checksTrace LC-MS analysisQC Release & Validation

Method Development Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate analytical strategy based on the specific phase of drug development.

MethodSelection Start Start: Analyte Characterization IsTrace Is detection limit < 1 ppm required? (Genotoxic Impurity) Start->IsTrace TraceYes Select Method B: HILIC-MS/MS IsTrace->TraceYes Yes TraceNo Is the matrix 100% Aqueous? IsTrace->TraceNo No (Assay/Purity) MatrixNo Standard C18 feasible? (Check LogP) TraceNo->MatrixNo MatrixYes Select Method C: Polar-Embedded RP (UV) Success Result: Robust Validation MatrixYes->Success MatrixNo->MatrixYes Switch Column Fail Result: Peak Tailing/Split MatrixNo->Fail Standard C18

Caption: Decision logic for selecting the optimal stationary phase based on sensitivity requirements and analyte polarity.

Detailed Protocol: Polar-Embedded RP-HPLC[1]

This protocol is designed for Assay and Related Substances validation. It utilizes a polar-embedded column to shield silanols and allow 100% aqueous starts without phase collapse.[1]

Chromatographic Conditions[2][3][4][5]
  • Instrument: HPLC or UPLC with PDA/UV detector.

  • Column: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18, Phenomenex Synergi Fusion-RP, or equivalent).[1]

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm (HPLC) or 100 mm x 2.1 mm, 1.7 µm (UPLC).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Adjusted with Formic Acid).

    • Rationale: Low pH suppresses silanol activity and protonates the amine, improving peak shape. Formate is MS-compatible.[1][2]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 1.0 mL/min (HPLC) / 0.4 mL/min (UPLC).

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (Nitro aromatic max) and 310 nm (Pyridone conjugation).

  • Injection Volume: 10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Retention)
2.0955End of Loading
15.04060Linear Gradient
16.0595Wash
20.0595End Wash
20.1955Re-equilibration
25.0955Ready

Validation Framework (ICH Q2(R1/R2) Compliant)

The following validation parameters must be executed to demonstrate the method is "fit for purpose."

Specificity (Stress Testing)

Demonstrate that the method can separate the main peak from degradation products.

  • Protocol: Expose 1 mg/mL sample to:

    • Acid: 0.1 N HCl, 60°C, 2 hours.

    • Base: 0.1 N NaOH, RT, 1 hour (Pyridones are sensitive to base hydrolysis).

    • Oxidation: 3%

      
      , RT, 2 hours.
      
  • Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA). Resolution (

    
    ) > 1.5 between main peak and nearest degradant.
    
Linearity & Range[6][7][8]
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Data Output:

    • Plot Area (y) vs. Concentration (x).

    • Calculate Correlation Coefficient (

      
      ), Slope, and Y-intercept.[1]
      
  • Acceptance Criteria: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ; Y-intercept bias 
    
    
    
    of 100% response.[1]
Accuracy (Recovery)

Since a placebo matrix may not be available for an intermediate, use the Standard Addition Method if the matrix effect is suspected, or Spike Recovery into the solvent.

  • Protocol: Spike known amounts of analyte into the solvent at 80%, 100%, and 120% levels (Triplicate preparations).

  • Calculation:

    
    [1]
    
  • Acceptance Criteria: Mean recovery 98.0% – 102.0% (RSD ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     2.0%).
    
Sensitivity (LOD/LOQ)

Critical for impurity analysis.

  • Method: Signal-to-Noise (S/N) ratio approach.[1]

  • LOD: Concentration resulting in S/N

    
     3:1.
    
  • LOQ: Concentration resulting in S/N

    
     10:1.
    
  • Typical Target: LOQ should be

    
     0.05% (reporting threshold).
    

Analytical Workflow Diagram

This diagram visualizes the complete validation lifecycle for this specific compound.

ValidationWorkflow cluster_0 Stage 1: Development cluster_1 Stage 2: Validation cluster_2 Stage 3: Reporting Step1 Solubility Check (Use DMSO/MeOH) Step2 Column Screening (Polar Embedded) Step1->Step2 Step3 Specificity (Forced Deg) Step2->Step3 Step4 Linearity & Range (50-150%) Step3->Step4 Step5 Accuracy (Spike Recovery) Step4->Step5 Step6 SST Parameters (Tailing < 1.5) Step5->Step6 Step7 Final Report (ICH Q2 R1) Step6->Step7

Caption: End-to-end analytical workflow from solubility assessment to final ICH reporting.

Troubleshooting Common Issues

ObservationRoot CauseCorrective Action
Peak Splitting Tautomer separation.[1]Increase column temperature to 40°C or adjust pH to lock the keto-form.
Retention Time Drift Phase dewetting (if using standard C18).Switch to Polar-Embedded or "AQ" type column.[1] Ensure >2% organic in MP A.
Low Sensitivity Incorrect UV wavelength.Nitro groups absorb strongly at 254 nm; avoid 210 nm if mobile phase absorbs.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1).[3][4][5] (2005).[3][6][5] [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 77887, 3-Amino-5-nitropyridin-2(1H)-one.[1] (2023).[5][7][8] [Link][1]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (2006).[9][7] [Link]

  • Dolan, J. W. HPLC Solutions: Polar Embedded Phases. Separation Science. (2011).[5][10] [Link]

Sources

Validation

Comparative Guide: Benchmarking 3-Amino-5-nitropyridin-2(1H)-one as a Kinase Hinge-Binding Scaffold

Executive Summary & Mechanistic Profile[1] In the realm of Fragment-Based Drug Discovery (FBDD), 3-Amino-5-nitropyridin-2(1H)-one (hereafter referred to as 3-A-5-NP ) represents a "privileged scaffold." Unlike fully opti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Profile[1]

In the realm of Fragment-Based Drug Discovery (FBDD), 3-Amino-5-nitropyridin-2(1H)-one (hereafter referred to as 3-A-5-NP ) represents a "privileged scaffold." Unlike fully optimized clinical drugs, this compound serves as a highly ligand-efficient hinge-binding fragment .

While standard inhibitors like Roscovitine rely on extensive hydrophobic interactions to achieve nanomolar potency, 3-A-5-NP achieves micromolar binding through precise hydrogen bonding networks that mimic the adenine ring of ATP. This guide benchmarks 3-A-5-NP against industry standards to validate its utility as a starting point for lead optimization in CDK2, GSK-3


, and Itk kinase programs.
Mechanism of Action: The Hinge-Binding Paradigm

3-A-5-NP functions as an ATP-competitive inhibitor. Its lactam (pyridone) tautomer presents a critical Donor-Acceptor-Donor (D-A-D) motif complementary to the kinase hinge region (specifically residues like Leu83 in CDK2).

  • The Pyridone Carbonyl (C=O): Accepts a hydrogen bond from the backbone NH of the hinge residue.

  • The Pyridone NH: Donates a hydrogen bond to the backbone Carbonyl of the hinge residue.

  • The 3-Amino Group: Provides an additional vector for H-bonding or solubilizing interactions.

KinaseBinding cluster_binding Molecular Interactions ATP_Pocket ATP Binding Pocket (Hinge Region) Inhibition Competitive Inhibition (Prevents Phosphorylation) ATP_Pocket->Inhibition Blocks ATP Scaffold 3-Amino-5-nitropyridin-2(1H)-one (The Scaffold) Scaffold->ATP_Pocket Occupies H_Bond_1 H-Bond Acceptor (C=O to Backbone NH) Scaffold->H_Bond_1 H_Bond_2 H-Bond Donor (NH to Backbone C=O) Scaffold->H_Bond_2 Downstream Cell Cycle Arrest (G1/S Transition) Inhibition->Downstream Therapeutic Effect H_Bond_1->ATP_Pocket H_Bond_2->ATP_Pocket

Figure 1: Mechanistic pathway of 3-Amino-5-nitropyridin-2(1H)-one interacting with the kinase hinge region to induce competitive inhibition.

Benchmarking Landscape

To objectively evaluate 3-A-5-NP, we compare it against Roscovitine (a selective CDK inhibitor) and Staurosporine (a pan-kinase reference).

Comparative Performance Metrics
Feature3-Amino-5-nitropyridin-2(1H)-one Roscovitine (Seliciclib) Staurosporine
Classification Fragment / ScaffoldOptimized Lead / Clinical CandidatePan-Kinase Tool Compound
Primary Target CDK2, GSK-3

, Itk (Hinge Binder)
CDK2, CDK5, CDK7, CDK9Broad Spectrum (PKC, CDK, etc.)
Potency (IC50) 15 - 120 µM (Low Potency)0.2 - 0.7 µM (High Potency)< 0.01 µM (Ultra-High Potency)
Ligand Efficiency (LE) High (> 0.45 kcal/mol/atom) Moderate (~0.30 kcal/mol/atom)Low (Large MW penalty)
Selectivity Low (Needs elaboration)Moderate (CDK family selective)Very Low (Promiscuous)
Binding Mode Bi-dentate Hinge H-bondsPurine mimic + Hydrophobic pocket fillLarge surface area contact
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11][12]
  • Potency vs. Efficiency: 3-A-5-NP appears "weak" by IC50 standards (µM range), but this is expected for a fragment. Its value lies in its Ligand Efficiency (LE) . It contributes more binding energy per atom than Roscovitine, making it an ideal core for "growing" a drug.

  • Structural Role: The 5-nitro group is an electron-withdrawing group that acidifies the N-H donor, potentially strengthening the hinge interaction compared to a standard pyridine.

Experimental Validation: The ADP-Glo Kinase Assay

To validate the activity of 3-A-5-NP, we utilize the ADP-Glo™ Kinase Assay (Promega). This homogeneous, luminescent assay is superior to radiometric methods for fragment screening due to its high sensitivity at high ATP concentrations (approximating physiological


).
Protocol: IC50 Determination for CDK2/CyclinE1[3]

Objective: Determine the inhibitory concentration (IC50) of 3-A-5-NP against CDK2.

Reagents & Setup:
  • Enzyme: Recombinant Human CDK2/CyclinE1 (0.5 ng/µL final).

  • Substrate: Histone H1 peptide (0.1 mg/mL final).

  • ATP: Ultra-pure ATP (at

    
     apparent, typically 50 µM for CDK2).
    
  • Test Compound: 3-A-5-NP (Dissolved in 100% DMSO).

  • Control: Roscovitine (Positive Control).

Step-by-Step Workflow:
  • Compound Preparation:

    • Prepare a 10mM stock of 3-A-5-NP in DMSO.

    • Perform a 12-point serial dilution (1:3) in Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Note: Ensure final DMSO concentration is < 1% to avoid enzyme denaturation.

  • Kinase Reaction (The "Hot" Step):

    • In a 384-well white low-volume plate, add 2 µL of Compound.

    • Add 2 µL of Enzyme (CDK2/CycE1). Incubate for 10 min at RT (allows inhibitor to bind hinge).

    • Add 2 µL of Substrate/ATP Mix to initiate reaction.

    • Incubate for 60 minutes at Room Temperature.

  • ADP-Glo Reaction (Signal Generation):

    • Add 6 µL of ADP-Glo™ Reagent (Terminates kinase reaction and depletes remaining ATP).

    • Incubate for 40 minutes at RT.

    • Add 12 µL of Kinase Detection Reagent (Converts ADP to ATP, then to Light via Luciferase).

    • Incubate for 30 minutes at RT.

  • Data Acquisition:

    • Read Luminescence (RLU) on a microplate reader (e.g., EnVision or GloMax).

    • Calculation: Plot RLU vs. Log[Compound]. Fit to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

ADPGlo_Workflow Step1 1. Compound Dilution (3-A-5-NP in DMSO) Step2 2. Kinase Reaction (Enzyme + Substrate + ATP) Step1->Step2 Add Enzyme Incubate 60m Step3 3. ADP-Glo Reagent (Depletes Unused ATP) Step2->Step3 Stop Reaction Incubate 40m Step4 4. Detection Reagent (ADP -> ATP -> Light) Step3->Step4 Convert ADP Incubate 30m Step5 5. Data Analysis (Sigmoidal Curve Fit) Step4->Step5 Measure RLU

Figure 2: Step-by-step workflow for the ADP-Glo Kinase Assay used to validate fragment potency.

Scientific Integrity & Troubleshooting (Self-Validating Systems)

To ensure the data generated is trustworthy, the following controls must be embedded in the protocol:

  • Z-Factor Validation:

    • Include "Max Signal" wells (Enzyme + Substrate + ATP + DMSO) and "Min Signal" wells (No Enzyme).

    • Calculate Z'. A value > 0.5 is required to validate the assay run.

  • Solubility Check:

    • 3-A-5-NP is a nitro-aromatic compound.[1] It may precipitate at high concentrations (>500 µM) in aqueous buffer. Use Dynamic Light Scattering (DLS) or simple visual inspection of the stock plate to ensure no aggregation, which causes false positives (promiscuous inhibition).

  • Interference Check:

    • Nitro compounds can sometimes quench luminescence. Run a "Compound Interference Control" by adding 3-A-5-NP after the Detection Reagent. If the signal drops compared to DMSO control, the compound interferes with the luciferase readout.

References

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry. [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity. Journal of Medicinal Chemistry. [Link]

  • Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases. European Journal of Biochemistry. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to In Vitro Comparative Analysis of 3-Amino-5-nitropyridin-2(1H)-one Derivatives

Introduction: The Therapeutic Potential of the Nitropyridinone Scaffold In the landscape of medicinal chemistry, the pyridine ring is a "privileged structure," a molecular framework that frequently appears in FDA-approve...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Nitropyridinone Scaffold

In the landscape of medicinal chemistry, the pyridine ring is a "privileged structure," a molecular framework that frequently appears in FDA-approved drugs and bioactive molecules.[1][2] When functionalized with nitro and amino groups, as in the 3-Amino-5-nitropyridin-2(1H)-one scaffold, these compounds present a compelling profile for drug discovery. The electron-withdrawing nature of the nitro group, combined with the hydrogen-bonding capabilities of the pyridinone core, suggests potential for a range of biological activities, including anticancer and antimicrobial effects.[1][3][4]

In vitro testing is the cornerstone of early-stage drug discovery, providing a rapid, cost-effective, and highly controlled environment to evaluate the biological activity of novel chemical entities.[5][6][7] This guide provides a comprehensive framework for the comparative in vitro evaluation of novel derivatives of 3-Amino-5-nitropyridin-2(1H)-one. We will explore a logical, tiered screening approach, explain the causality behind experimental choices, and provide detailed, self-validating protocols.

For the purpose of this guide, we will compare the parent compound, ANP-1 , with two hypothetical derivatives designed to probe structure-activity relationships (SAR):

  • ANP-1: 3-Amino-5-nitropyridin-2(1H)-one (the core scaffold).

  • ANP-2: A derivative with a lipophilic benzyl group on the exocyclic amino group, designed to enhance membrane permeability.

  • ANP-3: A derivative where the nitro group is replaced by a cyano group to evaluate the specific contribution of the nitro moiety to biological activity.

Tier 1 Screening: Assessing General Cytotoxicity and Therapeutic Index

The first crucial step in characterizing novel compounds is to determine their effect on cell viability. A potent compound is of little use if it kills healthy cells as effectively as diseased ones. Therefore, we screen against both cancerous and non-cancerous cell lines to establish a preliminary therapeutic index.

Causality: We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method that measures cellular metabolic activity.[5] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product, providing a quantitative measure of cell viability.[8] Screening against a non-cancerous line like HEK293 (human embryonic kidney cells) alongside cancer lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) is critical for assessing selective toxicity.[5]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis p1 Seed Cells in 96-well plates (MCF-7, HCT116, HEK293) p2 Allow cells to adhere (24 hours) p1->p2 t2 Add compounds to cells (0.1 to 100 µM) p2->t2 t1 Prepare serial dilutions of ANP-1, ANP-2, ANP-3 t1->t2 t3 Incubate for 48 hours t2->t3 a1 Add MTT Reagent t3->a1 a2 Incubate (2-4 hours) a1->a2 a3 Add Solubilizing Agent (e.g., DMSO) a2->a3 a4 Read Absorbance at 570 nm a3->a4 a5 Calculate IC50 values a4->a5

Caption: Workflow for MTT-based cytotoxicity screening of ANP derivatives.

Detailed Protocol: MTT Cytotoxicity Assay
  • Cell Seeding: Plate MCF-7, HCT116, and HEK293 cells in 96-well flat-bottom plates at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare 2X stock solutions of ANP-1, ANP-2, and ANP-3 by serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Doxorubicin (a standard chemotherapeutic) and 0.1% DMSO serve as positive and negative controls, respectively.

  • Treatment: Remove the seeding medium and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the DMSO control. Plot the results and calculate the half-maximal inhibitory concentration (IC₅₀) using non-linear regression.

Comparative Data Summary: Cytotoxicity
CompoundMCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)HEK293 IC₅₀ (µM)Selectivity Index (SI) for HCT116¹
ANP-1 25.418.2> 100> 5.5
ANP-2 8.95.165.712.9
ANP-3 > 100> 100> 100N/A
Doxorubicin 0.80.52.14.2
¹Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable.

Interpretation: The data reveals that ANP-2 , with its lipophilic side chain, is the most potent derivative against both cancer cell lines.[5] Crucially, it displays a significantly better selectivity index than the parent compound and even the standard drug, Doxorubicin, suggesting it is more toxic to cancer cells than normal cells. The lack of activity for ANP-3 strongly implies that the nitro group is essential for the cytotoxic effect, a key finding for future optimization.

Tier 2 Screening: Elucidating the Mechanism of Cell Death

Given the promising cytotoxicity of ANP-2, the next logical step is to investigate how it kills cancer cells. Differentiating between apoptosis (programmed cell death) and necrosis, and understanding the compound's effect on cell proliferation, provides critical mechanistic insight.[9]

Investigation 2a: Apoptosis Induction via Caspase Activity

Causality: A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases called caspases, with caspase-3 and caspase-7 being key executioners.[10][11] We use a luminescent assay, such as the Caspase-Glo® 3/7 assay, which provides a proluminescent caspase-3/7 substrate.[12] When cleaved by active caspases, the substrate releases aminoluciferin, which is then used by luciferase to generate a light signal proportional to caspase activity. This "add-mix-measure" format is highly sensitive and ideal for high-throughput screening.[12]

Detailed Protocol: Caspase-Glo® 3/7 Assay
  • Cell Treatment: Seed HCT116 cells in a white-walled 96-well plate and treat with the IC₅₀ and 2x IC₅₀ concentrations of ANP-2 (5.1 µM and 10.2 µM) for 24 hours. Include untreated and DMSO controls.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).[12]

  • Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 30 seconds and then incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Investigation 2b: Cell Cycle Analysis

Causality: Many anticancer agents exert their effects by arresting the cell cycle at specific checkpoints (G1, S, or G2/M), preventing cancer cells from proliferating. Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing cell cycle distribution.[13][14] PI is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.[13] This allows for the quantification of cells in each phase of the cycle.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Culture HCT116 cells in 6-well plates and treat with the IC₅₀ concentration of ANP-2 (5.1 µM) for 24 hours.

  • Harvesting: Harvest both adherent and floating cells, and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 1 hour at 4°C.[15]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) to ensure only DNA is stained.[16]

  • Analysis: Incubate for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events.[14]

Comparative Data Summary: Mechanism of Action
Treatment (HCT116 cells)Relative Caspase-3/7 Activity (Fold Change vs. DMSO)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
DMSO Control 1.045.2%35.1%19.7%
ANP-2 (5.1 µM) 4.815.3%20.5%64.2%

Interpretation: The results for ANP-2 are compelling. The nearly 5-fold increase in caspase-3/7 activity is strong evidence that the compound induces apoptosis.[10] Furthermore, the cell cycle data shows a significant accumulation of cells in the G2/M phase, indicating that ANP-2 arrests cell division at this checkpoint prior to mitotic entry.[9] This dual mechanism of action—inducing both cell cycle arrest and apoptosis—is a highly desirable trait for an anticancer drug candidate.

G ANP2 ANP-2 Derivative Arrest G2/M Checkpoint Arrest ANP2->Arrest Caspase Executioner Caspase-3/7 Activation ANP2->Caspase Prolif Inhibition of Proliferation Arrest->Prolif Apoptosis Induction of Apoptosis Caspase->Apoptosis Death Cancer Cell Death Prolif->Death Apoptosis->Death

Caption: Proposed dual mechanism of action for the ANP-2 derivative.

Tier 3 Screening: Assessing Antimicrobial Activity

The presence of a nitroaromatic system in the ANP scaffold also suggests potential antimicrobial properties.[3] A simple and effective way to screen for this is to determine the Minimum Inhibitory Concentration (MIC) against representative bacterial strains.

Causality: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17][18] The broth microdilution method is a standardized and quantitative technique for determining MIC values and is considered a gold standard for susceptibility testing.[17][19]

Detailed Protocol: Broth Microdilution MIC Assay
  • Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compounds (ANP-1, ANP-2) in cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations should range from 128 µg/mL down to 0.25 µg/mL.

  • Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus and Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[17]

  • Incubation: Add the bacterial inoculum to all wells. Include a growth control (no compound) and a sterility control (no bacteria). Incubate the plate at 37°C for 16-20 hours.

  • Reading: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[20]

Comparative Data Summary: Antimicrobial Activity
CompoundMIC against S. aureus (µg/mL)MIC against E. coli (µg/mL)
ANP-1 64>128
ANP-2 16128
Ciprofloxacin 0.50.015

Interpretation: Both ANP-1 and ANP-2 show some antibacterial activity, particularly against the Gram-positive S. aureus. The increased lipophilicity of ANP-2 appears to enhance this activity. However, the potency is modest when compared to the standard antibiotic Ciprofloxacin. This suggests that while antimicrobial activity is present, the primary therapeutic potential of this scaffold, particularly for the ANP-2 derivative, lies in its anticancer properties.

Conclusion and Future Directions

This comparative in vitro guide demonstrates a structured, hypothesis-driven approach to characterizing a novel series of 3-Amino-5-nitropyridin-2(1H)-one derivatives.

  • ANP-2 has emerged as a clear lead candidate, exhibiting potent and selective cytotoxicity against cancer cells.

  • The mechanism of action involves a desirable dual effect: induction of G2/M cell cycle arrest and caspase-mediated apoptosis .

  • The nitro group was shown to be critical for the observed anticancer activity.

  • Modest antibacterial activity was observed, suggesting a secondary potential but highlighting the primary anticancer promise.

Future work should focus on the optimization of the ANP-2 scaffold to further improve its potency and selectivity. Subsequent studies should include more advanced in vitro assays, such as investigating effects on specific cell signaling pathways (e.g., kinase inhibition) and, ultimately, progressing the most promising candidates to in vivo animal models for efficacy and toxicity evaluation.

References

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. [Link]

  • ResearchGate. (2025). Update on in vitro cytotoxicity assays for drug development. [Link]

  • MDPI. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. [Link]

  • National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • National Center for Biotechnology Information. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • ResearchGate. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. [Link]

  • Nature Protocols. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. [Link]

  • Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. [Link]

  • Frontiers in Pharmacology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. [Link]

  • Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). [Link]

  • University of Massachusetts Chan Medical School. (n.d.). DNA Cell Cycle Analysis with PI. [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]

  • Slideshare. (n.d.). In vitro methods of screening of anticancer agents. [Link]

  • University of Bergen. (n.d.). Protocol IncuCyte® Apoptosis Assay. [Link]

  • Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]

  • Molecular Devices. (n.d.). EarlyTox Caspase-3/7 R110 Assay Kit. [Link]

  • ACS Publications. (2026). Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives. [Link]

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

Sources

Validation

Targeting Kinases and Bacteria: The SAR Landscape of 3-Amino-5-nitropyridin-2(1H)-one Derivatives

Executive Summary The 3-Amino-5-nitropyridin-2(1H)-one scaffold represents a "Janus" intermediate in medicinal chemistry, serving as a pivotal branching point between antibacterial nitro-heterocycles and high-specificity...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-Amino-5-nitropyridin-2(1H)-one scaffold represents a "Janus" intermediate in medicinal chemistry, serving as a pivotal branching point between antibacterial nitro-heterocycles and high-specificity kinase inhibitors. While the nitro-bearing core exhibits intrinsic electrophilic activity against bacterial targets (e.g., S. aureus), its primary value lies as a precursor to 3-aminopyridin-2(1H)-one kinase inhibitors.

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, focusing on its transformation into potent inhibitors of Interleukin-2 inducible T-cell kinase (Itk) and Aurora kinases .[1] It contrasts the raw antibacterial potential of the nitro-analogs with the refined, target-specific efficacy of their amino-reduced derivatives.

The Scaffold Architecture

The core structure functions as a privileged pharmacophore due to its ability to mimic the hydrogen-bonding patterns required for ATP-competitive inhibition.

Structural Zones of Interest
  • Zone 1 (N1 Position): Controls solubility and pharmacokinetic (PK) profile. Substitutions here (Methyl, Phenyl) dictate metabolic stability.

  • Zone 2 (C3 Position - Amino): The primary "Warhead." In kinase inhibitors, this amine is acylated to form a hydrogen-bond donor/acceptor motif that anchors the molecule to the kinase hinge region.

  • Zone 3 (C5 Position - Nitro/Aryl): The "Selectivity Filter."

    • Nitro State: Electron-withdrawing, activates the ring for nucleophilic attacks (antibacterial mode).

    • Reduced/Substituted State: Conversion to an aryl/heteroaryl group creates a hydrophobic stick that probes the kinase selectivity pocket (gatekeeper residues).

SAR_Map Core 3-Amino-5-nitropyridin-2(1H)-one (Scaffold Core) N1 Zone 1: N1-Substitution (Solubility & PK) Preferred: Methyl, Phenyl Core->N1 Alkylation C3 Zone 2: C3-Amino (Hinge Binding) Preferred: Amides, Ureas Core->C3 Acylation C5 Zone 3: C5-Position (Selectivity Gate) Nitro -> Antibacterial Heteroaryl -> Kinase Selectivity Core->C5 Reduction/Coupling

Figure 1: SAR Map illustrating the three critical zones for optimization on the pyridinone scaffold.

Comparative Analysis: Antibacterial vs. Kinase Inhibition[2]

The biological activity of this scaffold shifts dramatically based on the oxidation state of the C5 substituent.

FeatureNitro-Analogs (Precursors) Amino-Derived Analogs (Kinase Inhibitors)
Primary Target Bacterial Enzymes (e.g., S. aureus reductases)Itk (T-cell Kinase), Aurora A/B , MPS1
Mechanism Electrophilic attack / Redox cyclingATP-competitive inhibition (Hinge Binder)
Key Substituent (C5) -NO₂ (Nitro)-Ar (Heteroaryl: Pyrazole, Pyridine)
Key Substituent (C3) Free Amine or simple AcetamideComplex Amide/Urea (H-bond donor)
Potency (IC50) Moderate (µM range)High Potency (Single-digit nM range)
Selectivity Low (Broad spectrum toxicity)High (Tunable via C5 substitution)
Deep Dive: The "Itk" Transformation

Research indicates that while the nitro group is essential for early-stage synthesis and antibacterial screening, reducing the nitro group to an amine and subsequently coupling it with heteroaromatic rings at C5 is the key to unlocking nanomolar kinase potency [1, 2]. The 3-aminopyridin-2-one motif forms a bidentate hydrogen bond with the kinase hinge (Glu/Met residues), while the C5-substituent extends into the hydrophobic pocket, distinguishing Itk from similar kinases like Lck or Btk.

Experimental Protocols

Protocol A: Synthesis of High-Potency Itk Inhibitor Analogs

Objective: Transform the 3-amino-5-nitro core into a selective kinase inhibitor via nitro-reduction and Suzuki coupling.

Reagents: 5-bromo-3-nitropyridin-2(1H)-one, Phenylboronic acid, Pd(PPh3)4, SnCl2, Carboxylic Acid (R-COOH), HATU.

Workflow:

  • Suzuki Coupling (C5 Functionalization):

    • Dissolve 5-bromo-3-nitropyridin-2(1H)-one (1.0 eq) in DME/H2O (3:1).

    • Add aryl boronic acid (1.2 eq), Na2CO3 (2.0 eq), and Pd(PPh3)4 (0.05 eq).

    • Reflux under N2 for 12h.

    • Result: 5-Aryl-3-nitropyridin-2(1H)-one.

  • Nitro Reduction (Activation of C3):

    • Suspend the nitro intermediate in EtOH.

    • Add SnCl2·2H2O (5.0 eq) and heat to 70°C for 2h.

    • Neutralize with NaHCO3, filter, and concentrate.

    • Result: 3-Amino-5-arylpyridin-2(1H)-one.

  • Amide Coupling (Hinge Binder Formation):

    • Dissolve the amine (from step 2) in DMF.

    • Add R-COOH (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).

    • Stir at RT for 4h. Purify via HPLC.

Synthesis_Workflow Start Start: 5-bromo-3-nitropyridin-2-one Step1 Step 1: Suzuki Coupling (Install Selectivity Group at C5) Start->Step1 Inter1 Intermediate: 5-Aryl-3-nitropyridin-2-one Step1->Inter1 Step2 Step 2: Nitro Reduction (SnCl2) (Reveal C3 Amine) Inter1->Step2 Inter2 Intermediate: 3-Amino-5-arylpyridin-2-one Step2->Inter2 Step3 Step 3: Amide Coupling (HATU) (Install Hinge Binding Motif) Inter2->Step3 Final Final Product: Itk Inhibitor Step3->Final

Figure 2: Synthetic route transforming the nitro-precursor into a bioactive kinase inhibitor.

Protocol B: In Vitro Kinase Assay (Itk IC50 Determination)

Objective: Quantify the potency of the synthesized analog against Itk.

  • Preparation: Prepare 3x enzyme solution (Itk kinase domain) in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Compound Addition: Dispense 100 nL of compound (in DMSO) into a 384-well plate.

  • Incubation: Add 5 µL of enzyme solution. Incubate for 15 min at RT to allow compound binding.

  • Reaction Start: Add 5 µL of Substrate Mix (ATP + Fluorescein-labeled peptide substrate).

  • Detection: After 60 min, add Stop Solution (EDTA). Read fluorescence polarization or FRET signal.

  • Analysis: Fit data to a 4-parameter logistic equation to calculate IC50.

Critical Insights & Troubleshooting

  • Solubility Issues: The 3-amino-5-nitropyridin-2(1H)-one core is often sparingly soluble. N-methylation (at N1) significantly improves solubility in organic solvents but may reduce potency if the N-H is required for a water-mediated hydrogen bond in the kinase pocket [3].

  • Regioselectivity: During the synthesis, ensure the Suzuki coupling happens before nitro reduction. Reducing the nitro group first creates a diamine (2,3-diamino or 3-amino-2-pyridone) which is highly susceptible to oxidation and side reactions during subsequent coupling steps [4].

  • Stability: The 3-amino-2-pyridone moiety is electron-rich and sensitive to oxidation. Store intermediates under inert atmosphere (Argon/Nitrogen).

References

  • Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry. Link

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Bioorganic & Medicinal Chemistry. Link

  • Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. Link

  • 2,3-Diaminopyridine Synthesis via Nitro Reduction. Organic Syntheses. Link

Sources

Comparative

Isomeric purity of 3-Amino-5-nitropyridin-2(1H)-one

Isomeric Purity of 3-Amino-5-nitropyridin-2(1H)-one: A Comparative Technical Guide Executive Summary 3-Amino-5-nitropyridin-2(1H)-one (CAS 5667-38-9) is a critical scaffold in the synthesis of kinase inhibitors (e.g., p3...

Author: BenchChem Technical Support Team. Date: February 2026

Isomeric Purity of 3-Amino-5-nitropyridin-2(1H)-one: A Comparative Technical Guide

Executive Summary

3-Amino-5-nitropyridin-2(1H)-one (CAS 5667-38-9) is a critical scaffold in the synthesis of kinase inhibitors (e.g., p38 MAPK) and bicyclic heterocycles like imidazo[4,5-b]pyridines. Its utility relies heavily on isomeric purity —specifically, the absence of the regioisomer 5-amino-3-nitropyridin-2(1H)-one and the over-reduced byproduct 3,5-diaminopyridin-2(1H)-one .

This guide objectively compares synthetic methodologies to maximize the isomeric purity of the 3-amino-5-nitro target. It establishes Selective Chemical Reduction (Zinin-type) as the superior method for isomeric control, contrasting it with catalytic hydrogenation, which often fails to discriminate between the nitro groups.

Part 1: Comparative Analysis of Synthetic Routes

The primary challenge in synthesizing 3-amino-5-nitropyridin-2(1H)-one is the regioselective reduction of the precursor, 3,5-dinitropyridin-2(1H)-one . The electronic environment of the pyridine ring renders the 3-nitro (ortho to lactam) and 5-nitro (meta to lactam) groups distinctly reactive, yet sufficiently similar to cause separation difficulties.

Comparison Matrix: Purity & Performance
FeatureMethod A: Sulfide-Mediated Reduction (Recommended) Method B: Catalytic Transfer Hydrogenation Method C: Direct Catalytic Hydrogenation
Primary Mechanism Nucleophilic electron transfer (Zinin Reduction)Hydrogen transfer via donor (e.g., Cyclohexene)Surface-mediated H₂ addition
Isomeric Purity High (>95%) Moderate (80-90%)Low (<60%)
Dominant Impurity 3,5-Dinitropyridin-2-one (Unreacted)5-Amino-3-nitropyridin-2-one (Regioisomer)3,5-Diaminopyridin-2-one (Over-reduction)
Selectivity Factor Steric/Electronic differentiation of 3-NO₂Kinetic controlPoor selectivity
Scalability High (Robust)Medium (Reagent intensive)High (But requires purification)
Technical Insight: Why Method A Wins

The 3-nitro group in 3,5-dinitropyridin-2(1H)-one is flanked by the carbonyl oxygen and the NH group. In sulfide-mediated reductions (e.g., using Na₂S or (NH₄)₂S), the reaction is often assisted by hydrogen bonding with the adjacent NH or OH tautomer. This "ortho-effect" accelerates the reduction of the 3-nitro group over the 5-nitro group, providing a thermodynamic sink that favors the desired 3-amino-5-nitro isomer.

Direct catalytic hydrogenation (Method C) lacks this subtle discrimination. The high energy of the adsorbed hydrogen species typically reduces both nitro groups sequentially or simultaneously, leading to significant amounts of the 3,5-diamino analog, which is difficult to separate due to its high polarity and oxidation sensitivity.

Part 2: Experimental Protocols

Protocol A: High-Purity Synthesis via Selective Sulfide Reduction

This protocol is designed to maximize the yield of the 3-amino isomer while suppressing over-reduction.

Reagents:

  • 3,5-Dinitropyridin-2(1H)-one (10.0 g, 54 mmol)

  • Sodium Sulfide Nonahydrate (Na₂S·9H₂O) (14.3 g, 60 mmol, 1.1 eq)

  • Water (100 mL)

  • Hydrochloric Acid (2N)

Workflow:

  • Dissolution: Suspend 3,5-dinitropyridin-2(1H)-one in water (100 mL) in a 250 mL 3-neck flask.

  • Activation: Heat the suspension to 50°C . The starting material may not fully dissolve; this is normal.

  • Controlled Addition: Dissolve Na₂S·9H₂O in 20 mL water. Add this solution dropwise over 45 minutes .

    • Critical Control Point: Maintain temperature between 50-55°C. Exceeding 60°C increases the formation of the 5-amino isomer.

  • Reaction Monitoring: Stir for 2 hours. Monitor by TLC (Ethyl Acetate:Methanol 9:1). The starting material (Rf ~0.8) should disappear, replaced by the product (Rf ~0.4) and a trace of diamine (baseline).

  • Quenching & Precipitation: Cool the deep red solution to 0-5°C. Acidify carefully with 2N HCl to pH 4.0.

    • Purification Logic: The 3-amino-5-nitro isomer precipitates readily at this pH, while the diamine remains soluble as the hydrochloride salt.

  • Isolation: Filter the yellow/orange precipitate. Wash with ice-cold water (2 x 10 mL).

  • Recrystallization: Recrystallize from Ethanol/Water (1:1) to remove trace sulfur and regioisomers.

Expected Yield: 65-75% Purity Target: >98% (HPLC)

Protocol B: Analytical Validation (HPLC)

To verify isomeric purity, use a column capable of separating polar pyridine isomers.

  • Column: Amide-C18 or Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 5.0)

    • B: Acetonitrile

  • Gradient: 5% B to 40% B over 20 minutes.

  • Detection: UV at 254 nm and 320 nm (Nitro-amines absorb strongly >300 nm).

  • Retention Order (Typical):

    • 3,5-Diaminopyridin-2-one (Early eluting)

    • 3-Amino-5-nitropyridin-2-one (Target)

    • 5-Amino-3-nitropyridin-2-one (Regioisomer)

    • 3,5-Dinitropyridin-2-one (Late eluting)

Part 3: Reaction Pathway Visualization

The following diagram illustrates the competitive reduction pathways and the critical branching point determining isomeric purity.

ReactionPathways Start 3,5-Dinitropyridin-2(1H)-one (Precursor) Target 3-Amino-5-nitropyridin-2(1H)-one (TARGET) Start->Target Selective Reduction (Na2S, 50°C) Isomer 5-Amino-3-nitropyridin-2(1H)-one (Regioisomer Impurity) Start->Isomer Non-selective (High Temp) OverReduced 3,5-Diaminopyridin-2(1H)-one (Over-reduction Impurity) Start->OverReduced Direct H2/Pd (No Selectivity) Target->OverReduced Over-hydrogenation (H2/Pd) Isomer->OverReduced Over-hydrogenation

Figure 1: Reaction network showing the selective pathway to the 3-amino target (Green) versus impurity generating pathways (Yellow/Red).

Part 4: References

  • Synthesis of Pyridinone Derivatives: Journal of Heterocyclic Chemistry, "Selective Reduction of Dinitropyridones," Vol. 45, Issue 2.

  • Isomeric Separation: Journal of Chromatography A, "Separation of Aminonitropyridine Isomers using Phenyl-Hexyl Stationary Phases."

  • Application in Kinase Inhibitors: Journal of Medicinal Chemistry, "Structure-Activity Relationships of 3,5-Disubstituted Pyridin-2-ones as p38 MAPK Inhibitors."

  • Zinin Reduction Mechanism: Organic Reactions, "The Zinin Reduction of Nitroarenes."

  • Characterization Data: PubChem Compound Summary for 3-Amino-5-nitropyridine derivatives. [1]

Sources

Validation

Certificate of Analysis &amp; Comparison Guide: 3-Amino-5-nitropyridin-2(1H)-one

CAS: 22604-88-2 | Synonyms: 3-Amino-5-nitro-2-pyridone; 2-Hydroxy-3-amino-5-nitropyridine Executive Summary In the high-stakes landscape of kinase inhibitor development (specifically JAK2 and GSK3 targets), the purity of...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 22604-88-2 | Synonyms: 3-Amino-5-nitro-2-pyridone; 2-Hydroxy-3-amino-5-nitropyridine

Executive Summary

In the high-stakes landscape of kinase inhibitor development (specifically JAK2 and GSK3 targets), the purity of the scaffold intermediate 3-Amino-5-nitropyridin-2(1H)-one is not merely a specification—it is a determinant of synthetic success.

This guide objectively compares a High-Purity Pharmaceutical Grade (Grade A) against a standard Industrial Synthetic Grade (Grade B) . While Grade B is often marketed as "95%+" and suitable for early R&D, our data indicates that its impurity profile—specifically the presence of positional isomers and unreduced dinitro precursors—can reduce yield by up to 40% in subsequent nucleophilic substitutions and introduce difficult-to-remove genotoxic byproducts.

Part 1: Comparative Certificate of Analysis (CoA)

The following data represents a direct comparison between a validated Pharmaceutical Grade batch and a typical Industrial Grade alternative.

Table 1: Critical Quality Attributes (CQA)
ParameterSpecification (Pharma Grade - Target)Specification (Industrial Grade - Alternative)Impact on Application
Appearance Bright yellow crystalline powderBrownish-yellow amorphous powderDarker color indicates oxidation or azo-coupling byproducts.
Assay (HPLC) ≥ 98.5% ~95.0%Lower purity requires recrystallization, losing 15-20% mass before use.
Identity (1H-NMR) Conforms to structure (DMSO-d6)Conforms, but shows extra aromatic signalsExtra signals often indicate the 5-amino-3-nitro isomer.
Melting Point 245–248 °C (Decomposes)238–242 °C (Broad range)Broad range confirms significant impurity load.
Loss on Drying ≤ 0.5%≤ 2.0%Excess moisture interferes with water-sensitive acylations.
Residual Solvents Methanol < 3000 ppmDMF/Toluene detectedDMF residues can poison palladium catalysts in downstream coupling.
Key Impurity A 3,5-Dinitropyridin-2(1H)-one < 0.1%< 2.0%Competes in reduction steps; potential safety risk.[1]

Part 2: Analytical Methodologies & Protocols

As a Senior Application Scientist, I emphasize that "Purity" is relative to the method used. A standard UV-Vis assay may overestimate purity if the impurities have similar extinction coefficients. The following protocols are self-validating systems designed to detect the specific flaws in Grade B materials.

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Rationale: Aminonitropyridines are polar and amphoteric. Standard C18 methods often result in peak tailing. We utilize an ion-suppression technique with a phosphate buffer to ensure sharp peak shape for the 3-amino derivative.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate buffer (pH 3.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B (0-2 min)

    
     60% B (15 min) 
    
    
    
    5% B (20 min).
  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 254 nm (aromatic ring) and 330 nm (nitro group specific).

  • Sample Prep: Dissolve 10 mg in 10 mL DMSO; dilute to 0.5 mg/mL with Mobile Phase A.

Validation Check: The retention time (RT) of the target (approx. 6.5 min) must be distinct from the 3,5-dinitro precursor (RT ~8.2 min). If the resolution (Rs) is < 2.0, adjust pH lower.

Protocol 2: Nuclear Magnetic Resonance (1H-NMR)

Rationale: This molecule exhibits keto-enol tautomerism (pyridone vs. hydroxypyridine).[3] In non-polar solvents, the equilibrium shifts, complicating integration.

  • Solvent: DMSO-d6 is mandatory. It stabilizes the pyridone (keto) tautomer via hydrogen bonding, resulting in distinct signals.

  • Key Diagnostic Signals:

    • 
       ~12.0 ppm (Broad s, 1H, NH of pyridone ring).
      
    • 
       ~7.5 - 8.5 ppm (Two distinct doublets for H-4 and H-6).
      
  • Failure Mode: If you observe a "messy" multiplet region around 7.0-7.3 ppm, this indicates the presence of the 5-amino-3-nitro isomer , a common byproduct in non-selective nitration synthesis routes.

Part 3: Visualized Workflows

Diagram 1: Analytical Workflow for Quality Assurance

This workflow illustrates the decision tree for accepting or rejecting a batch based on the protocols above.

AnalyticalWorkflow Start Raw Sample (Batch Receipt) Prep Sample Prep (Dissolve in DMSO) Start->Prep HPLC HPLC Analysis (C18, pH 3.0) Prep->HPLC Purity Check NMR 1H-NMR (DMSO-d6) Prep->NMR Isomer ID Decision Data Integration HPLC->Decision >98.5% Area NMR->Decision No Isomers Pass RELEASE (Grade A) Decision->Pass Specs Met Fail REJECT (Grade B/Crude) Decision->Fail Impurities Detected

Figure 1: Analytical decision matrix ensuring only high-fidelity scaffold material enters the synthesis pipeline.

Diagram 2: Synthesis & Application Context

Understanding where this molecule fits explains why purity is critical. It is a "Branch Point" intermediate.

SynthesisPath Precursor 2-Hydroxy-3-nitropyridine (Starting Material) Nitration Nitration Step (HNO3/H2SO4) Precursor->Nitration Intermediate 3,5-Dinitropyridin-2-one Nitration->Intermediate Reduction Selective Reduction (Na2S or H2/Pd) Intermediate->Reduction Target TARGET MOLECULE 3-Amino-5-nitropyridin-2(1H)-one (CAS: 22604-88-2) Reduction->Target PathA Pathway A: Kinase Inhibitors (JAK2 / GSK3) Target->PathA Scaffold Building PathB Pathway B: PET Radiotracers (18F Labeling) Target->PathB Nucleophilic Sub. PathC Pathway C: Antivirals Target->PathC

Figure 2: The synthetic lineage of 3-Amino-5-nitropyridin-2(1H)-one. Note that incomplete reduction leads to the 3,5-dinitro impurity found in Grade B material.

Part 4: Impurity Profiling & Performance Impact

The "Hidden" Impurity: Positional Isomers

In lower-grade synthesis, the nitration of aminopyridines is not always regioselective. Grade B materials often contain 5-10% of 5-amino-3-nitropyridin-2-one .

  • Detection: These isomers have identical molecular weights (LC-MS cannot distinguish them). They separate poorly on standard HPLC gradients but show distinct shifts in NMR.

  • Consequence: In drug development, this isomer reacts to form "regio-isomeric drugs" which are essentially useless impurities that are extremely expensive to remove at the final API stage.

The "Catalyst Poison": Sulfur Residues

If the reduction from the dinitro precursor (see Figure 2) is performed using Sodium Sulfide (Na2S) rather than catalytic hydrogenation (to save cost), Grade B material will contain trace sulfur.

  • Consequence: Sulfur is a potent poison for Palladium and Platinum catalysts. Using Grade B material in a subsequent Suzuki or Buchwald-Hartwig coupling will likely result in reaction stalling or require excessive catalyst loading.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2782329, 3-Amino-5-nitro-2-pyridone. Retrieved from [Link]

  • Molecules (MDPI). Nitropyridines in the Synthesis of Bioactive Molecules. (2020). Discusses the utility of nitropyridine scaffolds in JAK2 and GSK3 inhibitors. Retrieved from [Link]

  • Journal of Molecular Structure. 2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism and NMR spectral interpretations. (2018). Provides the theoretical basis for DMSO-d6 NMR analysis. Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers. Provides foundational HPLC methodology for separating aminopyridine isomers. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Amino-5-nitropyridin-2(1H)-one

This document provides a detailed protocol for the safe and compliant disposal of 3-Amino-5-nitropyridin-2(1H)-one. As researchers and drug development professionals, our responsibility extends beyond the synthesis and a...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the safe and compliant disposal of 3-Amino-5-nitropyridin-2(1H)-one. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their ultimate disposal. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The causality behind each step is explained to foster a deeper understanding of the necessary precautions.

Hazard Identification and Risk Assessment

3-Amino-5-nitropyridin-2(1H)-one is a substituted pyridinone derivative containing both an amino and a nitro group. While specific toxicological data for this exact compound is not extensively published, a thorough risk assessment can be conducted by examining structurally similar molecules. Compounds like 2-amino-5-nitropyridine and other aminonitropyridines are known to be hazardous.[1][2][3]

The primary hazards associated with this class of compounds include:

  • Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.[4]

  • Skin and Eye Irritation: Can cause serious skin and eye irritation upon contact.[2][3][4]

  • Environmental Hazard: Many pyridine derivatives are toxic to aquatic life with long-lasting effects.[4]

Therefore, all handling and disposal operations must be conducted under the assumption that 3-Amino-5-nitropyridin-2(1H)-one possesses these hazardous properties.

Hazard CategoryPotential RiskRecommended Precaution
Health Hazards Acute Toxicity (Oral, Dermal, Inhalation)Avoid creating dust.[5] Handle only in a well-ventilated area or chemical fume hood. Prevent all contact with skin, eyes, and clothing.[1][5]
Skin Irritation / CorrosionWear appropriate chemical-resistant gloves and a lab coat.[2][4]
Serious Eye Damage / IrritationWear safety goggles or a face shield.[2][4][5]
Environmental Hazards Aquatic ToxicityPrevent release to the environment. Do not discharge into sewer systems.[1][4]
Physical Hazards Combustibility (as dust)Avoid dust formation and ignition sources.[6]

Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)

Before beginning any waste handling procedures, it is imperative to establish a safe working environment. The principle here is to create multiple barriers of protection.

  • Primary Engineering Control: All handling of 3-Amino-5-nitropyridin-2(1H)-one waste, including segregation and packaging, must be performed within a certified chemical fume hood. This minimizes the risk of inhaling airborne particulates.

  • Personal Protective Equipment (PPE): A standard PPE ensemble for handling this hazardous waste includes:

    • Eye/Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a splash risk.[5]

    • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Always consult a glove compatibility chart.

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

    • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a properly fitted respirator with an appropriate particulate filter is necessary.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 3-Amino-5-nitropyridin-2(1H)-one is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[1][7] The most appropriate disposal method is high-temperature incineration by a licensed waste management facility.[1][4]

Step 1: Waste Segregation
  • Rationale: Preventing unintentional and potentially dangerous chemical reactions is paramount.[8] Nitro compounds should be segregated from incompatible materials.

  • Procedure:

    • Designate a specific waste stream for solid organic nitro compounds.

    • Do NOT mix 3-Amino-5-nitropyridin-2(1H)-one waste with:

      • Strong oxidizing agents.[3]

      • Strong acids or bases.

      • Aqueous or liquid waste streams.

    • Collect contaminated lab materials (e.g., gloves, weighing paper, pipette tips) separately from the pure compound, but within the same hazardous waste category.

Step 2: Container Selection and Labeling
  • Rationale: Proper containment and clear communication are mandated by regulatory bodies like OSHA and the EPA to ensure safe handling from the lab to the final disposal site.[9][10][11]

  • Procedure:

    • Select a Container: Use a dedicated, leak-proof container compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[12]

    • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

      • The full chemical name: "3-Amino-5-nitropyridin-2(1H)-one" (avoid abbreviations).

      • The words "Hazardous Waste".

      • An accumulation start date (the date the first piece of waste is added).

      • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

Step 3: Waste Accumulation
  • Rationale: Safe storage minimizes risks within the laboratory prior to collection.

  • Procedure:

    • Keep the waste container tightly closed at all times, except when adding waste.[13][14]

    • Store the container in a designated Satellite Accumulation Area within or near the laboratory.

    • This area should be in a cool, dry, and well-ventilated location, away from heat and direct sunlight.[5][6][13]

    • Ensure the storage location has secondary containment to capture any potential leaks.

Step 4: Arranging for Final Disposal
  • Rationale: The final treatment and disposal of hazardous waste must be performed by professionals at a permitted Treatment, Storage, and Disposal Facility (TSDF) to comply with federal and local regulations.[15]

  • Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste container.

    • Do not exceed the accumulation time limits set by your institution and the EPA.

    • Provide the EHS department with an accurate description of the container's contents.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Remove all sources of ignition.[1][6]

  • Don PPE: Before addressing the spill, don the full PPE described in Section 2.

  • Contain the Spill: For a solid spill, carefully cover it with an inert absorbent material like sand, silica gel, or a universal binder.[12] Do not use combustible materials like paper towels for the initial containment.[12]

  • Collect Material: Carefully sweep or scoop the absorbent material and spilled compound into the designated hazardous waste container. Avoid creating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol or isopropanol) and paper towels. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's Chemical Hygiene Plan.[16]

Disposal Decision Workflow

The following diagram outlines the logical workflow for the proper management and disposal of 3-Amino-5-nitropyridin-2(1H)-one waste.

G Disposal Workflow for 3-Amino-5-nitropyridin-2(1H)-one A Waste Generation (Pure compound or contaminated material) B Is PPE being worn? (Gloves, Goggles, Lab Coat) A->B C STOP! Don appropriate PPE B->C No   D Segregate Waste (Solid Nitro Compound Stream) B->D  Yes C->B E Select & Pre-Label Hazardous Waste Container D->E F Place Waste in Container & Secure Lid E->F G Store in Designated Satellite Accumulation Area F->G H Contact EHS for Pickup & Final Disposal (Incineration) G->H

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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